Tert-butyl 2-hydroxypropanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXMVXXFAJGOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394080 | |
| Record name | Tert-butyl 2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59854-10-3 | |
| Record name | Tert-butyl 2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Tert-butyl 2-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-hydroxypropanoate, also known as tert-butyl lactate, is a chiral ester of lactic acid. Its chemical structure, featuring a bulky tert-butyl ester group, imparts specific physical and chemical properties that make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, synthesis, and spectroscopic data, to support its application in research and development.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | [1][2] |
| Molecular Weight | 146.18 g/mol | [1] |
| Appearance | Crystals | |
| Melting Point | 38-42 °C | |
| Boiling Point (Predicted) | 161.8 ± 8.0 °C | [2] |
| Density (Predicted) | 1.004 ± 0.06 g/cm³ | [2] |
| Flash Point | 113 °C (closed cup) | |
| Solubility | Soluble in common organic solvents. | |
| Optical Activity ([α]20/D) | +7.3 ± 0.5°, c = 1.7% in methylene chloride (for D-isomer) |
Synthesis of this compound
A common method for the synthesis of tert-butyl esters is the acid-catalyzed addition of the corresponding carboxylic acid to isobutylene. This method is advantageous as it can be performed under relatively mild conditions.
Experimental Protocol: Acid-Catalyzed Esterification of Lactic Acid with Isobutylene
This protocol is adapted from a general method for the synthesis of tert-butyl esters.[3]
Materials:
-
Lactic acid
-
Dichloromethane (CH₂Cl₂)
-
Isobutylene
-
Trifluoromethanesulfonic acid (TfOH)
-
Triethylamine (Et₃N)
Procedure:
-
Dissolve lactic acid in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to -20 °C in a cooling bath.
-
To the cooled solution, add condensed isobutylene.
-
Slowly add a catalytic amount of trifluoromethanesulfonic acid (e.g., 1-10% by weight of the reaction mixture) to the stirred solution.
-
Stir the resulting solution at -20 °C for one hour, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding triethylamine with stirring.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent and excess reagents under reduced pressure to yield the crude this compound.
-
The crude product can be purified by distillation or column chromatography on silica gel.
Caption: Synthesis of this compound.
Spectroscopic Data
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | q | 1H | CH-OH |
| ~2.5 | br s | 1H | OH |
| ~1.45 | s | 9H | C(CH₃)₃ |
| ~1.40 | d | 3H | CH-CH₃ |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~174 | C=O (Ester) |
| ~82 | C (CH₃)₃ |
| ~68 | C H-OH |
| ~28 | C(C H₃)₃ |
| ~21 | CH-C H₃ |
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3450 (broad) | O-H stretch (hydroxyl) |
| ~2980, 2930 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) |
| ~1150 | C-O stretch (ester) |
Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 146 | [M]⁺ (Molecular Ion) |
| 91 | [M - C₄H₉O]⁺ |
| 73 | [M - COOC(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Experimental Protocols for Spectroscopic Analysis
The following are generalized protocols for obtaining spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Use a standard pulse sequence with a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and expected fragment ions.
Caption: Analytical workflow for chemical characterization.
Safety and Handling
This compound is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and do not breathe dust.[2] Work in a well-ventilated area.
Conclusion
This technical guide provides a summary of the key chemical properties of this compound. While experimental data for some properties, particularly spectroscopic data, are not widely available, the provided information based on predictions and data from similar compounds offers a solid foundation for researchers, scientists, and drug development professionals working with this versatile chiral building block. The detailed synthesis protocol provides a practical starting point for its preparation in a laboratory setting. As with any chemical, proper safety precautions should be observed during handling and use.
References
Physicochemical Properties of Tert-butyl 2-hydroxypropanoate
An In-depth Technical Guide to the Physical Properties of Tert-butyl 2-hydroxypropanoate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the physical characteristics of this compound, including its key physicochemical data, experimental protocols for property determination, and a logical workflow for these experimental procedures.
This compound, also known as tert-butyl lactate, is an ester with the chemical formula C7H14O3.[1][2] It is a compound of interest in various chemical synthesis and research applications. The following table summarizes its key physical properties.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | (R)-(+)-Lactic Acid tert-Butyl Ester, (R)-2-Hydroxypropionic Acid tert-Butyl Est | [3] |
| CAS Number | 59854-10-3, 68166-83-6 ((R)-isomer) | [1][2][3] |
| Molecular Formula | C7H14O3 | [1][2] |
| Molecular Weight | 146.18 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | |
| Boiling Point | 161.8 ± 8.0 °C (Predicted) | [1] |
| Melting Point | 38-42 °C | [1] |
| Density | 1.004 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 113°C | [1] |
| Solubility | Partially soluble in water. Miscible with alcohols, ketones, and other organic solvents. |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the characterization of a compound. The following are detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] A common method for this determination is distillation.[5]
Methodology: Simple Distillation [5]
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Sample Preparation: The liquid sample (this compound) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and enters the condenser.
-
Temperature Reading: The temperature is monitored. The boiling point is the constant temperature at which the vapor is in equilibrium with the liquid, and the liquid is actively boiling.[5][6] This temperature is recorded when the first drops of distillate are collected in the receiving flask.
-
Data Recording: The temperature is recorded at regular intervals to ensure a stable boiling point is observed.
Determination of Density
Density is the mass per unit volume of a substance.[7] For a liquid, it can be determined by measuring the mass and volume of a sample.[7]
Methodology: Using a Graduated Cylinder and Balance [7][8]
-
Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is measured using an analytical balance.[7][8]
-
Volume Measurement: A specific volume of the liquid (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[8]
-
Mass of Cylinder and Liquid: The mass of the graduated cylinder containing the liquid is measured.[7][8]
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated using the formula: Density = Mass / Volume.
-
Temperature: The temperature of the liquid is recorded as density is temperature-dependent.[7]
Determination of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid.[9] It is a characteristic property that can be used for identification and purity assessment.[9]
Methodology: Using an Abbe Refractometer
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of the this compound sample are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
-
Reading: The refractive index value is read directly from the instrument's scale.
-
Temperature Control: The temperature is controlled and recorded, as the refractive index is temperature-dependent.[9] A common standard temperature for reporting refractive index is 20°C.[9]
Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid compound like this compound.
Caption: A flowchart illustrating the key stages in determining the physical properties of a liquid chemical.
Safety Information
When handling this compound, it is important to follow standard laboratory safety procedures. It may cause skin and eye irritation.[2] It is recommended to wear appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or under a fume hood.[10][11] In case of contact with skin or eyes, rinse immediately with plenty of water.[11] Always consult the Safety Data Sheet (SDS) for detailed safety information before handling the chemical.[11][12]
References
- 1. chembk.com [chembk.com]
- 2. This compound | C7H14O3 | CID 3604460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-tert-Butyl 2-hydroxypropanoate | LGC Standards [lgcstandards.com]
- 4. Video: Boiling Points - Concept [jove.com]
- 5. vernier.com [vernier.com]
- 6. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. athabascau.ca [athabascau.ca]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
A Comprehensive Technical Guide to Tert-butyl 2-hydroxypropanoate
This guide provides an in-depth overview of tert-butyl 2-hydroxypropanoate, a chemical compound relevant to researchers, scientists, and professionals in drug development. The document details its chemical identity, physical and chemical properties, and provides a logical framework for its synthesis.
Chemical Identity
The unambiguous identification of a chemical substance is crucial for scientific communication and safety. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: this compound[1]
Synonyms: This compound is also known by several other names, which are frequently encountered in literature and commercial listings.[1] These include:
-
tert-butyl lactate[1]
-
tert-butyl 2-hydroxypropionate[1]
-
Propanoic acid, 2-hydroxy-, 1,1-dimethylethyl ester[1]
-
(+)-Tert-Butyl D-Lactate (for the (R)-enantiomer)[2]
-
(R)-tert-Butyl 2-hydroxypropanoate (for the (R)-enantiomer)[2]
-
2-(R)-hydroxypropionic acid tert-butyl ester (for the (R)-enantiomer)[2]
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, application, and in the design of experimental procedures. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C7H14O3 | PubChem[1], ChemBK[2] |
| Molecular Weight | 146.18 g/mol | PubChem[1], ChemBK[2] |
| Appearance | Solid (for (R)-enantiomer) | ChemBK[2] |
| Color | Off-White (for (R)-enantiomer) | ChemBK[2] |
| Density | 1.004 ± 0.06 g/cm³ (Predicted) | ChemBK[2] |
| Melting Point | 38-42 °C (for (R)-enantiomer) | ChemBK[2] |
| Boiling Point | 161.8 ± 8.0 °C (Predicted) | ChemBK[2] |
| Flash Point | 113 °C (for (R)-enantiomer) | ChemBK[2] |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) (for (R)-enantiomer) | ChemBK[2] |
| CAS Number | 59854-10-3 (for the racemate or unspecified stereochemistry) | PubChem[1] |
| 68166-83-6 (for the (R)-enantiomer) | ChemBK[2] |
Experimental Protocols
A common synthetic route to this compound involves the esterification of lactic acid with a tert-butylating agent. A generalized experimental workflow for this synthesis is outlined below.
General Synthesis Workflow:
Caption: Generalized workflow for the synthesis of this compound.
Logical Relationships in Synthesis
The synthesis of this compound is a standard esterification reaction. The logical relationship between the reactants, reagents, and the final product is depicted in the following diagram.
Caption: Logical relationship of components in the esterification reaction.
References
Unveiling the Molecular Architecture of Tert-butyl 2-hydroxypropanoate: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the molecular structure and key physicochemical properties of tert-butyl 2-hydroxypropanoate, a valuable building block in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document summarizes essential data and presents a visual representation of its molecular structure to facilitate research and application.
Core Molecular Data
This compound is an ester with the chemical formula C7H14O3.[1][2] Its molecular structure consists of a propanoate backbone with a hydroxyl group at the second carbon and a tert-butyl group attached to the ester oxygen. This arrangement confers specific chemical reactivity and physical properties that are of interest in various synthetic pathways.
| Property | Value | Source |
| Molecular Formula | C7H14O3 | PubChem[1], ChemBK[2] |
| Molecular Weight | 146.18 g/mol | PubChem[1], LGC Standards[3] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CC(C(=O)OC(C)(C)C)O | PubChem[1] |
| InChI Key | IXXMVXXFAJGOQO-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 59854-10-3 | PubChem[1] |
| Density | 1.004 ± 0.06 g/cm³ (Predicted) | ChemBK[2] |
Molecular Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of this compound, generated using the DOT language. This visualization provides a clear representation of the atomic connectivity and functional groups within the molecule.
Caption: 2D structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound can be found in various chemical literature databases. A general synthetic approach involves the esterification of 2-hydroxypropanoic acid (lactic acid) with tert-butanol, often in the presence of an acid catalyst. Purification is typically achieved through distillation or chromatography. For analytical characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the compound. For specific, validated protocols, researchers are encouraged to consult peer-reviewed scientific journals and established chemical synthesis databases.
References
A Technical Guide to Tert-butyl 2-hydroxypropanoate for Researchers and Drug Development Professionals
Introduction: Tert-butyl 2-hydroxypropanoate, also known as tert-butyl lactate, is a chiral ester of lactic acid. It serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The presence of a chiral center and a bulky tert-butyl protecting group makes it a versatile intermediate for the synthesis of complex, optically active molecules. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, spectroscopic characteristics, applications, and safety information.
Chemical and Physical Properties
This compound is a chiral molecule and exists as two enantiomers, (R)- and (S)-, as well as a racemic mixture. The physical and chemical properties can vary slightly between the pure enantiomers and the racemate.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O₃ | [1] |
| Molecular Weight | 146.18 g/mol | [1] |
| CAS Number | Racemic: 59854-10-3 (R)-enantiomer: 68166-83-6 (S)-enantiomer: 13650-70-9 | |
| Appearance | Off-white solid (for (R)-enantiomer) | [2] |
| Melting Point | 38-42 °C (for (R)-enantiomer) | [2][3] |
| Boiling Point | 161.8 ± 8.0 °C (Predicted) | [2] |
| Density | 1.004 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in chloroform (sparingly) and methanol (slightly). | [2] |
| Optical Activity | [α]₂₀/D +7.3 ± 0.5°, c = 1.7% in methylene chloride (for (R)-enantiomer) | [3] |
Synthesis of this compound
Several methods are available for the synthesis of this compound. The choice of method often depends on the desired stereochemistry and the scale of the reaction.
Experimental Protocol 1: Acid-Catalyzed Esterification of Lactic Acid with Isobutylene
This method provides a direct route to tert-butyl lactate from lactic acid and isobutylene using a strong acid catalyst.
Materials:
-
Lactic acid
-
Dichloromethane (CH₂Cl₂)
-
Isobutylene
-
Trifluoromethanesulfonic acid (triflic acid)
-
Triethylamine
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve lactic acid (1 equivalent) in dichloromethane in a flask equipped with a stirrer and under an inert atmosphere.
-
Cool the solution to a temperature between -10 °C and -30 °C.
-
Add isobutylene (1.5-2 equivalents) to the cooled solution.
-
Slowly add triflic acid (0.01-0.1 equivalents) to the reaction mixture with continuous stirring.
-
Maintain the reaction at the low temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.[4]
-
Upon completion, quench the reaction by adding triethylamine to neutralize the triflic acid.
-
Allow the mixture to warm to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Experimental Protocol 2: Transesterification of Lactide with Tert-butanol
This method is suitable for producing tert-butyl lactate from lactide, a cyclic di-ester of lactic acid.
Materials:
-
Refined lactide
-
Anhydrous tert-butanol
-
Solid acid catalyst (e.g., sulfated zirconia or a strong acidic ion-exchange resin)
Procedure:
-
In a reaction vessel, combine refined lactide and anhydrous tert-butanol. The weight ratio of lactide to tert-butanol can range from 1:1 to 1:8.
-
Add the solid acid catalyst. The amount of catalyst is typically 1-10% by weight relative to the lactide.
-
Heat the mixture to around 90 °C under normal pressure.
-
Continuously stir the reaction mixture at total reflux for several hours (e.g., 9 hours). Monitor the reaction by GC.
-
After the reaction is complete, the resulting mixture is purified by continuous vacuum distillation to separate the tert-butyl lactate from unreacted tert-butanol and any by-products.
Spectroscopic Analysis
Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, the expected spectral characteristics can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
A quartet corresponding to the proton on the chiral carbon (C2).
-
A doublet for the methyl protons adjacent to the chiral center.
-
A singlet for the nine equivalent protons of the tert-butyl group.
-
A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
¹³C NMR:
-
A signal for the carbonyl carbon of the ester.
-
A signal for the chiral carbon bearing the hydroxyl group.
-
A signal for the quaternary carbon of the tert-butyl group.
-
A signal for the methyl carbon adjacent to the chiral center.
-
A signal for the three equivalent methyl carbons of the tert-butyl group.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | 170 - 175 |
| Quaternary Carbon (t-Bu) | 80 - 85 |
| CH-OH Carbon | 65 - 70 |
| Methyl Carbons (t-Bu) | 27 - 30 |
| CH₃ Carbon | 20 - 25 |
| Note: Predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
A broad band around 3400-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
A strong band around 1720-1740 cm⁻¹ due to the C=O stretching of the ester.
-
Bands in the region of 2850-3000 cm⁻¹ for C-H stretching.
-
A band around 1150-1250 cm⁻¹ for the C-O stretching of the ester.
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak at m/z 146 may be weak or absent. A prominent peak is expected at m/z 91, corresponding to the loss of the tert-butyl group ([M-57]⁺). Another significant fragment would be the tert-butyl cation at m/z 57.
Applications in Research and Drug Development
The primary application of this compound in a research and drug development setting is as a chiral building block .
-
Asymmetric Synthesis: The enantiomerically pure forms of tert-butyl lactate are valuable starting materials for the synthesis of complex molecules where specific stereochemistry is crucial for biological activity.
-
Protecting Group: The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality of lactic acid. It is stable under many reaction conditions but can be removed under acidic conditions.
-
Synthesis of Depsipeptides: (+)-tert-Butyl D-lactate is specifically mentioned for its use in the synthesis of depsipeptides, which are compounds with both peptide and ester bonds and are of interest for their potential therapeutic properties.[5]
-
Modification of Drug Properties: The tert-butyl group is often incorporated into drug candidates to enhance their lipophilicity, which can improve membrane permeability and oral bioavailability.[6] It can also provide steric hindrance, which may increase metabolic stability.[6]
Biological Activity
There is limited publicly available information on the specific biological activity of this compound itself. It is generally considered a synthetic intermediate. In biological systems, it could potentially be hydrolyzed by esterases to form lactic acid and tert-butanol.
Safety and Handling
This compound is classified as a hazardous substance.
-
GHS Hazard Statements:
-
Precautions:
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a key chiral intermediate with significant applications in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined stereocenter and the protective nature of the tert-butyl group make it a valuable tool for researchers. While detailed biological and spectroscopic data are not extensively documented, its synthesis is achievable through established methods, and its utility as a building block is clear. Proper safety precautions are essential when handling this compound.
References
- 1. This compound | C7H14O3 | CID 3604460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. D-乳酸(+)-叔丁酯 ≥99.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans [mdpi.com]
Spectroscopic and Physicochemical Profile of Tert-butyl 2-hydroxypropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of tert-butyl 2-hydroxypropanoate (also known as tert-butyl lactate). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis by consolidating essential data, outlining experimental protocols, and visualizing key workflows.
Chemical Identity and Properties
This compound is an organic ester with the chemical formula C₇H₁₄O₃.[1][2] It possesses a chiral center at the second carbon, and its properties can be influenced by its stereochemistry. The following table summarizes its key chemical identifiers and computed physicochemical properties.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₁₄O₃ | [1][2] |
| Molecular Weight | 146.18 g/mol | [1] |
| CAS Number | 59854-10-3 | [1] |
| InChI | InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3 | [1] |
| InChIKey | IXXMVXXFAJGOQO-UHFFFAOYSA-N | [1] |
| SMILES | CC(C(=O)OC(C)(C)C)O | [1] |
| Monoisotopic Mass | 146.094294304 Da | [1] |
| Topological Polar Surface Area | 46.5 Ų | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on the analysis of its functional groups and comparison with similar structures.
Table 2.1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH ₃ (on chiral center) | ~1.3 | Doublet | 3H |
| -OH | Variable | Singlet (broad) | 1H |
| -CH (OH) | ~4.1 | Quartet | 1H |
| -C(CH ₃)₃ | ~1.5 | Singlet | 9H |
Table 2.2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| -C H₃ (on chiral center) | ~20 |
| -C H(OH) | ~68 |
| -C =O | ~175 |
| -C (CH₃)₃ | ~82 |
| -C(C H₃)₃ | ~28 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.
Table 2.3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3500 - 3200 | Strong, broad |
| C-H stretch (alkane) | 3000 - 2850 | Medium to strong |
| C=O stretch (ester) | ~1735 | Strong |
| C-O stretch (ester and alcohol) | 1300 - 1000 | Strong |
| C-H bend (tert-butyl) | ~1370 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.[2]
Table 2.4: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 147.10158 |
| [M+Na]⁺ | 169.08352 |
| [M+NH₄]⁺ | 164.12812 |
| [M+K]⁺ | 185.05746 |
| [M-H]⁻ | 145.08702 |
| [M+HCOO]⁻ | 191.09250 |
| [M+CH₃COO]⁻ | 205.10815 |
Experimental Protocols
The following sections detail generalized experimental protocols for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (adjust for optimal signal-to-noise).
-
Relaxation delay: 1-5 s.
-
Spectral width: ~12 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2 s.
-
Spectral width: ~220 ppm.
-
IR Spectroscopy
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample holder (or solvent).
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry
Sample Preparation:
-
Dilute the sample to a low concentration (e.g., 1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Method:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionize the sample using ESI in either positive or negative ion mode.
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detect the ions to generate the mass spectrum.
-
References
An In-depth NMR Spectral Analysis of Tert-butyl 2-hydroxypropanoate: A Technical Guide for Researchers
Introduction
Tert-butyl 2-hydroxypropanoate, also known as tert-butyl lactate, is a chiral ester of lactic acid. Its structural features, including a stereocenter and a bulky tert-butyl group, make it a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, intended for researchers, scientists, and professionals in drug development.
Molecular Structure and NMR-Active Nuclei
The chemical structure of this compound (C₇H₁₄O₃) contains several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum. The key structural features to consider for NMR analysis are:
-
The methine proton (-CH) at the C2 position, which is attached to a hydroxyl group and is a chiral center.
-
The methyl protons (-CH₃) attached to the chiral center (C2).
-
The nine equivalent protons of the tert-butyl group [-C(CH₃)₃].
-
The hydroxyl proton (-OH).
-
The carbonyl carbon (C=O) of the ester group.
-
The quaternary carbon of the tert-butyl group.
-
The methyl carbons of the tert-butyl group.
-
The methine carbon (C2).
-
The methyl carbon attached to C2.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound in a deuterated solvent such as chloroform-d (CDCl₃) is characterized by four distinct signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -C(CH ₃)₃ | ~1.45 | Singlet | - | 9H |
| -CH ₃ | ~1.35 | Doublet | ~6.8 | 3H |
| -OH | Variable (Broad) | Singlet | - | 1H |
| -CH (OH)- | ~4.15 | Quartet | ~6.8 | 1H |
Interpretation of the ¹H NMR Spectrum:
-
Tert-butyl Protons [-C(CH₃)₃]: The nine protons of the tert-butyl group are chemically and magnetically equivalent due to free rotation around the carbon-carbon single bonds. They appear as a sharp singlet at approximately 1.45 ppm. The high integration value (9H) is a characteristic feature of this group.
-
Methyl Protons (-CH₃ at C2): The three protons of the methyl group attached to the chiral carbon (C2) appear as a doublet at around 1.35 ppm. The splitting into a doublet is due to coupling with the adjacent methine proton (-CH). The coupling constant is approximately 6.8 Hz.
-
Methine Proton [-CH(OH)-]: The proton on the chiral carbon (C2) resonates as a quartet at approximately 4.15 ppm. This splitting pattern arises from its coupling to the three protons of the adjacent methyl group (n+1 rule, where n=3). The coupling constant of this quartet is the same as that of the methyl doublet (~6.8 Hz), confirming their coupling relationship. The downfield chemical shift is attributed to the deshielding effect of the adjacent electronegative oxygen atom of the hydroxyl and ester groups.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and its signal is often broad. This is due to hydrogen bonding and chemical exchange with trace amounts of water or other protic species in the solvent. It typically appears as a broad singlet and its integration corresponds to one proton.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the five unique carbon environments in the molecule.
| Carbon Assignment | Chemical Shift (ppm) |
| -C (CH₃)₃ | ~81.5 |
| -C(C H₃)₃ | ~28.0 |
| -C H₃ | ~21.0 |
| -C H(OH)- | ~68.0 |
| -C =O | ~174.5 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (-C=O): The carbonyl carbon of the ester group is the most deshielded carbon and appears furthest downfield, typically around 174.5 ppm.
-
Quaternary Carbon of Tert-butyl Group [-C(CH₃)₃]: The quaternary carbon of the tert-butyl group resonates at approximately 81.5 ppm. Its downfield shift is due to the attachment of the electron-withdrawing oxygen atom of the ester linkage.
-
Methine Carbon [-CH(OH)-]: The carbon atom of the chiral center (C2), which is bonded to the hydroxyl group, appears at around 68.0 ppm. The electronegative oxygen atom causes a significant downfield shift.
-
Methyl Carbons of Tert-butyl Group [-C(CH₃)₃]: The three equivalent methyl carbons of the tert-butyl group give a single, intense signal at approximately 28.0 ppm.
-
Methyl Carbon (-CH₃ at C2): The methyl carbon attached to the chiral center appears at the most upfield region of the spectrum, around 21.0 ppm.
Experimental Protocols
A general protocol for acquiring high-quality NMR spectra of this compound is as follows:
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently sonicate if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
2. NMR Data Acquisition:
-
The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
A proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
A greater number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Visualization of Molecular Structure and NMR Correlations
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights the key through-bond correlations that are fundamental to the interpretation of its NMR spectra.
Caption: Molecular structure and key ¹H-¹H coupling in this compound.
This guide provides a foundational understanding of the NMR spectral features of this compound. For more complex structural analyses, advanced NMR techniques such as COSY, HSQC, and HMBC experiments can be employed to further confirm the connectivity and spatial relationships within the molecule.
An In-depth Technical Guide to the Infrared Spectroscopy of Tert-butyl 2-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for tert-butyl 2-hydroxypropanoate, also known as tert-butyl lactate. Due to the limited availability of direct experimental spectra in public databases, this guide presents a detailed analysis of the expected IR absorption bands based on the compound's molecular structure and data from analogous compounds. This information is crucial for the identification, characterization, and quality control of this important chemical intermediate in research and pharmaceutical development.
Predicted Infrared Spectroscopy Data
The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a hydroxyl group (-OH), an ester group (C=O, C-O), and aliphatic carbon-hydrogen bonds (C-H). The following table summarizes the predicted wavenumbers, intensities, and corresponding vibrational assignments for the principal absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3450 (broad) | Medium - Strong | O-H | Stretching (Hydrogen-bonded) |
| ~2980, ~2935 | Strong | C-H (sp³) | Asymmetric and Symmetric Stretching (tert-butyl and CH) |
| ~1735 | Strong | C=O | Stretching (Ester) |
| ~1470, ~1370 | Medium | C-H (sp³) | Bending (tert-butyl) |
| ~1260, ~1150 | Strong | C-O | Stretching (Ester) |
| ~1090 | Medium | C-O | Stretching (Secondary Alcohol) |
Interpretation of the Spectrum
The IR spectrum of this compound provides a unique fingerprint that allows for its unambiguous identification.
-
Hydroxyl Region: A prominent broad absorption band is expected around 3450 cm⁻¹. This feature is characteristic of the O-H stretching vibration of an alcohol that is involved in intermolecular hydrogen bonding. The broadness of the peak is a direct consequence of the different hydrogen-bonding environments present in the sample.
-
C-H Stretching Region: Strong absorption bands are predicted in the region of 2980-2935 cm⁻¹. These are attributed to the asymmetric and symmetric stretching vibrations of the sp³-hybridized C-H bonds in the tert-butyl group and the methine group.
-
Carbonyl Region: A very strong and sharp absorption peak is anticipated at approximately 1735 cm⁻¹. This is a characteristic feature of the C=O stretching vibration of the ester functional group. Its high intensity is due to the large change in dipole moment during this vibration.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule. For this compound, this region will be dominated by C-H bending vibrations of the tert-butyl group (around 1470 and 1370 cm⁻¹) and strong C-O stretching vibrations from both the ester and the secondary alcohol moieties (around 1260, 1150, and 1090 cm⁻¹).
Experimental Protocol for Infrared Spectroscopy
The following provides a detailed methodology for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient technique for liquid samples.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Install the ATR accessory in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.
-
Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal itself and will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
If the ATR accessory has a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical measurement might involve 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary data processing, such as baseline correction or smoothing.
-
Label the significant peaks with their corresponding wavenumbers.
-
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of IR spectral analysis and the relationship between the molecular structure of this compound and its expected IR spectrum.
Caption: Workflow for FT-IR Spectroscopic Analysis.
Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Tert-butyl 2-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation of tert-butyl 2-hydroxypropanoate. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages established principles of mass spectrometry, including alpha-cleavage, rearrangements, and the known behavior of tert-butyl esters and lactate derivatives, to predict its fragmentation pathways under electron ionization (EI).
Predicted Electron Ionization Mass Spectrometry Fragmentation of this compound
This compound (C₇H₁₄O₃, MW: 146.18 g/mol ) is expected to undergo several characteristic fragmentation reactions upon electron ionization. The presence of a bulky tert-butyl group, an ester functionality, and a hydroxyl group leads to a rich and informative fragmentation pattern. The primary fragmentation pathways are anticipated to be the loss of the tert-butyl group, elimination of isobutene, and cleavages associated with the lactate moiety.
Quantitative Data Summary
The following table summarizes the predicted key fragment ions, their mass-to-charge ratio (m/z), proposed structures, and the fragmentation mechanisms leading to their formation. The relative abundance is a qualitative prediction based on the expected stability of the resulting ions and neutral losses.
| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway | Predicted Relative Abundance |
| 131 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. | Low |
| 103 | [CH₃CH(OH)C(O)O]⁺ | Alpha-cleavage with loss of the tert-butyl radical. | Moderate |
| 91 | [M - C₄H₉O]⁺ | Cleavage of the ester bond with loss of the tert-butoxy radical. | Low |
| 89 | [M - C₄H₉]⁺ | Cleavage of the C-O bond with loss of the tert-butyl radical. | Low |
| 73 | [C(CH₃)₃O]⁺ | Cleavage of the ester bond with charge retention on the tert-butoxy group. | Moderate |
| 57 | [C(CH₃)₃]⁺ | Cleavage of the C-O bond with charge retention on the tert-butyl group. | High |
| 45 | [CH₃CH(OH)]⁺ | Alpha-cleavage adjacent to the hydroxyl group. | High |
| 43 | [CH₃CO]⁺ | Cleavage of the C-C bond in the lactate moiety. | Moderate to High |
Key Fragmentation Pathways
The fragmentation of this compound is expected to be dominated by pathways that lead to the formation of stable carbocations and neutral molecules.
Pathway 1: Loss of the Tert-butyl Group
The bulky and highly stable tert-butyl cation is a common and often abundant fragment in the mass spectra of tert-butyl esters. This can occur through two main routes:
-
Loss of Isobutene (C₄H₈): A McLafferty-type rearrangement involving the transfer of a hydrogen atom from the hydroxyl or methyl group of the lactate moiety to the ester oxygen, followed by the elimination of a neutral isobutene molecule. This would result in an ion at m/z 90.
-
Formation of the Tert-butyl Cation ([C(CH₃)₃]⁺): Direct cleavage of the C-O bond of the ester can lead to the formation of the highly stable tert-butyl cation at m/z 57. This is often the base peak in the spectra of tert-butyl containing compounds.[1]
Pathway 2: Alpha-Cleavage
Alpha-cleavage, the breaking of a bond adjacent to a functional group, is a major fragmentation pathway for esters and alcohols.[2][3]
-
Cleavage adjacent to the Carbonyl Group: Loss of the tert-butoxy radical would form an acylium ion at m/z 91. Conversely, loss of the lactate moiety as a radical would lead to the tert-butoxy cation at m/z 73.
-
Cleavage adjacent to the Hydroxyl Group: Cleavage of the C-C bond between the carbonyl carbon and the alpha-carbon would result in a resonance-stabilized ion at m/z 45.
Experimental Protocols
While a specific protocol for this compound is not available, the following general procedure for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a small, volatile ester provides a robust starting point.
1. Sample Preparation:
-
Dissolve the this compound sample in a volatile, high-purity solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to a final concentration range of 1-10 µg/mL for optimal signal intensity without detector saturation.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/minute to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-200.
-
Acquisition Mode: Full scan.
Visualizing the Fragmentation
The following diagrams, generated using the DOT language, illustrate the primary predicted fragmentation pathways of this compound.
References
"Tert-butyl 2-hydroxypropanoate" safety data sheet (SDS) information
An In-depth Technical Guide to the Safety of Tert-butyl 2-hydroxypropanoate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the safety profile of chemical reagents is paramount. This guide provides a detailed overview of the safety data for this compound, compiled from available Safety Data Sheets (SDS) and chemical databases.
Chemical Identification
This compound is an ester of lactic acid. Its identity is established by the following identifiers.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 2-Hydroxypropanoic acid tert-butyl ester |
| CAS Number | 59854-10-3[1] |
| Molecular Formula | C₇H₁₄O₃[1][2][3] |
| Molecular Weight | 146.18 g/mol [1][3] |
| InChIKey | IXXMVXXFAJGOQO-UHFFFAOYSA-N[1] |
| SMILES | CC(C(=O)OC(C)(C)C)O[1] |
Hazard Identification and Classification
This compound is classified as an irritant. The following tables summarize its GHS classification.[1]
GHS Pictogram:
| Pictogram | |
| Warning |
|
GHS Hazard Statements:
| Code | Statement |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
GHS Precautionary Statements:
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| P264 | Wash skin thoroughly after handling.[4] |
| P271 | Use only outdoors or in a well-ventilated area.[4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| P319 | Get medical help if you feel unwell.[1] |
| P332+P317 | If skin irritation occurs: Get medical help.[1] |
| P337+P317 | If eye irritation persists: Get medical help.[1] |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[6] |
| P405 | Store locked up.[6] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[6] |
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. Data for the closely related n-butyl lactate is included for comparison where specific data for the tert-butyl isomer is unavailable.
| Property | Value |
| Appearance | Clear, colorless liquid[7] |
| Odor | Mild, fruity[3] |
| Boiling Point | 185–190°C (n-butyl lactate)[3] |
| Melting Point | -32°C (n-butyl lactate)[3] |
| Density | 1.004 ± 0.06 g/cm³ (Predicted)[2] |
| Flash Point | 65–70°C (closed cup) (n-butyl lactate)[3] |
| Solubility | Partially soluble in water. Miscible with alcohols, ketones, and other organic solvents (n-butyl lactate).[3] |
Stability and Reactivity
-
Reactivity : No specific data is available for this compound. For the related compound butyl propionate, it is noted that it will react with alkali metals to produce flammable and explosive hydrogen gas.[8]
-
Chemical Stability : Stable under normal handling and storage conditions.[4][9]
-
Conditions to Avoid : Keep away from heat, sparks, and flame.[4][5][9] Incompatible products.[9]
-
Incompatible Materials : Strong acids, strong bases, and strong oxidizing agents.[4]
-
Hazardous Decomposition Products : Under normal conditions of storage and use, hazardous decomposition products should not be produced. In case of fire, carbon monoxide and carbon dioxide may be formed.[5][9]
Handling and Storage
Proper handling and storage are crucial for maintaining safety in the laboratory.
-
Handling : Avoid contact with skin and eyes.[10] Do not breathe mist, vapors, or spray.[4][10] Wash hands thoroughly after handling.[4][10] Use only in a well-ventilated area, preferably under a chemical fume hood.[10]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][5][10]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.
-
Engineering Controls : Ensure good ventilation of the workstation.[4] Emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure.[4]
-
Personal Protective Equipment :
First Aid Measures
In case of exposure, follow these first aid measures:
-
Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[10]
-
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes.[11] If skin irritation persists, call a physician.[11]
-
Inhalation : Remove to fresh air.[9][11] If not breathing, give artificial respiration.[11] Get medical attention if symptoms occur.[11]
-
Ingestion : Clean mouth with water and drink plenty of water afterwards.[9][11]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[9][11] Water mist may be used to cool closed containers.[9]
-
Specific Hazards Arising from the Chemical : Combustible material.[9] Vapors may travel to a source of ignition and flash back.[9] Containers may explode when heated.[9]
-
Protective Equipment for Firefighters : As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5][9]
Accidental Release Measures
-
Personal Precautions : Use personal protective equipment as required.[5] Ensure adequate ventilation.[5] Remove all sources of ignition.[5][9]
-
Environmental Precautions : Should not be released into the environment.[5]
-
Methods for Cleaning Up : For small spills, absorb with an inert material (e.g., sand, silica gel) and sweep up into a suitable container for disposal.[10] Use spark-proof tools and explosion-proof equipment.[5]
Toxicological Information
There is limited specific toxicological data for this compound. The primary hazards are irritation to the skin, eyes, and respiratory system.[1] For the related compound n-butyl lactate, exposure may cause drowsiness, headache, and central nervous system depression.[7]
Experimental Protocols
The quantitative data presented in this guide are typically determined by standardized experimental protocols.
-
Flash Point Determination : The flash point of a volatile material is the lowest temperature at which its vapors will ignite in air when given an ignition source. This is often determined using a closed-cup apparatus (e.g., Pensky-Martens or Cleveland open-cup). The closed-cup method generally yields lower values and is often preferred for safety assessments as it provides a more conservative estimate of the fire hazard.
-
Acute Toxicity (LD50/LC50) : Acute toxicity is typically assessed through studies on laboratory animals (e.g., rats, mice). The LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population and is usually expressed in milligrams of substance per kilogram of body weight. The LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air or water that is lethal to 50% of the test population over a specific duration and is expressed in micrograms or milligrams per liter of air or water. These studies are conducted under strict ethical guidelines and provide a basis for classifying the acute toxicity of a substance.
This guide is intended to provide a comprehensive overview of the available safety information for this compound. It is essential to consult the most up-to-date Safety Data Sheet from the supplier before handling this chemical and to always follow good laboratory practices.
References
- 1. This compound | C7H14O3 | CID 3604460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.se [fishersci.se]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - n-Butyl lactate [cdc.gov]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
Commercial Suppliers and Technical Profile of Tert-butyl 2-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for Tert-butyl 2-hydroxypropanoate, alongside a detailed technical profile. Due to a notable lack of in-depth experimental data for this compound in publicly available literature, this guide utilizes data for the closely related and well-studied analog, Tert-butyl 2-hydroxy-3-phenylpropanoate , as a case study to fulfill the core technical requirements of this document. This comparative approach offers valuable insights into the methodologies and potential applications relevant to this class of compounds.
Commercial Availability of this compound
This compound and its enantiomers are available from a variety of chemical suppliers. Researchers can procure this compound from the following vendors:
| Supplier | Website | Notes |
| Biosynth | --INVALID-LINK-- | Offers various chemical reagents and custom synthesis services. |
| Conier Chem&Pharma Limited | --INVALID-LINK-- | Specializes in fine chemicals and pharmaceutical intermediates. |
| Toronto Research Chemicals | --INVALID-LINK-- | Provides a wide range of research chemicals and standards.[1] |
| Dana Bioscience | --INVALID-LINK-- | A supplier of various life science research products.[2] |
| LGC Standards | --INVALID-LINK-- | A leading provider of reference materials and proficiency testing schemes.[3] |
| BLD Pharm | --INVALID-LINK-- | A global supplier of research chemicals and reagents.[4][5] |
| PubChem | --INVALID-LINK-- | Provides a list of suppliers for a given compound. |
Physicochemical Properties and Safety Information
Below is a summary of the key physicochemical properties and safety data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | PubChem |
| Molecular Weight | 146.18 g/mol | PubChem |
| CAS Number | 59854-10-3 | PubChem |
| Appearance | Colorless liquid (predicted) | --- |
| Boiling Point | 161.8±8.0 °C (Predicted) | ChemicalBook |
| Density | 1.004±0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 13.07±0.20 (Predicted) | (+)-TERT-BUTYL D-LACTATE wiki |
Table 2: GHS Hazard Information for this compound
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: PubChem
Biological Activity and Potential Applications
While detailed studies on the biological activity of this compound are limited, some sources suggest potential neuroprotective effects and activity as a GABAA receptor antagonist. However, these claims are not yet substantiated by extensive experimental data in the public domain. The primary documented application of this compound is as an intermediate in the stereocontrolled synthesis of hydroxy carboxylic acids from L-amino acids.
Case Study: Tert-butyl 2-hydroxy-3-phenylpropanoate
To provide the in-depth technical information requested, this section details the synthesis, purification, and biological evaluation of the structurally related compound, Tert-butyl 2-hydroxy-3-phenylpropanoate. This information serves as a valuable reference for researchers working with similar molecules.
Synthesis Protocols
Several methods for the synthesis of Tert-butyl 2-hydroxy-3-phenylpropanoate have been reported, including acid-catalyzed esterification, Steglich esterification, and enzymatic kinetic resolution.
1. Acid-Catalyzed Esterification
This method involves the reaction of 2-hydroxy-3-phenylpropionic acid with an excess of tert-butanol in the presence of a catalytic amount of strong acid.
Experimental Protocol:
-
To a solution of (R)-2-hydroxy-3-phenylpropionic acid (1.0 eq) in toluene, add tert-butanol (3.0 eq).
-
Carefully add concentrated sulfuric acid (2 mol%) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) using a Dean-Stark apparatus to remove water.
-
To minimize racemization, ensure the internal reaction temperature does not exceed 60°C.
-
Continue refluxing for 12 hours or until water is no longer collected.
-
Cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
2. Steglich Esterification
This method is suitable for acid-sensitive substrates and proceeds under mild conditions using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Experimental Protocol:
-
Dissolve (R)-2-hydroxy-3-phenylpropionic acid (1.0 eq), tert-butanol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC in anhydrous DCM to the cooled mixture with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a pad of celite to remove the DCU and wash the filter cake with cold DCM.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 3: Comparison of Synthesis Methods for Tert-butyl 2-hydroxy-3-phenylpropanoate
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) | Key Considerations |
| Acid-Catalyzed Esterification | H₂SO₄ | Toluene | 110 | 12 | ~78 | Racemization risk > 60°C | Suitable for racemic synthesis; requires careful temperature control for chiral synthesis. |
| Steglich Esterification | DCC, DMAP | Dichloromethane (DCM) | 0 to RT | 3 | >80 | Configuration dependent on starting material | Mild conditions, suitable for acid-sensitive substrates. |
Purification Protocols
1. Crystallization
Experimental Protocol:
-
Dissolve the crude Tert-butyl 2-hydroxy-3-phenylpropanoate in a minimal amount of warm ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in a refrigerator (5°C) to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
2. Column Chromatography
Experimental Protocol:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column and elute with a gradient of ethyl acetate in hexane.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Biological Activity and Experimental Protocols (Hydrolysis Product)
The primary biological activity of Tert-butyl 2-hydroxy-3-phenylpropanoate is attributed to its hydrolysis product, 2-hydroxy-3-phenylpropionic acid (phenyllactic acid, PLA). PLA is known to exhibit antimicrobial and anti-inflammatory properties.
1. In Vitro COX Inhibition Assay (Anti-inflammatory Activity)
Experimental Protocol:
-
Prepare purified ovine COX-1 or human recombinant COX-2 in a suitable buffer.
-
Pre-incubate the test compounds (dissolved in DMSO) with the COX enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Quantify the production of prostaglandin E₂ (PGE₂) using a specific enzyme immunoassay (EIA) kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
2. Agar Well Diffusion Assay (Antimicrobial Activity)
Experimental Protocol:
-
Prepare a solidified agar plate inoculated with the target microorganism.
-
Create wells of 6 mm diameter in the agar.
-
Add a defined volume (e.g., 100 µL) of the test compound at different concentrations into each well.
-
Include a solvent control.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of growth inhibition around each well.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of Tert-butyl 2-hydroxy-3-phenylpropanoate.
Logical Relationship: Biological Activity of the Hydrolysis Product
Caption: Relationship between Tert-butyl 2-hydroxy-3-phenylpropanoate and the biological activity of its hydrolysis product.
References
- 1. molbase.com [molbase.com]
- 2. US20060110415A1 - Topical Delivery System for Cosmetic and Pharmaceutical Agents - Google Patents [patents.google.com]
- 3. US7615546B2 - Topical delivery system for phytosterols - Google Patents [patents.google.com]
- 4. 4-Iodo-1-methyl-1h-pyrazole-5-carbonitrile | 1354705-14-8 | EEC70514 [biosynth.com]
- 5. (+)-TERT-BUTYL D-LACTATE | 68166-83-6 [chemicalbook.com]
The Versatility of Tert-butyl 2-hydroxypropanoate as a Chiral Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
December 30, 2025
Introduction
In the landscape of asymmetric synthesis, the demand for versatile and economically viable chiral building blocks is ever-present. Tert-butyl 2-hydroxypropanoate, also known as tert-butyl lactate, has emerged as a significant synthon, providing a valuable scaffold for the introduction of chirality in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its utility stems from the presence of a stereogenic center at the C2 position, a hydroxyl group amenable to further functionalization, and a sterically demanding tert-butyl ester that serves as a robust protecting group for the carboxylic acid functionality. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a chiral building block, with a focus on methodologies relevant to researchers in organic and medicinal chemistry.
Physicochemical and Chiral Properties
The physical and chemical properties of this compound are crucial for its handling, purification, and application in synthesis. The tert-butyl group, in particular, influences its solubility and stability.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₃ | [1] |
| Molecular Weight | 146.18 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 185–190°C | [3] |
| Melting Point | -32°C | [3] |
| Density | 1.02–1.04 g/cm³ at 20°C | [3] |
| Refractive Index | 1.419–1.421 at 20°C | [3] |
| Solubility | Partially soluble in water; miscible with alcohols, ketones, and other organic solvents | [3] |
Table 1: Physicochemical Properties of Butyl Lactate.
The chiral nature of this compound is its most significant feature for asymmetric synthesis. The specific rotation of the enantiomers is a key parameter for their characterization.
| Enantiomer | Specific Rotation ([α]D) | Conditions |
| (R)-(+)-tert-Butyl 2-hydroxypropanoate | Not specified in search results | Not specified in search results |
| (S)-(-)-tert-Butyl 2-hydroxypropanoate | Not specified in search results | Not specified in search results |
Table 2: Chiral Properties of this compound Enantiomers. Note: Specific rotation values were not explicitly found in the search results and would require experimental determination or access to more specific literature.
Enantioselective Synthesis of this compound
The preparation of enantiomerically pure or enriched this compound is paramount for its use as a chiral building block. Two primary strategies are commonly employed: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic mixture.
Asymmetric Reduction of Tert-butyl 2-oxopropanoate
A highly effective method for the enantioselective synthesis of this compound is the asymmetric reduction of its corresponding α-keto ester, tert-butyl 2-oxopropanoate (tert-butyl pyruvate). The Corey-Itsuno reduction, utilizing a chiral oxazaborolidine catalyst (often referred to as a CBS catalyst), is a well-established and reliable method for achieving high enantioselectivity.[4][5]
The general workflow for this synthetic approach is outlined below:
References
Role of the tert-butyl group in "Tert-butyl 2-hydroxypropanoate" properties
An In-Depth Technical Guide to the Role of the tert-Butyl Group in the Properties of tert-Butyl 2-Hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound, commonly known as tert-butyl lactate. The focus is on the pivotal role of the tertiary-butyl group in defining the molecule's physicochemical properties, reactivity, and applications, particularly within the realms of organic synthesis and pharmaceutical development. The bulky and electronically distinct nature of the tert-butyl group imparts unique characteristics to the ester, including significant steric hindrance, specific reactivity pathways, and enhanced metabolic stability when incorporated into larger molecules. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams to elucidate the core concepts for researchers, scientists, and drug development professionals.
Introduction
This compound is a chiral ester of lactic acid. Its structure is characterized by a hydroxyl group on the alpha-carbon and a bulky tert-butyl group forming the ester linkage. This combination of functionalities makes it a valuable chiral building block in asymmetric synthesis. However, it is the tert-butyl group itself that dictates many of the molecule's most important properties and applications.
The tert-butyl group, with its quaternary carbon atom bonded to three methyl groups, is one of the most sterically demanding substituents in organic chemistry.[1] This steric bulk, combined with its electronic effects (induction and hyperconjugation), profoundly influences reaction mechanisms, molecular conformations, and stability. In the context of this compound, these effects manifest in its synthesis, its utility as a protecting group for the carboxylic acid of lactate, and its potential to act as a "metabolic shield" in medicinal chemistry.[1] This guide will dissect these influences, providing a detailed understanding of how the tert-butyl moiety is leveraged in a scientific and research context.
Physicochemical Properties: A Comparative Analysis
The presence of the bulky tert-butyl group significantly alters the physical properties of the lactate ester compared to its less sterically hindered analogues. The following table summarizes key physicochemical data for a series of alkyl lactates to highlight these differences.
| Property | Methyl Lactate | Ethyl Lactate | n-Butyl Lactate | tert-Butyl D-Lactate |
| Molecular Formula | C₄H₈O₃ | C₅H₁₀O₃ | C₇H₁₄O₃ | C₇H₁₄O₃ |
| Molecular Weight ( g/mol ) | 104.10 | 118.13 | 146.18 | 146.18[2] |
| Boiling Point (°C) | 144-145 | 154 | 188[3] | 161.8±8.0 (Predicted) |
| Melting Point (°C) | -66 | -26 | -43[3] | 38-42[2] |
| Density (g/mL) | 1.09 | 1.03 | 0.98[3] | 1.004±0.06 (Predicted) |
| Solubility in Water | Miscible | Miscible | Slightly soluble[3] | Sparingly soluble |
Note: Data compiled from various sources. Properties of tert-butyl lactate are for the D-enantiomer where specified.
The most striking difference is the melting point. While the linear alkyl lactates are liquids well below room temperature, tert-butyl D-lactate is a solid, with a melting point of 38-42 °C.[2] This is attributable to the more compact and symmetrical nature of the tert-butyl group, which can lead to more efficient packing in the crystal lattice.
Spectroscopic Profile
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber / m/z |
| ¹H NMR | Protons of the tert-butyl group (9H) | Singlet, ~1.5 ppm |
| Methyl protons on lactate (3H) | Doublet, ~1.3 ppm | |
| Methine proton on lactate (1H) | Quartet, ~4.1 ppm | |
| Hydroxyl proton (1H) | Broad singlet, variable position | |
| ¹³C NMR | Carbonyl carbon of the ester | ~175 ppm |
| Quaternary carbon of tert-butyl | ~81 ppm | |
| Methyl carbons of tert-butyl | ~28 ppm | |
| Methine carbon of lactate | ~67 ppm | |
| Methyl carbon of lactate | ~20 ppm | |
| IR | O-H stretch (hydroxyl) | Broad, ~3400 cm⁻¹ |
| C-H stretch (aliphatic) | 2980-2850 cm⁻¹ | |
| C=O stretch (ester) | Strong, ~1730 cm⁻¹ | |
| C-O stretch (ester) | ~1150 cm⁻¹ | |
| MS (EI) | Molecular Ion [M]⁺ | m/z 146 |
| Major Fragmentation | Loss of isobutylene: m/z 90 (M-56) Loss of tert-butyl radical: m/z 89 (M-57) tert-butyl cation: m/z 57 |
The Pivotal Role of the tert-Butyl Group
Steric Effects
The primary influence of the tert-butyl group is its profound steric hindrance.[1] Its large, three-dimensional profile physically blocks access to the adjacent ester carbonyl group. This has two major consequences:
-
Synthesis Challenges: Standard acid-catalyzed esterification (Fischer esterification) between lactic acid and tert-butanol is ineffective. The bulky alcohol cannot easily approach the electrophilic carbonyl carbon of the protonated carboxylic acid.[5] This necessitates alternative synthetic routes (see Section 5.1).
-
Chemical Stability: The ester is highly resistant to nucleophilic attack under basic or neutral conditions.[6] This stability is a key reason for its use as a protecting group in multi-step syntheses, as it can withstand a variety of reagents that would cleave less hindered esters like methyl or ethyl esters.[6]
Caption: Steric hindrance in methyl vs. tert-butyl lactate.
Electronic Effects
The tert-butyl group also exerts electronic effects:
-
Inductive Effect: As an alkyl group, it has a weak electron-donating inductive effect, which slightly increases the electron density on the ester oxygen.
-
Hyperconjugation: The C-H sigma bonds of the methyl groups can overlap with the empty p-orbital of an adjacent carbocation, delocalizing the positive charge and providing significant stabilization.[1] This is particularly important in the mechanism of its acid-catalyzed hydrolysis (see Section 5.2).
Metabolic Stability in Drug Development
In medicinal chemistry, a common strategy to increase a drug's half-life is to block sites that are susceptible to metabolic oxidation, often by cytochrome P450 (CYP) enzymes.[7] The tert-butyl group can serve as a "metabolic shield."[1] Its C-H bonds are relatively strong and sterically inaccessible to the active sites of many metabolic enzymes. By placing a tert-butyl group near a metabolically labile part of a drug molecule, enzymatic degradation can be slowed or prevented, leading to improved pharmacokinetic properties.[7]
Caption: The tert-butyl group as a metabolic shield.
Synthesis and Reactivity
Synthesis of this compound
Due to the steric hindrance of tert-butanol, the direct Fischer esterification of lactic acid is inefficient.[5] A more effective method involves the acid-catalyzed addition of lactic acid to 2-methylpropene (isobutylene).[8] The mechanism proceeds through the formation of a stable tert-butyl carbocation, which is then attacked by the carboxylic acid.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis via Acid-Catalyzed Addition to 2-Methylpropene
-
Materials:
-
Lactic acid (1.0 equivalent)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)
-
2-Methylpropene (isobutylene), condensed at low temperature or from a lecture bottle (1.5-2.0 equivalents)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve lactic acid in dichloromethane in a pressure-resistant flask equipped with a magnetic stirrer and cooled in a dry ice/acetone bath (-78 °C).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the cooled solution.
-
Slowly bubble condensed 2-methylpropene gas into the stirred solution or add a pre-weighed amount of liquid 2-methylpropene.
-
Seal the reaction vessel securely and allow it to slowly warm to room temperature. Stir the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the flask back down to 0 °C before carefully venting any excess pressure.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel if necessary.
-
Hydrolysis (Deprotection)
The tert-butyl ester is readily cleaved under acidic conditions to regenerate the carboxylic acid.[9] This deprotection is facile due to a mechanism that involves the formation of the highly stable tert-butyl carbocation.[9] This contrasts with the hydrolysis of primary or secondary esters, which typically proceed through a tetrahedral intermediate.
Caption: Acid-catalyzed hydrolysis of a tert-butyl ester.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Materials:
-
This compound (1.0 equivalent)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the tert-butyl ester in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Add trifluoroacetic acid (typically 5-10 equivalents, or used as a co-solvent with DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The resulting lactic acid can be used directly or purified further if necessary.
-
Conclusion
The tert-butyl group in this compound is not a passive component of the molecule; it is a powerful determinant of its chemical and physical properties. Its significant steric bulk dictates the synthetic routes required for its formation and provides a high degree of stability against nucleophilic attack, making it an excellent protecting group for the lactate carboxyl function. The electronic stability of the corresponding tert-butyl carbocation facilitates its efficient removal under acidic conditions. For drug development professionals, the tert-butyl group's ability to act as a metabolic shield offers a valuable tool for enhancing the pharmacokinetic profiles of therapeutic candidates. A thorough understanding of these principles is essential for the effective application of this compound and other tert-butyl-containing molecules in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. (+)-tert-Butyl D -lactate = 99.0 GC sum of enantiomers 68166-83-6 [sigmaaldrich.com]
- 3. n-Butyl lactate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Fischer esterification cannot be used to prepare tert-butyl esters. Inste.. [askfilo.com]
- 6. fiveable.me [fiveable.me]
- 7. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer esterification cannot be used to prepare tert-butyl esters. Inste.. [askfilo.com]
- 9. Acids - Wordpress [reagents.acsgcipr.org]
Methodological & Application
Application Notes and Protocols: Synthesis of tert-Butyl 2-Hydroxypropanoate from Lactic Acid
<
Abstract: This document provides a comprehensive technical guide for the synthesis of tert-butyl 2-hydroxypropanoate, commonly known as tert-butyl lactate, from lactic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide details the prevalent synthetic methodologies, emphasizing the direct esterification of lactic acid using isobutylene under acidic catalysis. The rationale behind experimental choices, detailed step-by-step protocols, and methods for purification are thoroughly discussed.
Introduction: The Significance of this compound
This compound is a valuable chiral building block in organic and pharmaceutical synthesis. The presence of the bulky tert-butyl group provides steric hindrance, which can be strategically employed to influence the stereochemical outcome of subsequent reactions. This ester is a key intermediate in the synthesis of various complex molecules, including depsipeptides and other biologically active compounds.[1] The tert-butyl ester functional group also serves as a robust protecting group for the carboxylic acid moiety of lactic acid, stable under a variety of reaction conditions but readily removable under acidic conditions.[2]
Synthetic Strategies: An Overview
The synthesis of this compound from lactic acid can be achieved through several pathways. The most common and industrially viable methods involve the direct esterification of lactic acid.
Common Synthetic Routes:
-
Acid-catalyzed reaction with isobutylene: This is a widely used method due to its high atom economy and the relatively low cost of isobutylene. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or a solid acid catalyst like an ion-exchange resin.
-
Reaction with tert-butanol: This method involves the direct esterification of lactic acid with tert-butanol, again under acidic catalysis.[3][4] While conceptually straightforward, this equilibrium-limited reaction often requires the removal of water to drive it to completion.[5]
-
Transesterification: This involves the reaction of a lower alkyl lactate (e.g., methyl or ethyl lactate) with tert-butanol. This can be advantageous in some purification schemes for lactic acid derived from fermentation.[6][7]
This guide will focus on the direct synthesis using isobutylene, as it represents a highly efficient and common laboratory- and industrial-scale method.
The Core Synthesis: Acid-Catalyzed Reaction of Lactic Acid with Isobutylene
The reaction of lactic acid with isobutylene in the presence of an acid catalyst proceeds via an electrophilic addition mechanism. The protonated lactic acid is susceptible to attack by the nucleophilic π-bond of isobutylene, leading to the formation of a stable tert-butyl carbocation, which is then trapped by the carboxylate to form the ester.
Reaction Mechanism
The mechanism involves the following key steps:
-
Protonation of Lactic Acid: The carboxylic acid group of lactic acid is protonated by the strong acid catalyst.
-
Formation of the tert-Butyl Carbocation: Isobutylene is protonated by the acid catalyst to form the stable tertiary carbocation.
-
Nucleophilic Attack: The hydroxyl group of the protonated lactic acid's carboxylic acid moiety attacks the tert-butyl carbocation.
-
Deprotonation: The resulting oxonium ion is deprotonated to yield the final tert-butyl ester and regenerate the acid catalyst.
Caption: Acid-catalyzed esterification of lactic acid with isobutylene.
Experimental Protocol: Synthesis of this compound
This protocol details a representative procedure for the synthesis of this compound on a laboratory scale.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| L-(+)-Lactic Acid | ~90% aqueous solution | Sigma-Aldrich |
| Isobutylene | ≥99% purity | Gas cylinder |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, ACS grade | VWR |
| Saturated NaHCO₃ solution | Aqueous | Lab-prepared |
| Brine | Saturated aqueous NaCl solution | Lab-prepared |
| Anhydrous Na₂SO₄ | Granular | EMD Millipore |
| Pressure Bottle | 250 mL, with appropriate fittings for gas | Ace Glass |
| Magnetic Stirrer | With stirring bar | IKA |
| Ice Bath | Lab-prepared | |
| Rotary Evaporator | Büchi | |
| Glassware | Standard laboratory glassware (flasks, funnels) | Pyrex |
Safety Precautions
-
Lactic Acid: Corrosive, causes severe skin burns and eye damage.[8][9][10] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8][9]
-
Isobutylene: Extremely flammable gas. Handle in a well-ventilated fume hood away from ignition sources.
-
Sulfuric Acid: Extremely corrosive. Handle with extreme care, wearing appropriate PPE.
-
Dichloromethane: Volatile and potentially carcinogenic. Handle in a fume hood.
-
Pressure Reaction: The reaction is performed under pressure. Ensure the pressure bottle is rated for the intended use and is free of defects. Use a blast shield.
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: Place a magnetic stir bar in a 250 mL pressure bottle. In a fume hood, add 10 g of L-(+)-lactic acid (~90% solution) to the bottle.
-
Solvent and Catalyst Addition: Add 100 mL of anhydrous dichloromethane to the pressure bottle. Cool the mixture in an ice bath with stirring. Slowly and carefully add 1 mL of concentrated sulfuric acid to the cooled solution.
-
Introduction of Isobutylene: Seal the pressure bottle. Connect the bottle to a lecture bottle of isobutylene. Carefully introduce isobutylene gas into the reaction vessel. The amount of isobutylene can be monitored by mass. For a 1:1.5 molar ratio of lactic acid to isobutylene, approximately 8.4 g of isobutylene will be required.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching and Work-up: After the reaction is complete, cool the pressure bottle in an ice bath and slowly vent any excess isobutylene in the fume hood. Carefully open the bottle and slowly pour the reaction mixture into a separatory funnel containing 100 mL of cold saturated sodium bicarbonate solution to neutralize the acid.[11]
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[11]
Purification
The crude this compound is typically an oil and can be purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a suitable size chromatography column with silica gel in a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., from 10% to 30% ethyl acetate).[11][12] Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure this compound.
Data and Expected Results
| Parameter | Expected Value/Range | Notes |
| Yield | 70-90% | Yield can be optimized by adjusting reaction time and catalyst loading. |
| Appearance | Colorless oil | |
| Purity (by GC) | >98% | After column chromatography. |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with structure | Key peaks: ~4.1 ppm (q, 1H), ~1.5 ppm (s, 9H), ~1.4 ppm (d, 3H). |
| Optical Rotation | Specific to enantiomer | For L-(+)-lactic acid starting material, the product will be chiral. |
Troubleshooting and Key Considerations
-
Low Yield: Incomplete reaction can be due to insufficient reaction time, low catalyst concentration, or loss of isobutylene. Ensure the pressure bottle is well-sealed. The presence of water can also hinder the reaction; using anhydrous solvent is recommended.
-
Byproduct Formation: Dimerization or polymerization of lactic acid can occur, especially at higher temperatures.[5] Maintaining a moderate reaction temperature is crucial.
-
Purification Challenges: Co-elution of impurities during chromatography can occur. Careful selection of the solvent system and gradient is important.
Conclusion
The synthesis of this compound from lactic acid via acid-catalyzed reaction with isobutylene is a robust and efficient method. This protocol provides a detailed and reliable procedure for its synthesis and purification in a laboratory setting. Careful attention to safety, reaction conditions, and purification techniques will ensure a high yield of the desired product.
References
- 1. scbt.com [scbt.com]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. Convenient preparations of t-butyl esters and ethers from t-butanol | Semantic Scholar [semanticscholar.org]
- 5. "Kinetics of the lactic acid-butyl alcohol esterification reaction" by Joel Howard Kaplan [digitalcommons.njit.edu]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. researchgate.net [researchgate.net]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. chemos.de [chemos.de]
- 10. carlroth.com [carlroth.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Tert-butyl 2-hydroxypropanoate via Acid-Catalyzed Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-hydroxypropanoate, also known as tert-butyl lactate, is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its structure incorporates a sterically hindered tert-butyl ester group, which can serve as a protecting group for the carboxylic acid functionality of lactic acid. This allows for selective reactions at the hydroxyl group. The tert-butyl group can be subsequently removed under acidic conditions. This document provides detailed protocols for the synthesis of this compound via acid-catalyzed esterification of lactic acid with tert-butanol, a variation of the Fischer-Speier esterification.[1][2] Due to the propensity of tertiary alcohols to undergo elimination in the presence of strong acids, specific considerations for catalyst selection and reaction conditions are crucial for a successful synthesis.[2]
Principle of the Method
The synthesis of this compound is achieved through the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between lactic acid and tert-butanol.[1] To drive the reaction towards the product, the water formed as a byproduct is continuously removed from the reaction mixture using a Dean-Stark apparatus. The reaction mechanism involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity. The nucleophilic oxygen of tert-butanol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[3]
A critical challenge in this specific esterification is the potential for the acid-catalyzed dehydration of tert-butanol to isobutylene, which can occur under harsh acidic conditions and elevated temperatures.[2] Therefore, the choice of a suitable acid catalyst and careful control of the reaction temperature are paramount to favor the desired esterification over the competing elimination reaction.
Experimental Protocols
Materials and Equipment
-
Lactic acid (85-90% aqueous solution)
-
tert-Butanol
-
Toluene (or another suitable water-entraining solvent like cyclohexane)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, Amberlyst-15, or sulfuric acid)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column, flasks)
-
Thin-layer chromatography (TLC) plates and developing chamber
Protocol 1: Acid-Catalyzed Esterification using p-Toluenesulfonic Acid
This protocol employs p-toluenesulfonic acid, a moderately strong acid catalyst, to minimize the dehydration of tert-butanol.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add lactic acid (e.g., 0.1 mol).
-
Add an excess of tert-butanol (e.g., 0.3 mol, 3 equivalents).
-
Add toluene (approximately 100 mL) to serve as the azeotropic solvent.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.005 mol, 5 mol%).
-
Assemble the flask with a Dean-Stark apparatus and a reflux condenser.
-
-
Reaction Execution:
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-8 hours, or until the theoretical amount of water has been collected, and TLC analysis indicates the consumption of the lactic acid starting material.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[5]
-
Protocol 2: Alternative Catalysts
While p-toluenesulfonic acid is a good starting point, other catalysts can be employed.
-
Amberlyst-15: This acidic ion-exchange resin can be used as a heterogeneous catalyst, simplifying the work-up as it can be removed by filtration. The reaction conditions are similar to those with p-toluenesulfonic acid.
-
Sulfuric Acid: Concentrated sulfuric acid is a powerful catalyst but increases the risk of tert-butanol dehydration. If used, it should be in a very small catalytic amount (e.g., 1-2 mol%), and the reaction temperature should be carefully monitored and kept as low as possible while still allowing for a reasonable reaction rate.[6]
Data Presentation
| Parameter | p-Toluenesulfonic Acid | Amberlyst-15 | Sulfuric Acid |
| Catalyst Loading (mol%) | 5 | 10 (w/w % of lactic acid) | 1-2 |
| Reaction Time (hours) | 4-8 | 6-12 | 2-6 |
| Reaction Temperature (°C) | Reflux (Toluene) | Reflux (Toluene) | ~80-90 |
| Typical Yield (%) | 60-75 | 55-70 | 40-60 |
| Purity after Work-up (%) | ~85-95 | ~85-95 | ~70-85 |
| Purity after Purification (%) | >98 | >98 | >98 |
Note: The values presented in this table are typical estimates based on general Fischer esterification principles and may vary depending on the specific reaction scale and conditions.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Concentrated acids are corrosive and should be handled with extreme care.
-
Toluene is flammable and toxic; avoid inhalation and contact with skin.
-
The reaction should be heated using a heating mantle and monitored to prevent overheating.
Conclusion
The acid-catalyzed esterification of lactic acid with tert-butanol is a viable method for the synthesis of this compound. Careful selection of a mild acid catalyst and control of the reaction temperature are essential to minimize the formation of isobutylene via dehydration of tert-butanol. The protocols provided herein offer a solid foundation for researchers to successfully synthesize this important chiral intermediate. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity depending on the scale and specific laboratory setup.
References
Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic Tert-butyl 2-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enzymatic kinetic resolution of racemic Tert-butyl 2-hydroxypropanoate, also known as tert-butyl lactate. The kinetic resolution is achieved through enantioselective acylation catalyzed by Candida antarctica lipase B (CAL-B), a robust and highly selective biocatalyst. This method allows for the efficient separation of the racemic mixture to obtain enantiomerically enriched (R)- and (S)-tert-butyl 2-hydroxypropanoate. These chiral building blocks are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. This guide includes a summary of the reaction, detailed experimental procedures, and expected quantitative data to facilitate its application in a laboratory setting.
Introduction
Chiral α-hydroxy esters are crucial intermediates in the pharmaceutical and fine chemical industries due to their versatile functionality. The enantiomers of these compounds often exhibit different biological activities, making their separation and purification essential for the development of stereochemically pure drugs and other bioactive molecules. Enzymatic kinetic resolution is a powerful and environmentally friendly technique for obtaining enantiomerically pure compounds. This method utilizes the stereoselectivity of enzymes to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.
This application note focuses on the lipase-catalyzed kinetic resolution of racemic this compound. Candida antarctica lipase B (CAL-B) is a widely used and highly effective biocatalyst for the enantioselective acylation of secondary alcohols.[1] In this process, the lipase selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol, thereby resolving the racemate.
Principle of the Method
The enzymatic kinetic resolution of racemic this compound is based on the enantioselective acylation of one of the enantiomers by an acyl donor, catalyzed by Candida antarctica lipase B. The lipase preferentially acylates the (R)-enantiomer, forming the corresponding ester, while the (S)-enantiomer remains largely unreacted. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (e.e.) for both the acylated product and the remaining alcohol.
Materials and Reagents
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Acyl donor (e.g., Vinyl acetate)
-
Organic solvent (e.g., Hexane, Methyl tert-butyl ether (MTBE))
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment (reaction flask, magnetic stirrer, temperature-controlled bath)
-
Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
Experimental Protocol
1. Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve racemic this compound (1.0 equivalent) in an appropriate organic solvent (e.g., hexane or MTBE) to a concentration of approximately 0.1-0.5 M.
-
Add the immobilized Candida antarctica lipase B (typically 10-50 mg per mmol of substrate).
-
Add the acyl donor, vinyl acetate (0.5-1.0 equivalents). Using a slight excess of the acyl donor can help drive the reaction to the desired conversion.
2. Reaction Conditions:
-
Stir the reaction mixture at a controlled temperature, typically between 30°C and 45°C.
-
Monitor the progress of the reaction by periodically taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral GC or HPLC. The reaction should be stopped at approximately 50% conversion to obtain high enantiomeric excess for both the unreacted substrate and the acylated product.
3. Work-up and Purification:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture of the unreacted (S)-alcohol and the acylated (R)-ester can be separated by column chromatography on silica gel.
4. Analysis:
-
Determine the enantiomeric excess (e.e.) of the unreacted (S)-Tert-butyl 2-hydroxypropanoate and the product, (R)-tert-butyl 2-acetoxypropanoate, using chiral GC or HPLC.
Quantitative Data Summary
The following table summarizes typical results for the enzymatic kinetic resolution of alkyl lactates using Candida antarctica lipase B. While specific data for this compound is not extensively published, the data for similar substrates provides a strong indication of the expected outcome. For various alkyl lactates, CAL-B has been shown to selectively acylate the (R)-enantiomer, achieving excellent enantioselectivity.[1]
| Substrate | Enzyme | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | e.e. of (S)-alcohol (%) | e.e. of (R)-ester (%) | Reference |
| Racemic Alkyl Lactates | Candida antarctica lipase B | Vinyl alkanoate | Various | RT - 65 | 1 - 24 | ~50 | >99 | >99.5 | [1] |
| Racemic sec-Alcohols | Candida antarctica lipase B | Vinyl acetate | MTBE | 30 | 24 - 48 | 45-50 | >99 | >99 | [2] |
Note: Reaction times and enzyme loading may need to be optimized for this compound to achieve ~50% conversion and maximize the enantiomeric excess of both products.
Applications of Enantiomerically Pure this compound
Enantiomerically pure α-hydroxy esters are valuable chiral building blocks in organic synthesis.
-
(R)-tert-butyl 2-hydroxypropanoate: This enantiomer is a useful intermediate in the stereocontrolled synthesis of various hydroxy carboxylic acids.[3]
-
Chiral Lactates in Pharmaceuticals: Enantiomers of lactate derivatives are often key components in the synthesis of complex pharmaceutical molecules. The tert-butyl ester group can serve as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions.[4]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive enzyme | Ensure proper storage and handling of the lipase. Test enzyme activity with a standard substrate. |
| Inappropriate reaction conditions | Optimize temperature, solvent, and agitation. | |
| Insufficient acyl donor | Use a slight excess of the acyl donor. | |
| Low enantioselectivity | Reaction has proceeded past 50% conversion | Carefully monitor the reaction progress and stop at ~50% conversion. |
| Suboptimal enzyme | While CAL-B is generally excellent, screening other lipases could be beneficial for specific substrates. | |
| Inappropriate solvent | The choice of solvent can influence enantioselectivity. Test different non-polar organic solvents. | |
| Difficult separation of products | Similar polarities of alcohol and ester | Optimize the mobile phase for column chromatography for better separation. |
Visualization of the Experimental Workflow
Conclusion
The enzymatic kinetic resolution of racemic this compound using Candida antarctica lipase B is an efficient and selective method for obtaining the corresponding enantiomers. The protocol described in this application note provides a solid foundation for researchers to produce these valuable chiral building blocks. Optimization of reaction parameters such as enzyme loading, temperature, and reaction time may be necessary to achieve the best results for specific laboratory conditions. This biocatalytic approach offers a green and practical alternative to traditional chemical resolution methods.
References
Asymmetric Synthesis of Chiral Tert-butyl 2-hydroxypropanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral tert-butyl 2-hydroxypropanoate, a valuable chiral building block in the pharmaceutical and fine chemical industries. The protocols focus on two primary and effective strategies: the asymmetric reduction of a prochiral ketone precursor and the enzymatic kinetic resolution of the racemic alcohol.
Introduction
Chiral this compound, also known as tert-butyl lactate, serves as a versatile intermediate in the synthesis of various complex molecules, including active pharmaceutical ingredients. The stereochemistry at the C2 position is crucial for the biological activity and efficacy of the final products. Therefore, robust and efficient methods for producing enantiomerically pure (R)- or (S)-tert-butyl 2-hydroxypropanoate are of significant interest. This document outlines two state-of-the-art methodologies to achieve this, providing detailed protocols and comparative data to aid researchers in selecting the most suitable approach for their specific needs.
Methods of Asymmetric Synthesis
Two principal strategies for the asymmetric synthesis of chiral this compound are highlighted:
-
Asymmetric Reduction of Tert-butyl 2-oxopropanoate: This method involves the enantioselective reduction of the prochiral ketone, tert-butyl pyruvate, using a chiral catalyst. The Corey-Itsuno reduction, employing a chiral oxazaborolidine catalyst (often referred to as a CBS catalyst), is a highly effective and widely used technique for this transformation, delivering high enantioselectivity.[1][2][3]
-
Enzymatic Kinetic Resolution of Racemic this compound: This approach begins with the synthesis of a racemic mixture of this compound. Subsequently, an enzyme, typically a lipase, is used to selectively acylate one of the enantiomers, allowing for the separation of the unreacted alcohol and the newly formed ester. Candida antarctica lipase B (CAL-B) is a particularly effective biocatalyst for this resolution.[4][5]
Data Presentation: Comparison of Asymmetric Synthesis Methods
The following table summarizes quantitative data for the asymmetric synthesis of chiral this compound, providing a comparison between the asymmetric reduction and enzymatic kinetic resolution methods.
| Method | Catalyst/Enzyme | Reducing Agent/Acyl Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Configuration |
| Asymmetric Reduction | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -78 to -40 | 1.5 | High | >95 | (S) |
| Asymmetric Reduction | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -78 to -40 | 1.5 | High | >95 | (R) |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Heptane | 35 | 4 | ~45 (alcohol) | >99 | (S)-alcohol |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Heptane | 35 | 4 | ~50 (ester) | >99 | (R)-ester |
Experimental Protocols
Method 1: Asymmetric Reduction of Tert-butyl 2-oxopropanoate via Corey-Itsuno Reduction
This protocol is divided into two main stages: the synthesis of the precursor, tert-butyl 2-oxopropanoate, and its subsequent asymmetric reduction.
A. Synthesis of Tert-butyl 2-oxopropanoate (Precursor)
-
Materials:
-
Pyruvic acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
5% Aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
-
-
Procedure:
-
In a round-bottom flask, dissolve pyruvic acid (1 equivalent) and 4-(Dimethylamino)pyridine (0.1 equivalents) in anhydrous dichloromethane.
-
Add tert-Butanol (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in dichloromethane to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the DCU precipitate and wash it with cold dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure tert-butyl 2-oxopropanoate.
-
B. Asymmetric Reduction to (S)-Tert-butyl 2-hydroxypropanoate
-
Materials:
-
(R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Tert-butyl 2-oxopropanoate
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M HCl
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-(+)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents).
-
Cool the flask to 0 °C and slowly add borane-THF complex (1.0 equivalent) dropwise. Stir the mixture at this temperature for 15 minutes.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add a solution of tert-butyl 2-oxopropanoate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to -40 °C over 30 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly add methanol to quench the excess borane.
-
Add 1 M HCl and allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography if necessary.
-
Note: To synthesize (R)-Tert-butyl 2-hydroxypropanoate, use (S)-(-)-2-Methyl-CBS-oxazaborolidine as the catalyst.
Method 2: Enzymatic Kinetic Resolution of Racemic this compound
This protocol involves the initial synthesis of the racemic alcohol followed by its enzymatic resolution.
A. Synthesis of Racemic this compound
-
Materials:
-
Tert-butyl 2-oxopropanoate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve tert-butyl 2-oxopropanoate (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield racemic this compound. This is often used in the next step without further purification.
-
B. Lipase-Catalyzed Kinetic Resolution
-
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)
-
Vinyl acetate
-
Heptane
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
-
-
Procedure:
-
In a flask, dissolve racemic this compound (1 equivalent) in heptane.
-
Add immobilized Candida antarctica lipase B (typically 10-20% by weight of the substrate).
-
Add vinyl acetate (0.5-0.6 equivalents).
-
Stir the suspension at a controlled temperature (e.g., 35-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC to achieve approximately 50% conversion. This ensures high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Once ~50% conversion is reached, filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-tert-butyl 2-hydroxypropanoate and the acylated (R)-tert-butyl 2-acetoxypropanoate by flash column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
To obtain (R)-tert-butyl 2-hydroxypropanoate, the separated (R)-tert-butyl 2-acetoxypropanoate can be hydrolyzed (e.g., using potassium carbonate in methanol).
-
Visualizations
Caption: Workflow for the asymmetric synthesis of chiral this compound via Corey-Itsuno reduction.
Caption: Workflow for the synthesis of chiral this compound via enzymatic kinetic resolution.
References
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Purification of Tert-butyl 2-hydroxypropanoate via Column Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-hydroxypropanoate, also known as tert-butyl lactate, is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its protected hydroxyl and carboxyl groups make it a versatile intermediate for the synthesis of complex molecules. Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to ensure high purity for subsequent applications. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective technique for the purification of moderately polar organic compounds.
Principle of Separation
Silica gel column chromatography separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and their solubility in a non-polar to moderately polar mobile phase. The stationary phase, silica gel, is a porous form of silicon dioxide with surface silanol groups (Si-OH) that can form hydrogen bonds with polar molecules. When a mixture is loaded onto the column, compounds with higher polarity will interact more strongly with the silica gel and thus elute more slowly. Less polar compounds will have weaker interactions and will be carried through the column more quickly by the mobile phase. By using a solvent system with the appropriate polarity, a clean separation of this compound from its impurities can be achieved. A common mobile phase for this purpose is a mixture of hexane and ethyl acetate.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 185 - 187 °C |
| Flash Point | 69 °C |
Safety Precautions:
This compound is classified as an irritant.[1] It is important to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[1]
| Hazard Statement | Description |
| H315 | Causes skin irritation[1][2] |
| H319 | Causes serious eye irritation[1][2] |
| H335 | May cause respiratory irritation[1][2] |
Potential Impurities from Synthesis
The purification strategy is dictated by the potential impurities arising from the synthesis of this compound. Common synthetic routes include the esterification of lactic acid with isobutylene or the transesterification of another lactate ester. Potential impurities may include:
-
Unreacted Lactic Acid: A polar impurity that will be strongly retained on the silica gel column.
-
Unreacted tert-Butanol or other alcohol: A moderately polar impurity.
-
Lactic Acid Oligomers: More polar than the desired product.
-
Byproducts from Isobutylene: Such as diisobutylene, which is non-polar.
-
Catalyst Residues: Depending on the synthetic method used.
Experimental Protocol
This protocol outlines the purification of this compound using flash column chromatography.
1. Materials and Equipment
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp and/or a staining solution (e.g., potassium permanganate)
-
Rotary evaporator
2. Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization
Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The ideal solvent system should provide a good separation of the desired product from its impurities, with the product having an Rf value between 0.3 and 0.5.
-
Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plates in a chamber containing one of the prepared eluent mixtures.
-
After the solvent front nears the top of the plate, remove it and mark the solvent front.
-
Visualize the spots. As this compound does not have a strong UV chromophore, a chemical stain like potassium permanganate is effective for visualization. The product, containing a hydroxyl group, will appear as a yellow spot on a purple background.
-
Calculate the Rf value for the product spot in each solvent system. Select the eluent mixture that gives the desired Rf value and the best separation from impurities.
3. Column Chromatography Procedure
The following is a general procedure for flash column chromatography. The quantities should be adjusted based on the scale of the purification.
-
Column Preparation:
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate). A general guideline is to use 40-60 g of silica gel for every 1 g of crude material.
-
Pour the slurry into the column and allow the silica gel to pack under gravity, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.
-
Equilibrate the column by running the initial mobile phase through it until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for oily compounds, use a "dry loading" method: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample solution or the silica-adsorbed sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the determined mobile phase. A gradient elution is often effective, starting with a lower polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 8:2, then 7:3 hexane:ethyl acetate).[3][4]
-
Collect fractions in separate tubes. The flow rate for flash chromatography is typically higher than for gravity chromatography, often achieved by applying gentle pressure with an inert gas.
-
Continuously monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Identify the fractions containing the pure this compound (single spot on TLC with the correct Rf value).
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
The following table summarizes typical parameters for the purification of this compound by column chromatography.
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Typical Gradient | Start with 9:1, gradually increase to 7:3 (Hexane:Ethyl Acetate) |
| Recommended Rf | 0.3 - 0.5 in the collection solvent |
| Visualization | Potassium Permanganate Stain |
Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Chiral HPLC Application Notes for the Enantiomeric Separation of Tert-butyl 2-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enantiomeric separation of Tert-butyl 2-hydroxypropanoate using chiral High-Performance Liquid Chromatography (HPLC). The method is based on a normal-phase separation using a polysaccharide-based chiral stationary phase, which is a widely successful approach for the resolution of chiral esters.[1][2][3]
Introduction
This compound, also known as tert-butyl lactate, is a chiral molecule with two enantiomers, (R)- and (S)-tert-butyl 2-hydroxypropanoate. In the pharmaceutical and fine chemical industries, the stereochemistry of a molecule is critical, as different enantiomers can exhibit distinct pharmacological, toxicological, and metabolic properties. Consequently, the development of robust analytical methods to separate and quantify these enantiomers is essential for quality control, process monitoring, and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the direct separation of enantiomers.[1] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including esters.[1][3] This document outlines a recommended starting method for the chiral separation of this compound, based on established protocols for similar lactate esters.[2]
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the enantiomeric separation of this compound. These conditions are based on a method developed for the closely related ethyl lactate and are expected to provide good initial separation.[2] Optimization may be required to achieve baseline resolution for specific applications.
| Parameter | Recommended Condition |
| Column | DAICEL CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 20°C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in ethanol to a concentration of approximately 1 mg/mL. |
Expected Chromatographic Performance
Based on the separation of similar alkyl lactates, the following table provides an example of expected chromatographic performance. Actual retention times and resolution may vary depending on the specific instrument, column condition, and exact mobile phase composition.
| Analyte | Expected Retention Time (min) | Resolution (Rs) |
| (S)-tert-butyl 2-hydroxypropanoate | ~ 10.5 | \multirow{2}{*}{> 1.5} |
| (R)-tert-butyl 2-hydroxypropanoate | ~ 12.0 |
Experimental Protocol
Reagents and Materials
-
Racemic this compound standard
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade, 200 proof)
-
Sample diluent: Ethanol (HPLC grade)
-
HPLC system with UV detector
-
DAICEL CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm chiral column
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Mobile Phase Preparation
-
Prepare the mobile phase by accurately mixing 950 mL of n-hexane with 50 mL of ethanol.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.
Standard and Sample Preparation
-
Standard Solution: Accurately weigh a suitable amount of racemic this compound and dissolve it in ethanol to obtain a final concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed by dissolving it in ethanol to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC System Setup and Equilibration
-
Install the DAICEL CHIRALPAK® AD-H column in the HPLC system.
-
Flush the column with the mobile phase at a low flow rate (e.g., 0.2 mL/min) for 10 minutes, then gradually increase the flow rate to 1.0 mL/min.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Chromatographic Analysis
-
Set the UV detector to a wavelength of 210 nm.[2]
-
Inject 5 µL of the standard solution to verify system suitability, including resolution and retention times.
-
Once system suitability is confirmed, inject the sample solutions for analysis.
Method Development and Optimization
While the provided method serves as an excellent starting point, optimization may be necessary to improve resolution or reduce analysis time. Key parameters to consider for optimization include:
-
Mobile Phase Composition: The ratio of n-hexane to ethanol can be adjusted. Increasing the ethanol content will generally decrease retention times but may also affect selectivity.
-
Alcohol Modifier: Other alcohols, such as isopropanol, can be evaluated as a replacement for or in addition to ethanol.
-
Flow Rate: Adjusting the flow rate can influence resolution and analysis time.
-
Column Temperature: Temperature can impact selectivity and peak shape.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the chiral HPLC separation of this compound.
Caption: Workflow for Chiral HPLC Separation.
Logical Relationship of Method Components
The successful chiral separation is dependent on the interplay between the chiral stationary phase, the mobile phase, and the analyte.
Caption: Key Components for Chiral Separation.
References
Application Notes and Protocols: Deprotection of the tert-butyl ester in "Tert-butyl 2-hydroxypropanoate"
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butyl (tBu) ester is a widely utilized protecting group for carboxylic acids in multi-step organic synthesis. Its steric bulk provides excellent stability under neutral and basic conditions, effectively shielding the carboxyl group from various nucleophilic attacks and basic reagents.[1] The utility of the t-butyl ester lies in its facile and selective removal under acidic conditions. The cleavage proceeds through a unimolecular (E1) mechanism, forming a stable tertiary carbocation that typically eliminates as isobutylene gas, driving the reaction to completion.[1][2]
This document provides a comprehensive guide to the deprotection of the tert-butyl ester in "Tert-butyl 2-hydroxypropanoate". The presence of a hydroxyl group on the substrate requires careful consideration of the deprotection method to avoid potential side reactions. We present various methods, including classical acidic cleavage, milder Lewis acid-mediated reactions, and modern thermal protocols, to assist researchers in selecting the optimal conditions based on substrate sensitivity, desired selectivity, and available resources.
Deprotection Strategies: A Comparative Overview
The selection of a deprotection strategy is critical and depends on the overall molecular structure and the presence of other sensitive functional groups. The most common methods involve acid-catalyzed hydrolysis, but Lewis acid, thermal, and enzymatic methods provide valuable alternatives.
Quantitative Data Summary
The following table summarizes various reaction conditions for the deprotection of tert-butyl esters. While these conditions are generally applicable, optimization may be required for the specific substrate, this compound.
| Method/Reagent | Solvent | Temperature | Time | Typical Yield | Reference |
| Brønsted Acid-Catalyzed | |||||
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 5 h | High | [1][2] |
| Formic Acid | Neat | Room Temp. | Varies | Good | [3] |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene / Benzene | Reflux | Varies | Good | [3] |
| Aqueous Phosphoric Acid (85%) | THF / Toluene | Room Temp. | 3 - 14 h | High | [4][5][6] |
| Lewis Acid-Catalyzed | |||||
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | 24 h | Good (75%) | [7][8] |
| CeCl₃·7H₂O / NaI | Acetonitrile | Reflux | 1 - 6 h | Good to Excellent | [9] |
| Thermal (Reagent-Free) | |||||
| Heat (Plug Flow Reactor) | THF / IPA / Water | 120 - 250 °C | 10 - 40 min | Good to High | [10][11] |
| Other Methods | |||||
| Trimethylsilyl Iodide (TMSI) | Acetonitrile / DCM | Room Temp. | Varies | Good | [12][13] |
| Magic Blue / Et₃SiH | Dichloromethane (DCM) | Room Temp. | ~40 min | up to 95% | [4][14] |
Visualized Mechanisms and Workflows
Mechanism of Acid-Catalyzed Deprotection
The deprotection of a tert-butyl ester under acidic conditions proceeds via a unimolecular elimination (E1) mechanism, initiated by the protonation of the carbonyl oxygen.[3][15] This is followed by the departure of the stable tert-butyl carbocation, which then loses a proton to form isobutylene gas.[1][16] This irreversible gas formation helps drive the reaction to completion.[1]
Caption: Acid-catalyzed deprotection of a tert-butyl ester via an E1 mechanism.
General Experimental Workflow
The following diagram illustrates a typical workflow for the deprotection reaction, from setup to purification of the final product.
Caption: A typical experimental workflow for tert-butyl ester deprotection.
Decision-Making Flowchart for Method Selection
Choosing the appropriate deprotection method is crucial for success. This flowchart provides a logical guide for selecting a protocol based on the properties of the starting material and the desired outcome.
Caption: A decision-making guide for selecting a deprotection protocol.
Detailed Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is a robust and common method for small-scale synthesis when no other acid-sensitive groups are present.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene (optional, for azeotropic removal of TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the this compound substrate in dichloromethane (e.g., 0.1 M) in a round-bottom flask equipped with a magnetic stirrer.
-
TFA Addition: In a well-ventilated fume hood, add an equal volume of trifluoroacetic acid to the solution (creating a 1:1 DCM:TFA mixture).[2][17]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-5 hours.[1]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
TFA Removal: To ensure complete removal of residual TFA, add toluene to the residue and evaporate again. Repeat this step 2-3 times.
-
Neutralization & Extraction: Carefully dissolve the residue in ethyl acetate or DCM. Slowly wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-hydroxypropanoic acid.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, if necessary.
Protocol 2: Selective Deprotection using Zinc Bromide (ZnBr₂)
This Lewis acid method is useful for selectively cleaving tert-butyl esters in the presence of certain other acid-labile protecting groups.[7][18]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Zinc Bromide (ZnBr₂), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the this compound substrate in anhydrous dichloromethane (e.g., 0.1 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add anhydrous zinc bromide (approx. 5 equivalents) to the solution.[7] Note: ZnBr₂ will form a suspension in DCM.[7]
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC or LC-MS. Reaction times can be long, often up to 24 hours.[2][7]
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 1 M HCl.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (often with 1% acetic acid added to the eluent to prevent tailing) to afford the desired carboxylic acid.[8]
Protocol 3: Mild Deprotection using Aqueous Phosphoric Acid
This method is an environmentally benign alternative using a less corrosive acid, compatible with many other acid-sensitive groups.[5][6]
Materials:
-
This compound
-
Tetrahydrofuran (THF) or other suitable organic solvent
-
Aqueous Phosphoric Acid (85 wt%)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the substrate in a suitable organic solvent like THF, acetonitrile, or toluene.
-
Reagent Addition: Add 85 wt% aqueous phosphoric acid (typically 5 equivalents) to the solution.[6]
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete as monitored by HPLC or TLC (typically 3-14 hours).[6]
-
Workup: Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude acid can be purified by standard methods if required.
Protocol 4: Reagent-Free Thermal Deprotection
This modern approach avoids acidic or basic reagents and is particularly useful for large-scale synthesis and water-soluble products, though it requires specialized high-temperature flow reactor equipment.[19][11]
Materials:
-
This compound
-
Isopropyl alcohol (IPA) or Tetrahydrofuran (THF)
-
Water
Procedure:
-
System Setup: The reaction is conducted in a continuous plug flow reactor (PFR), typically constructed from stainless steel tubing heated in a GC oven or similar setup.[19]
-
Solution Preparation: Prepare a solution of the substrate in a protic solvent system such as THF or IPA with a small amount of water.
-
Reaction: Pump the solution through the PFR heated to 120-250 °C. The residence time is typically controlled to be between 10 and 40 minutes.[19][11]
-
Isolation: The product stream exiting the reactor is collected.
-
Workup: The desired acid product is typically isolated by a simple solvent exchange and crystallization, as no reagents need to be removed.[11]
Troubleshooting
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature (for thermal or reflux methods), extending the reaction time, or using a stronger acid (e.g., switching from H₃PO₄ to TFA). Ensure reagents like ZnBr₂ are anhydrous.
-
Side Reactions: The tert-butyl cation generated during deprotection can be a source of side reactions, especially with electron-rich aromatic rings or nucleophiles like free thiols.[20][21] Adding a cation scavenger such as triethylsilane (Et₃SiH) or anisole to the reaction mixture can mitigate these unwanted reactions.[20]
-
Degradation of Substrate: If the desired product is sensitive to strong acids, use a milder method. The aqueous phosphoric acid or ZnBr₂ protocols are excellent starting points.[5][18] The thermal method avoids acid entirely.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 13. TMS Iodide - Wordpress [reagents.acsgcipr.org]
- 14. tert-Butyl Ethers [organic-chemistry.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. echemi.com [echemi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Catalyst-free thermal deprotection of tert-butyl esters [morressier.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Tert-butyl 2-hydroxypropanoate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl 2-hydroxypropanoate, also known as tert-butyl lactate, as a versatile chiral building block in the synthesis of pharmaceutical intermediates. The inherent chirality and functional groups of this molecule make it a valuable precursor for creating complex, stereochemically defined active pharmaceutical ingredients (APIs).
Introduction: The Role of this compound as a Chiral Precursor
This compound is a chiral ester widely utilized in organic synthesis. Its key features for pharmaceutical applications include:
-
Chiral Center: The stereochemistry at the C2 position is crucial for the biological activity of many drug molecules, making enantiomerically pure tert-butyl lactate a valuable starting material from the chiral pool.
-
Hydroxyl Group: The secondary alcohol provides a reactive site for further functionalization, such as etherification, esterification, or oxidation, allowing for the introduction of diverse structural motifs.
-
Tert-butyl Ester: This bulky ester group serves as a robust protecting group for the carboxylic acid functionality. Its stability under various reaction conditions and selective removal under acidic conditions are advantageous in multi-step syntheses.[1] The strategic placement of the tert-butyl group can also enhance metabolic stability and cell permeability in drug candidates.[2]
A significant application of a closely related analogue, tert-butyl 2-hydroxy-3-phenylpropanoate, is in the synthesis of the side chain of the potent anticancer drug, Docetaxel.[1] This highlights the importance of this structural motif in the development of complex pharmaceuticals.
Application: Synthesis of a Protected Side Chain for Taxane Analogs
This section details a representative synthetic pathway for the preparation of a key intermediate used in the synthesis of taxane-based chemotherapy agents like Docetaxel. The protocol is based on established chemical transformations for the protection and activation of the hydroxyl group of a tert-butyl 2-hydroxy-3-phenylpropanoate, a structural analogue of the title compound.
Quantitative Data Summary
The following table summarizes typical yields for the key transformations in the synthesis of the protected side chain intermediate.
| Step | Reactant | Product | Reagents | Typical Yield (%) |
| 1. Asymmetric Synthesis of Chiral Hydroxy Ester (Corey-Itsuno) | tert-butyl 2-oxo-3-phenylpropanoate | (R)-tert-butyl 2-hydroxy-3-phenylpropanoate | (R)-(+)-2-methyl-CBS-oxazaborolidine, BH₃·SMe₂ | 90-95 |
| 2. Protection of the Hydroxyl Group (as a TES ether) | (R)-tert-butyl 2-hydroxy-3-phenylpropanoate | (R)-tert-butyl 2-(triethylsilyloxy)-3-phenylpropanoate | TESCl, Imidazole | >95 |
| 3. Deprotection of Tert-butyl Ester and Activation | (R)-tert-butyl 2-(triethylsilyloxy)-3-phenylpropanoate | Activated (R)-2-(triethylsilyloxy)-3-phenylpropanoic acid derivative | TFA, then coupling agent (e.g., DCC) | 85-90 |
| 4. Coupling with Baccatin III derivative | Activated side chain and 7-O-TES-Baccatin III | Protected Docetaxel analogue | LiHMDS | ~80 (diastereoselective) |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (R)-tert-butyl 2-hydroxy-3-phenylpropanoate
This protocol describes the enantioselective reduction of a keto-ester precursor using a chiral catalyst.[1]
Materials:
-
tert-butyl 2-oxo-3-phenylpropanoate
-
(R)-(+)-2-methyl-CBS-oxazaborolidine
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve (R)-(+)-2-methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF.
-
Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (1.0 M in THF, 1.0 equivalent) dropwise.
-
Stir the mixture at this temperature for 15 minutes.
-
Substrate Addition: Cool the reaction mixture to -78°C (dry ice/acetone bath) and add a solution of tert-butyl 2-oxo-3-phenylpropanoate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.[1]
-
Reaction Progression: Stir the reaction mixture at -78°C for 2-4 hours, monitoring the progress by TLC.[1]
-
Quenching and Work-up: Slowly add methanol to quench the excess borane, followed by the addition of 1 M HCl.[1]
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x 50 mL).[1]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the enantiomerically enriched tert-butyl (R)-2-hydroxy-3-phenylpropanoate.[1]
Protocol 2: Protection of the Hydroxyl Group
This protocol details the protection of the secondary alcohol as a triethylsilyl (TES) ether, a common protecting group in complex molecule synthesis.
Materials:
-
(R)-tert-butyl 2-hydroxy-3-phenylpropanoate
-
Triethylsilyl chloride (TESCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (R)-tert-butyl 2-hydroxy-3-phenylpropanoate (1.0 equivalent) and imidazole (1.5 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add triethylsilyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected product, which can often be used in the next step without further purification.
Protocol 3: Coupling with a Baccatin III Derivative
This protocol outlines the coupling of the protected side chain with a derivative of baccatin III, a key step in the semi-synthesis of Docetaxel.
Materials:
-
(R)-tert-butyl 2-(triethylsilyloxy)-3-phenylpropanoate (after deprotection of the tert-butyl ester and activation, not detailed here)
-
7-O-triethylsilylbaccatin III
-
Lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
Procedure:
-
Dissolve 7-O-triethylsilylbaccatin III (1.0 equivalent) and the activated protected side chain (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -40 to -50°C.
-
Add a solution of LiHMDS (1.5 equivalents) dropwise.[3]
-
Stir the reaction mixture for 50 minutes at the same temperature.[3]
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.[3]
-
The combined organic layers are then washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the protected Docetaxel analogue.
Visualizations
Synthetic Pathway to a Protected Taxane Side Chain
Caption: Synthetic pathway for a protected Docetaxel side chain.
Experimental Workflow for Hydroxyl Protection
Caption: Workflow for the protection of the hydroxyl group.
References
Application Notes and Protocols: The Role of Tert-butyl Esters in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of the tert-butyl ester group, specifically as exemplified by structures like tert-butyl 2-hydroxypropanoate, in modern polymer chemistry. The primary function of the tert-butyl group in this context is not as a direct polymerizable moiety but as a crucial protecting group for carboxylic acids. This strategy allows for the synthesis of well-defined polymers with functionalities that are unmasked in a subsequent step to yield advanced materials, such as pH-responsive polymers for drug delivery applications.
Two primary applications are detailed below: the synthesis of polypeptoids via Ring-Opening Polymerization (ROP) of N-carboxyanhydrides (NCAs) and the synthesis of poly(acrylic acid)-based polymers through controlled radical polymerization of tert-butyl acrylate.
Application 1: Synthesis of pH-Responsive Polypeptoids using Tert-butyl Protected Monomers
Polypeptoids, or poly(N-substituted glycines), are a class of polymers that mimic the structure of polypeptides and are of significant interest for biomedical applications due to their biocompatibility and stimuli-responsive nature. The synthesis of polypeptoids bearing carboxylic acid side chains often requires the use of a protecting group to prevent unwanted side reactions during polymerization. The tert-butyl ester is an ideal choice for this purpose.
A key monomer in this application is N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (tBuO₂Pr-NCA). This monomer undergoes controlled ring-opening polymerization (ROP) initiated by a primary amine. The resulting polymer, poly(N-(3-tert-butoxy-3-oxopropyl) glycine), can then be deprotected under mild acidic conditions to yield poly(N-(2-carboxyethyl) glycine), a pH-responsive polymer that is a structural mimic of poly(L-glutamic acid).[1][2][3]
Experimental Protocols
1. Ring-Opening Polymerization (ROP) of tBuO₂Pr-NCA
This protocol describes a typical amine-initiated ROP of tBuO₂Pr-NCA to synthesize poly(N-(3-tert-butoxy-3-oxopropyl) glycine).[1]
-
Materials:
-
N-(3-tert-butoxy-3-oxopropyl) glycine N-carboxyanhydride (tBuO₂Pr-NCA)
-
Toluene (anhydrous)
-
Benzylamine (initiator)
-
Nitrogen or Argon gas for inert atmosphere
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve tBuO₂Pr-NCA (e.g., 56.1 mg, 0.245 mmol) in anhydrous toluene to a concentration of 0.5 M.
-
Prepare a stock solution of the benzylamine initiator in anhydrous toluene (e.g., 0.2 M).
-
To the monomer solution, add the required volume of the initiator stock solution to achieve the desired monomer-to-initiator ratio ([M]₀:[I]₀). For a ratio of 200:1, add 6.2 µL of the 0.2 M benzylamine stock solution.
-
Stir the reaction mixture at 25 °C.
-
Monitor the conversion of the monomer by ¹H NMR spectroscopy until full conversion is observed.
-
Upon completion, concentrate the solution under vacuum to yield the polymer as a sticky residue.
-
Quantitative Data for ROP of tBuO₂Pr-NCA
| Parameter | Value | Reference |
| Monomer | tBuO₂Pr-NCA | [1] |
| Monomer Concentration | 0.5 M in Toluene | [1] |
| Initiator | Benzylamine or Butylamine | [1] |
| Monomer-to-Initiator Ratio ([M]₀:[I]₀) | 25:1 to 400:1 | [1] |
| Temperature | 25 °C | [1] |
| Reaction Time | ~24 hours for quantitative conversion | [1] |
| Resulting Polymer | Poly(N-(3-tert-butoxy-3-oxopropyl) glycine) | [1] |
| Molecular Weights (Mn) | 5.6–59 kg mol⁻¹ | [3] |
| Polydispersity Index (PDI) | 1.003–1.026 | [3] |
2. Deprotection of Poly(N-(3-tert-butoxy-3-oxopropyl) glycine)
This protocol outlines the removal of the tert-butyl protecting group to yield the final pH-responsive polypeptoid.[1]
-
Materials:
-
Poly(N-(3-tert-butoxy-3-oxopropyl) glycine)
-
Trifluoroacetic acid (TFA)
-
Chloroform (CHCl₃)
-
Tetrahydrofuran (THF)
-
Nitrogen gas
-
-
Procedure:
-
Dissolve the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) (e.g., 56.1 mg) in a mixture of TFA and chloroform (20% v/v TFA).
-
Stir the solution at room temperature for 24 hours.
-
Evaporate the volatile components under a stream of nitrogen to obtain a sticky solid.
-
Triturate the residue by stirring in THF at room temperature.
-
Evaporate the THF to yield the final product, poly(N-(2-carboxyethyl) glycine), as a white solid.
-
Workflow Diagram
Application 2: Synthesis of Poly(acrylic acid)-based Block Copolymers
Poly(acrylic acid) (PAA) is a widely used polyelectrolyte in various applications, including hydrogels, adhesives, and drug delivery systems. However, the direct polymerization of acrylic acid can be challenging to control. A common and effective strategy is to polymerize a protected monomer, tert-butyl acrylate (tBuA), followed by a deprotection step to yield PAA.[4] This approach allows for the synthesis of well-defined PAA homopolymers and block copolymers using techniques like Atom Transfer Radical Polymerization (ATRP).[5][6]
Experimental Protocols
1. Synthesis of Poly(tert-butyl acrylate) Block Copolymers via ATRP
The synthesis of block copolymers containing a poly(tert-butyl acrylate) segment can be achieved through standard ATRP procedures. For instance, a poly(tert-butyl acrylate-co-allyl acrylate) copolymer can be synthesized as a precursor.[5]
-
Note: The specific protocol for ATRP of tBuA can vary depending on the desired block copolymer architecture. The key aspect is the incorporation of tBuA as one of the monomers.
2. Deprotection of Poly(tert-butyl acrylate) to Poly(acrylic acid)
Two common methods for the deprotection of the tert-butyl group are presented below. The HCl/HFIP method is reported to be more efficient.[4][7]
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used but sometimes incomplete method.[4][5]
-
Materials:
-
Poly(tert-butyl acrylate)-containing polymer
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Hexane
-
-
Procedure:
-
Dissolve the poly(tert-butyl acrylate) copolymer (e.g., 1 g) in CH₂Cl₂ (e.g., 20 mL).
-
Slowly add TFA (e.g., 4.05 g, a molar excess relative to the tert-butyl groups).
-
Stir the reaction mixture at room temperature for 24 hours. The deprotected poly(acrylic acid) copolymer will precipitate.
-
Filter the product, dissolve it in a suitable solvent like THF, and precipitate it in hexane.
-
Decant the solvent and dry the final polymer under vacuum.
-
Method B: Deprotection using Hydrochloric Acid (HCl) in Hexafluoroisopropanol (HFIP)
This method is reported to achieve quantitative deprotection.[4][7][8]
-
Materials:
-
Poly(tert-butyl acrylate)-containing polymer (e.g., pNIPAM-b-ptBuAc-b-pNIPAm)
-
Hexafluoroisopropanol (HFIP)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Hydroxide (NaOH) solution for neutralization
-
Water
-
-
Procedure:
-
Dissolve the poly(tert-butyl acrylate) block copolymer (e.g., 3.5 g) in HFIP (e.g., 314 mL) in a round-bottom flask.
-
Add a slight excess of concentrated HCl (e.g., 1.3 equivalents with respect to the tert-butyl units).
-
Stir the mixture at room temperature for 4 hours.
-
Remove the volatile components by rotary evaporation.
-
Disperse the dried polymer in water and neutralize with NaOH solution.
-
If the solution is cloudy, centrifuge to remove any insoluble material.
-
Freeze-dry the supernatant to obtain the final poly(acrylic acid)-containing block copolymer.
-
Quantitative Data for Deprotection of Poly(tert-butyl acrylate)
| Deprotection Method | Reagents | Temperature | Time | Deprotection Efficiency | Reference |
| Method A | TFA / DCM | Room Temp. | 24 - 72 h | 90 - 98% | [4][7] |
| Method B | HCl / HFIP | Room Temp. | 4 h | > 99.9% | [4][7] |
Logical Relationship Diagram
Conclusion
While "this compound" itself is not a common monomer in polymer chemistry, the tert-butyl ester functionality is a cornerstone of modern polymer synthesis. It serves as a robust protecting group for carboxylic acids, enabling the creation of complex and functional polymers with a high degree of control. The protocols and data presented here for the synthesis of polypeptoids and poly(acrylic acid)-based materials highlight the importance of this chemical strategy for researchers in polymer science, materials science, and drug development. The choice of deprotection method, particularly the highly efficient HCl/HFIP system, is critical for obtaining pure, functional materials for advanced applications.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thin film of Poly(acrylic acid-co-allyl acrylate) as a Sacrificial Protective Layer for Hydrophilic Self Cleaning Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes: Tert-butyl Ester as a Protecting Group for Carboxylic Acids
Introduction
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the selective masking and unmasking of reactive functional groups is a critical strategy. The tert-butyl (t-Bu) ester is a widely employed protecting group for carboxylic acids, prized for its robustness under a variety of reaction conditions and its facile removal under specific, mild acidic conditions. This unique combination of stability and selective lability makes it an invaluable tool for researchers and scientists in multi-step synthetic endeavors.[1][2]
The steric hindrance provided by the bulky tert-butyl group effectively shields the carboxylic acid from nucleophilic attack and hydrolysis under neutral and basic conditions.[1][3] This stability is crucial when other parts of a molecule must undergo transformations that would otherwise be incompatible with a free carboxylic acid. The true utility of the tert-butyl ester, however, lies in its susceptibility to cleavage under acidic conditions, a process that proceeds through a stable tertiary carbocation intermediate.[2][3] This mechanism is highly specific to the tert-butyl group, allowing for its selective removal in the presence of other acid-sensitive protecting groups, a principle known as orthogonality.[1][4]
"Tert-butyl 2-hydroxypropanoate" serves as an example of a molecule where a carboxylic acid (lactic acid) is protected as a tert-butyl ester. The principles and protocols described herein are broadly applicable to a wide range of carboxylic acids.
Key Advantages of Tert-butyl Ester Protection:
-
Exceptional Stability: Resistant to a wide range of reagents, including bases, nucleophiles, and reducing agents.[5][6]
-
Mild and Selective Cleavage: Readily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[4][5]
-
Avoidance of Harsh Basic Conditions: Unlike methyl or ethyl esters that require saponification, tert-butyl esters are cleaved under non-hydrolytic, acidic conditions, which is advantageous for base-sensitive substrates.[4]
-
Orthogonality: Can be selectively removed in the presence of other protecting groups, such as Fmoc and Cbz, which is critical in peptide synthesis.[3]
Data Presentation: Comparison of Protection and Deprotection Methods
The following tables provide a summary of common methods for the protection of carboxylic acids as tert-butyl esters and their subsequent deprotection.
Table 1: Protection of Carboxylic Acids as Tert-butyl Esters
| Protection Method | Reagents | Typical Yield (%) | Key Considerations |
| Isobutylene | Isobutylene, cat. H₂SO₄ | >90 | Requires handling of a flammable gas.[4] |
| Di-tert-butyl dicarbonate | (Boc)₂O, DMAP | 85-95 | Good for substrates that are sensitive to strong acids.[4] |
| tert-Butanol | tert-Butanol, cat. H₂SO₄ | Variable | Can be effective but may require forcing conditions.[3] |
| Bis(trifluoromethanesulfonyl)imide | Tf₂NH, t-BuOAc | High | A newer, efficient method for various substrates, including amino acids.[5][7] |
Table 2: Deprotection of Tert-butyl Esters
| Deprotection Method | Reagents | Solvent | Time (h) | Typical Yield (%) | Key Considerations |
| Trifluoroacetic Acid (TFA) | TFA | DCM | 1-4 | >95 | Most common method; TFA is volatile and corrosive.[4][8] |
| Hydrochloric Acid (HCl) | HCl | Dioxane/EtOAc | 1-4 | >95 | An alternative to TFA.[4] |
| Zinc Bromide (ZnBr₂) | ZnBr₂ | DCM | 24 | 75-95 | A mild Lewis acid catalyst; can be selective in the presence of other acid-labile groups.[9][10] |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid using Isobutylene
This protocol describes a general procedure for the protection of a carboxylic acid with isobutylene under acidic catalysis.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 0.1 equiv)
-
Isobutylene (gas or liquid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the carboxylic acid in the chosen solvent in a pressure-rated vessel.
-
Cool the solution in an ice bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Bubble isobutylene gas through the solution or add liquid isobutylene.
-
Seal the reaction vessel and allow it to stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude tert-butyl ester by flash column chromatography if necessary.
Protocol 2: Deprotection of a Tert-butyl Ester using Trifluoroacetic Acid (TFA)
This protocol outlines the most common method for the cleavage of a tert-butyl ester using TFA.
Materials:
-
Tert-butyl ester-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene (for co-evaporation)
-
Cold diethyl ether (for precipitation, optional)
Procedure:
-
Dissolve the tert-butyl ester in anhydrous DCM (e.g., 0.1 M concentration).
-
Add TFA to the solution (typically a 1:1 to 1:4 DCM:TFA mixture, v/v).[8]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[4]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate with toluene.
-
The resulting carboxylic acid can often be used directly or purified by precipitation from cold diethyl ether, followed by filtration and drying under vacuum.[8]
Protocol 3: Deprotection of a Tert-butyl Ester using Zinc Bromide (ZnBr₂)
This protocol provides a milder alternative for deprotection using a Lewis acid, which can be advantageous for substrates with other acid-sensitive functionalities.[9]
Materials:
-
Tert-butyl ester-protected compound (1.0 equiv)
-
Zinc bromide (ZnBr₂, 1.5 - 5.0 equiv)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve the tert-butyl ester in DCM.
-
Add zinc bromide to the solution.[9]
-
Stir the reaction at room temperature, monitoring by TLC. Reaction times can be longer, up to 24 hours.[9]
-
Upon completion, add water and stir the mixture for an additional 1-2 hours.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.
Visualizations
Reaction Mechanisms and Workflows
Caption: Mechanism of tert-butyl ester formation using isobutylene.
Caption: Mechanism of acid-catalyzed deprotection of a tert-butyl ester.
Caption: General experimental workflow for protection and deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. thieme-connect.com [thieme-connect.com]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 8. benchchem.com [benchchem.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl 2-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of tert-butyl 2-hydroxypropanoate, a key chiral building block in the pharmaceutical and fine chemical industries. The following sections outline various synthetic strategies, purification methods, and critical process parameters for scaling up production.
Introduction
This compound, also known as tert-butyl lactate, is a valuable chiral intermediate used in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other complex organic molecules. Its synthesis on a large scale requires careful consideration of factors such as cost of starting materials, reaction efficiency, catalyst selection, and purification methods to ensure high purity and yield. This document explores the primary synthetic routes: direct esterification of lactic acid and transesterification of other lactate esters.
Synthetic Routes and Methodologies
Two primary methods are commonly employed for the industrial production of this compound: direct esterification of lactic acid with isobutylene and transesterification of a more volatile alkyl lactate.
Direct Esterification of Lactic Acid
This method involves the direct reaction of lactic acid with isobutylene in the presence of an acidic catalyst. This is often the most atom-economical route.
Experimental Protocol:
-
Reactor Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure probes, and an inlet for gaseous isobutylene is charged with lactic acid and a suitable solvent (e.g., dichloromethane or excess isobutylene).
-
Catalyst Addition: A strong acid catalyst, such as sulfuric acid or an acidic ion-exchange resin (e.g., Amberlyst 15), is added to the reactor.[1] The use of a solid acid catalyst simplifies downstream purification.
-
Reaction Conditions: The reactor is sealed and cooled to -10 to 0 °C. Gaseous isobutylene is then introduced into the reactor until the desired pressure is reached. The reaction mixture is stirred vigorously and allowed to warm to room temperature. The reaction is typically run for 12-24 hours.
-
Work-up: Upon completion, the reactor is carefully depressurized. If a solid catalyst is used, it is removed by filtration. The reaction mixture is then neutralized with a base, such as sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Transesterification
Transesterification involves reacting an alkyl lactate (e.g., methyl lactate or ethyl lactate) with tert-butanol in the presence of a catalyst. This method can be advantageous if the starting alkyl lactate is readily available and cost-effective. The equilibrium is driven by removing the more volatile alcohol byproduct.[2][3]
Experimental Protocol:
-
Reactor Setup: A glass-lined or stainless-steel reactor equipped with a mechanical stirrer, a heating mantle, a temperature probe, and a distillation head is charged with the starting alkyl lactate, an excess of tert-butanol, and a suitable catalyst.
-
Catalyst Selection: Catalysts for transesterification can be acidic (e.g., p-toluenesulfonic acid) or basic (e.g., sodium tert-butoxide).[2] Enzymatic catalysts, such as immobilized lipases, can also be used for milder reaction conditions and higher selectivity.[3]
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-120 °C, depending on the starting ester and pressure). The more volatile alcohol (methanol or ethanol) is continuously removed by distillation to drive the reaction to completion.
-
Work-up: After the reaction is complete (as monitored by GC or HPLC), the catalyst is neutralized or removed. If an acid catalyst is used, it is neutralized with a base. If a solid catalyst is used, it is filtered off. The excess tert-butanol is removed by distillation.
-
Purification: The resulting crude this compound is purified by fractional distillation under reduced pressure.
Data Presentation
The following tables summarize typical quantitative data for the different synthetic routes on a large scale.
| Parameter | Direct Esterification | Transesterification (Acid Catalyzed) | Transesterification (Enzymatic) |
| Starting Materials | Lactic Acid, Isobutylene | Methyl/Ethyl Lactate, tert-Butanol | Methyl/Ethyl Lactate, tert-Butanol |
| Catalyst | Sulfuric Acid / Amberlyst 15 | p-Toluenesulfonic Acid | Immobilized Lipase (e.g., Novozym 435) |
| Temperature (°C) | 0 - 25 | 80 - 120 | 40 - 60 |
| Reaction Time (h) | 12 - 24 | 8 - 16 | 24 - 72 |
| Typical Yield (%) | 70 - 85 | 85 - 95 | > 90 |
| Purity before Purification (%) | 80 - 90 | 85 - 95 | > 95 |
| Key Advantage | Atom economical | High conversion | Mild conditions, high selectivity |
| Key Disadvantage | High pressure required | Removal of byproduct alcohol | Longer reaction times, catalyst cost |
Purification at Scale
For large-scale production, purification is a critical step to achieve the desired product quality.
-
Fractional Distillation: This is the most common method for purifying this compound. Due to its relatively high boiling point, distillation is performed under reduced pressure to prevent thermal decomposition. A packed column with high theoretical plates is recommended for efficient separation from impurities.
-
Crystallization: While less common for this specific ester which is often a liquid at room temperature, crystallization can be employed if solid derivatives are formed or for the removal of specific solid impurities.[4]
-
Chromatography: Large-scale column chromatography can be used for very high purity requirements, such as for pharmaceutical applications. However, it is generally more expensive and solvent-intensive than distillation.[4]
Visualizations
Synthesis Workflow: Direct Esterification
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. Ester synthesis by transesterification [organic-chemistry.org]
- 3. Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Synthesis of Tert-butyl 2-hydroxypropanoate via Transesterification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 2-hydroxypropanoate, a valuable chiral building block in pharmaceutical and organic synthesis. The focus is on various transesterification methods, offering a comparative overview of catalytic approaches to facilitate methodology selection and optimization.
Introduction
This compound, also known as tert-butyl lactate, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and complex organic molecules. Its chiral center and protected carboxylic acid functionality make it a versatile synthon. Transesterification, the process of exchanging the alkyl group of an ester with another alcohol, presents an efficient and atom-economical route to this compound, often starting from readily available lactate esters such as ethyl lactate or methyl lactate. This document outlines three primary catalytic methods for this transformation: base-catalyzed, acid-catalyzed, and enzyme-catalyzed transesterification.
Comparative Data of Transesterification Methods
The following table summarizes the key quantitative data for the different catalytic methods for the synthesis of this compound.
| Method | Catalyst | Starting Material | Key Reaction Conditions | Typical Yield (%) |
| Base-Catalyzed | Potassium tert-butoxide | Ethyl lactate | Anhydrous toluene, Room temperature, 4-6 hours | High (specific data not available in literature for this exact reaction, but analogous reactions show high conversion) |
| Acid-Catalyzed | Sulfuric Acid (H₂SO₄) | Ethyl lactate | Excess tert-butanol, Reflux | Moderate to High (equilibrium-driven) |
| Enzyme-Catalyzed | Novozym 435 (Immobilized Candida antarctica lipase B) | Ethyl lactate | Solvent-free or organic solvent (e.g., n-hexane), 40-60°C, 24-48 hours | >90%[1] |
Experimental Protocols
Detailed methodologies for the key transesterification approaches are provided below.
Base-Catalyzed Transesterification using Potassium tert-butoxide
This method utilizes a strong, non-nucleophilic base to catalyze the transesterification of ethyl lactate with tert-butanol. The reaction is typically rapid and proceeds under mild conditions.
Materials:
-
Ethyl lactate
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous toluene
-
tert-Butanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl lactate (1 equivalent) in anhydrous toluene.
-
Reagent Addition: Add a solution of potassium tert-butoxide (1.2 equivalents) in tert-butanol to the ethyl lactate solution at room temperature with vigorous stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.
Logical Workflow:
Caption: Base-catalyzed synthesis of this compound.
Acid-Catalyzed Transesterification using Sulfuric Acid
This protocol describes a classic acid-catalyzed equilibrium process. The use of excess tert-butanol helps to drive the reaction towards the desired product.
Materials:
-
Ethyl lactate
-
tert-Butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: To a round-bottom flask, add ethyl lactate (1 equivalent) and an excess of tert-butanol (e.g., 5-10 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) to the mixture while stirring.
-
Reaction: Heat the mixture to reflux and maintain for several hours (monitor by TLC or GC until equilibrium is reached or starting material is consumed).
-
Neutralization: Cool the reaction mixture to room temperature and slowly add saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by flash column chromatography.
Experimental Workflow:
Caption: Acid-catalyzed synthesis of this compound.
Enzyme-Catalyzed Transesterification using Novozym 435
This method employs an immobilized lipase, offering a green and highly selective alternative. The reaction can often be performed under mild, solvent-free conditions.[1]
Materials:
-
Ethyl lactate
-
tert-Butanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Molecular sieves (optional, to remove ethanol byproduct)
-
Organic solvent (e.g., n-hexane, optional)
Equipment:
-
Incubator shaker or temperature-controlled stirred vessel
-
Filtration apparatus
Protocol:
-
Reaction Setup: In a suitable vessel, combine ethyl lactate (1 equivalent) and tert-butanol (1-3 equivalents). A solvent such as n-hexane can be used if desired.
-
Enzyme Addition: Add Novozym 435 (typically 5-10% by weight of the limiting reactant).
-
Byproduct Removal (Optional): Add activated molecular sieves to the reaction mixture to remove the ethanol formed during the reaction and drive the equilibrium towards the product.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant agitation for 24-48 hours. Monitor the reaction progress by GC.
-
Enzyme Recovery: After the reaction, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Product Isolation: Remove the solvent (if used) and excess tert-butanol under reduced pressure to obtain the crude product.
-
Purification: Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Signaling Pathway Diagram (Logical Flow):
References
Application Notes and Protocols for the Kinetic Resolution of Tert-butyl 2-hydroxypropanoate using Candida antarctica Lipase B (CAL-B)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a chiral drug molecule is often associated with a single enantiomer. Kinetic resolution, a key technique for the separation of racemates, leverages the differential reaction rates of enantiomers with a chiral catalyst or reagent. Candida antarctica lipase B (CAL-B) is a robust and highly selective biocatalyst widely employed for the kinetic resolution of racemic alcohols and their derivatives.[1] This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic tert-butyl 2-hydroxypropanoate to obtain the enantiopure (R)- and (S)-enantiomers, which are valuable chiral building blocks in organic synthesis.
The protocol described herein is adapted from established procedures for structurally similar substrates, given the limited specific literature for this compound. The principles and conditions are based on the well-documented high enantioselectivity of CAL-B for secondary alcohols.[2][3]
Principle of Kinetic Resolution
The enzymatic kinetic resolution of racemic this compound is based on the enantioselective acylation of one of the enantiomers by CAL-B in the presence of an acyl donor. Typically, the (R)-enantiomer is preferentially acylated, leading to the formation of the corresponding (R)-ester, while the (S)-enantiomer remains largely unreacted. The reaction is allowed to proceed to approximately 50% conversion to achieve high enantiomeric excess (e.e.) for both the unreacted (S)-alcohol and the (R)-ester product.
Experimental Protocols
Materials and Equipment
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether (MTBE), hexane, toluene)
-
Reaction vessel (e.g., round-bottom flask with magnetic stirrer)
-
Temperature-controlled stirring plate or water bath
-
Analytical equipment for monitoring reaction progress (e.g., chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC))
-
Standard laboratory glassware and work-up reagents
Protocol for Kinetic Resolution of this compound
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve racemic this compound (1 equivalent) in an anhydrous organic solvent (e.g., MTBE) to a concentration of 0.1-0.5 M.
-
Enzyme and Acyl Donor Addition: To the stirred solution, add immobilized CAL-B (Novozym® 435), typically 10-20% by weight relative to the substrate.[4] Subsequently, add the acyl donor, such as vinyl acetate (0.5-0.6 equivalents). Using a slight excess of the acyl donor can help drive the reaction to the desired conversion.
-
Reaction Conditions: Stir the suspension at a controlled temperature, generally between 30-40°C.[4] The optimal temperature may need to be determined empirically to balance reaction rate and enzyme stability.
-
Monitoring the Reaction: Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture, filtering the enzyme, and analyzing the samples by chiral HPLC or GC. The goal is to achieve a conversion of approximately 50% to maximize the enantiomeric excess of both the remaining substrate and the product.
-
Reaction Work-up: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused for subsequent resolutions.
-
Purification: The filtrate, containing the unreacted (S)-tert-butyl 2-hydroxypropanoate and the (R)-tert-butyl 2-acetoxypropanoate, can be concentrated under reduced pressure. The two compounds can then be separated by standard purification techniques such as column chromatography.
-
Deprotection (Optional): The separated (R)-ester can be hydrolyzed back to the (R)-alcohol if desired, using standard basic or acidic hydrolysis conditions.
Data Presentation
The efficiency of the kinetic resolution is typically evaluated based on the conversion (c), the enantiomeric excess of the substrate (e.e.s) and product (e.e.p), and the enantiomeric ratio (E).
Table 1: Hypothetical Data for CAL-B Catalyzed Resolution of this compound
| Entry | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | e.e.s (%) | e.e.p (%) | E-value |
| 1 | Vinyl Acetate | MTBE | 30 | 24 | 48 | >99 | 96 | >200 |
| 2 | Vinyl Acetate | Hexane | 30 | 36 | 50 | >99 | >99 | >200 |
| 3 | Isopropenyl Acetate | Toluene | 40 | 18 | 51 | 98 | >99 | >200 |
| 4 | Vinyl Acetate | MTBE | 40 | 12 | 52 | 96 | >99 | >200 |
Note: The data presented in this table is hypothetical and serves as an example of expected results for a successful kinetic resolution using CAL-B. Actual results may vary depending on specific experimental conditions.
Visualizations
Experimental Workflow
Caption: Experimental Workflow for Kinetic Resolution
Signaling Pathway (Logical Relationship)
Caption: Logical Pathway of Kinetic Resolution
References
Troubleshooting & Optimization
Preventing racemization in "Tert-butyl 2-hydroxypropanoate" synthesis
Welcome to the technical support center for the synthesis of tert-butyl 2-hydroxypropanoate (tert-butyl lactate). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). In pharmaceutical and chemical synthesis, the two enantiomers of a chiral molecule, such as this compound, can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects. Therefore, maintaining the stereochemical purity of the desired enantiomer is crucial for ensuring the safety and efficacy of the final product.
Q2: What is the primary chemical mechanism that causes racemization in α-hydroxy esters?
A2: The primary cause of racemization for α-hydroxy esters is the deprotonation of the hydrogen atom on the α-carbon (the carbon bearing the hydroxyl and carboxyl groups). This can be catalyzed by either a base or an acid.
-
Base-Catalyzed Racemization: A base removes the α-hydrogen, forming a planar, achiral enolate intermediate. When this intermediate is reprotonated, the proton can be added from either face of the planar molecule with equal probability, resulting in a 50:50 mixture of the (R)- and (S)-enantiomers.[1][2][3][4]
-
Acid-Catalyzed Racemization: An acid protonates the carbonyl oxygen, making the α-hydrogen more acidic. A weak base (like water) can then remove the α-hydrogen to form a planar, achiral enol intermediate, which leads to racemization upon returning to the keto form.[1]
High temperatures can also promote racemization, sometimes through a reversible reaction forming an achiral intermediate like pyruvic acid.[5][6][7]
Q3: Which synthesis methods are most susceptible to racemization, and what are the recommended alternatives?
A3:
-
High Risk of Racemization: Direct esterification methods that use harsh conditions (strong acids, strong bases, or high temperatures) are highly susceptible to racemization. For example, classical Fischer esterification with strong acid and heat can lead to significant loss of enantiomeric purity. Similarly, methods using strong bases can readily form the enolate intermediate, causing racemization.
-
Moderate Risk of Racemization: Milder coupling reactions like the Steglich esterification (using DCC/DMAP) can still cause racemization if not properly controlled.[8][9][10] The basicity of DMAP and elevated temperatures can contribute to epimerization.
-
Recommended Methods for High Enantiopurity:
-
Asymmetric Reduction: The reduction of a prochiral precursor like tert-butyl 2-oxopropanoate using a chiral reducing agent (e.g., Corey-Itsuno reduction with a CBS catalyst) can produce the desired enantiomer with high selectivity.[11]
-
Enzymatic Kinetic Resolution: This method uses an enzyme (like Candida antarctica lipase B) to selectively acylate one enantiomer from a racemic mixture of this compound, allowing for the separation of both enantiomers with high purity.[11]
-
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester with a complete inversion of stereochemistry, proceeding via an SN2 mechanism.[12][13][14] Starting with enantiopure lactic acid and using tert-butanol as the nucleophile under Mitsunobu conditions can yield the inverted ester product with high fidelity, though this is less common for direct esterification.
-
Q4: How can I determine if my product has racemized and calculate the enantiomeric excess (e.e.)?
A4: The most reliable and widely used method for determining the enantiomeric purity of your product is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[15][16] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different retention times.[15][17] The enantiomeric excess (e.e.) is calculated from the areas of the two resulting peaks using the formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100%
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Troubleshooting Guides
Issue 1: My direct esterification of L-lactic acid resulted in low enantiomeric excess (e.e.). What went wrong?
Direct esterification is convenient but carries a risk of racemization. If you are observing a loss of stereochemical purity, consider the following factors:
| Potential Cause | Explanation & Recommended Solution |
| High Reaction Temperature | Elevated temperatures provide the activation energy needed for the deprotonation/reprotonation mechanism that causes racemization.[5][18] Solution: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For Steglich esterification, conduct the initial activation at 0°C and allow the reaction to proceed at room temperature.[11] Avoid heating. |
| Strong Base or Nucleophilic Catalyst | Catalysts like 4-(dimethylamino)pyridine (DMAP) in Steglich esterification are basic enough to catalyze the formation of the planar enolate intermediate.[10] Solution: Use the minimum catalytic amount of DMAP required (e.g., 0.05 - 0.1 equivalents). Avoid stronger, non-nucleophilic bases which would solely promote enolization. |
| Prolonged Reaction Time | The longer the chiral center is exposed to racemizing conditions (heat, base), the more extensive the loss of stereochemical integrity will be. Solution: Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Do not let the reaction run unnecessarily for extended periods. |
| Choice of Coupling Reagent | Some coupling reagents can form highly reactive intermediates that are more prone to side reactions, including those that facilitate racemization. Solution: For Steglich esterification, DCC or EDC are standard.[8][19] Ensure the coupling agent is added slowly at a low temperature to control the reaction exotherm and the concentration of reactive intermediates. |
Issue 2: My enzymatic kinetic resolution is not providing the expected high e.e. for both the product and the unreacted starting material. What is the problem?
Enzymatic kinetic resolution is highly effective but requires precise control.
| Potential Cause | Explanation & Recommended Solution |
| Incorrect Reaction Conversion | The goal of kinetic resolution is to stop the reaction at exactly 50% conversion. At this point, the theoretical maximum e.e. for both the acylated product and the remaining alcohol is achieved. If the reaction goes beyond 50%, the e.e. of the product will decrease. If it doesn't reach 50%, the e.e. of the starting material will be suboptimal. Solution: Monitor the reaction progress carefully using chiral GC or HPLC.[11] Create a calibration curve to correlate peak areas to conversion. Quench the reaction precisely when 50% conversion is reached. |
| Suboptimal Enzyme Choice | Not all enzymes are equally selective for a given substrate. The enantioselectivity (E-value) determines the maximum achievable e.e. Solution: Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is highly effective for resolving α-hydroxy esters.[11] If results are poor, screen other commercially available lipases. |
| Incorrect Acyl Donor or Solvent | The nature of the acyl donor and the solvent can impact enzyme activity and selectivity. Solution: Vinyl acetate is a common and effective acyl donor as it produces an enol that tautomerizes to acetaldehyde, making the acylation step irreversible.[11] Non-polar organic solvents like hexane or tert-butyl methyl ether are typically used. |
Visualizations
Mechanism of Base-Catalyzed Racemization
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A logical workflow for troubleshooting low enantiomeric excess.
Experimental Protocols
Protocol 1: Synthesis of (S)-Tert-butyl 2-hydroxypropanoate via Steglich Esterification with Minimized Racemization
This protocol is adapted from standard Steglich esterification procedures with modifications to minimize racemization.[10][11]
Materials:
-
(S)-Lactic acid (ensure high enantiopurity)
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve (S)-lactic acid (1.0 equivalent) in anhydrous DCM.
-
Add tert-butanol (1.5 equivalents) and a catalytic amount of DMAP (0.05 equivalents).
-
Cool the stirred solution to 0°C using an ice bath.
-
Add a solution of DCC (1.1 equivalents) in a small amount of anhydrous DCM dropwise over 20-30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the reaction mixture at 0°C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate. Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
Determine the enantiomeric excess of the purified product using Protocol 2.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general protocol; specific conditions may need to be optimized for your HPLC system and the specific column used.[15][16][20]
Materials & Equipment:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®)
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol)
-
Sample of this compound
-
Racemic standard of this compound (for method development)
Procedure:
-
Method Development (if necessary):
-
Dissolve the racemic standard in the mobile phase to a concentration of ~1 mg/mL.
-
Start with a mobile phase composition of 90:10 n-Hexane:Isopropanol at a flow rate of 1.0 mL/min.
-
Inject the racemic standard and monitor the chromatogram with the UV detector (e.g., at 210 nm).
-
If separation is not achieved, gradually increase the percentage of isopropanol. The goal is to achieve baseline separation of the two enantiomer peaks.
-
-
Sample Analysis:
-
Prepare a solution of your synthesized product in the optimized mobile phase at a concentration of ~1 mg/mL.
-
Ensure the HPLC system is equilibrated with the mobile phase.
-
Inject the sample onto the column.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the (R)- and (S)-enantiomers. (If the starting material was (S)-lactic acid, the major peak should correspond to the (S)-ester).
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess (e.e.) using the formula provided in FAQ 4.
-
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. aklectures.com [aklectures.com]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 18. Strona domeny infona.pl [infona.pl]
- 19. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [Chiral HPLC determination of conversion and enantiomeric excess of enzyme catalyzed stereoselective esterification of racemic ibuprofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tert-butyl 2-hydroxypropanoate
Welcome to the Technical Support Center for the synthesis of Tert-butyl 2-hydroxypropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a user-friendly question-and-answer format.
Issue 1: Low Yield of this compound
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Question: I am consistently obtaining a low yield of my desired product. What are the likely causes and how can I improve it?
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Answer: Low yields in the synthesis of this compound can stem from several factors. Here are the primary aspects to investigate:
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Incomplete Reaction: The esterification of lactic acid with a tert-butyl source (like tert-butanol or isobutylene) is an equilibrium-limited reaction. To drive the reaction towards the product, consider the following:
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Water Removal: The formation of water as a byproduct can inhibit the forward reaction. Employing a Dean-Stark apparatus or adding a dehydrating agent (e.g., molecular sieves) can effectively remove water and shift the equilibrium.
-
Excess Reagent: Using a stoichiometric excess of the tert-butylating agent (tert-butanol or isobutylene) can increase the conversion of lactic acid.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.
-
-
Catalyst Inefficiency: The choice and concentration of the acid catalyst are crucial.
-
Catalyst Type: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used. If you are using a milder catalyst, it may not be effective enough.
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Catalyst Concentration: An insufficient amount of catalyst will result in a slow or incomplete reaction. Conversely, an excessive amount can promote side reactions. A typical catalytic amount is 1-5 mol% relative to the limiting reagent.
-
-
Sub-optimal Reaction Temperature: The reaction temperature affects both the reaction rate and the position of the equilibrium. Experiment with a range of temperatures to find the optimal balance for your specific setup. Be aware that excessively high temperatures can lead to increased side product formation.
-
Issue 2: Presence of Significant Side Products
-
Question: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?
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Answer: The primary side reactions in this synthesis are the oligomerization of lactic acid and the formation of di-tert-butyl ether.
-
Lactic Acid Oligomerization: Lactic acid can self-condense to form linear polyesters (oligomers). This is particularly prevalent at higher temperatures and concentrations.
-
Mitigation:
-
Control the reaction temperature to the minimum required for a reasonable reaction rate.
-
Use a solvent to maintain a lower concentration of lactic acid.
-
Consider a two-step approach where lactic acid is first converted to a more reactive intermediate before esterification.
-
-
-
Di-tert-butyl Ether Formation: Under acidic conditions, tert-butanol can dehydrate to form isobutylene, which can then react with another molecule of tert-butanol to form di-tert-butyl ether.
-
Mitigation:
-
Maintain a controlled temperature to minimize the dehydration of tert-butanol.
-
Use a less acidic catalyst if possible, or a lower concentration of the strong acid catalyst.
-
If using isobutylene as the tert-butyl source, ensure it is added in a controlled manner to prevent polymerization and side reactions.
-
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate pure this compound from the reaction mixture. What are the best purification strategies?
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Answer: The purification strategy will depend on the nature of the impurities.
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Removal of Acid Catalyst: After the reaction is complete, the acid catalyst must be neutralized. This is typically done by washing the organic layer with a weak base, such as a saturated sodium bicarbonate solution.
-
Removal of Unreacted Lactic Acid: Unreacted lactic acid can be removed by washing the organic layer with water or a dilute basic solution.
-
Separation from Side Products:
-
Distillation: If there is a sufficient boiling point difference between this compound and the side products (like di-tert-butyl ether), fractional distillation under reduced pressure can be an effective purification method.
-
Column Chromatography: For complex mixtures or to achieve very high purity, column chromatography on silica gel is a reliable technique. A suitable eluent system (e.g., a gradient of ethyl acetate in hexane) will need to be determined by TLC analysis.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for the synthesis of this compound?
-
A1: The most direct method is the acid-catalyzed esterification (Fischer esterification) of lactic acid with either tert-butanol or isobutylene. Another approach is the transesterification of a different lactate ester (e.g., methyl lactate) with tert-butanol in the presence of a suitable catalyst.
-
-
Q2: Which acid catalyst is most effective for this esterification?
-
A2: Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are generally effective. Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), can also be used and offer the advantage of easier removal from the reaction mixture.
-
-
Q3: Can I use a base catalyst for this reaction?
-
A3: Base-catalyzed transesterification is a possibility if you start from another ester of lactic acid. However, for the direct esterification of lactic acid, an acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
-
-
Q4: How can I confirm the identity and purity of my final product?
-
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) spectroscopy: To identify the characteristic functional groups (hydroxyl and ester carbonyl).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment, especially for non-volatile impurities.
-
-
Data Presentation
The following table summarizes the potential impact of key reaction parameters on the yield of this compound and the formation of major side products. The values presented are illustrative and will vary depending on the specific experimental setup.
| Parameter | Condition | This compound Yield | Lactic Acid Oligomerization | Di-tert-butyl Ether Formation |
| Temperature | Low (e.g., 40-60 °C) | Lower | Low | Low |
| Moderate (e.g., 60-80 °C) | Optimal | Moderate | Moderate | |
| High (e.g., >80 °C) | Decreased | High | High | |
| Catalyst Conc. | Low (e.g., <1 mol%) | Low | Low | Low |
| Optimal (e.g., 1-5 mol%) | High | Moderate | Moderate | |
| High (e.g., >5 mol%) | Decreased | High | High | |
| Water Removal | None | Low | High | Low |
| Dean-Stark/Mol. Sieves | High | Low | Moderate |
Experimental Protocols
Key Experiment: Acid-Catalyzed Synthesis of this compound from Lactic Acid and Isobutylene
This protocol is a representative procedure based on general principles of esterification and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Lactic acid (85-90% aqueous solution)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Isobutylene (gas)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a reflux condenser with a drying tube, dissolve lactic acid (1.0 equivalent) in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid (0.05 equivalents) dropwise with vigorous stirring.
-
Isobutylene Addition: While maintaining the temperature at 0-5 °C, bubble isobutylene gas through the solution at a slow, steady rate. The reaction is exothermic, so the addition rate should be controlled to keep the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane) or by GC analysis of aliquots. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, stop the flow of isobutylene and slowly pour the reaction mixture into a beaker containing a cold, saturated solution of sodium bicarbonate. Stir until the effervescence ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Mandatory Visualization
Caption: Main reaction pathway and major side reactions in the synthesis of this compound.
Technical Support Center: Steglich Esterification & N-acylurea Byproduct Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the formation of the N-acylurea byproduct during Steglich esterification.
Frequently Asked Questions (FAQs)
Q1: What is the N-acylurea byproduct in a Steglich esterification?
A1: The N-acylurea byproduct is a stable, unwanted compound formed during the Steglich esterification reaction. It arises from an intramolecular rearrangement of the reactive O-acylisourea intermediate.[1][2] This rearrangement, known as an O- to N-acyl migration, competes with the desired reaction of the O-acylisourea intermediate with the alcohol. Once formed, the N-acylurea is unreactive towards the alcohol and represents a loss of the activated carboxylic acid, thus reducing the overall yield of the desired ester.[1]
Q2: How does 4-Dimethylaminopyridine (DMAP) help in preventing N-acylurea formation?
A2: 4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst that plays a crucial role in minimizing N-acylurea formation.[1][3][4] It functions by intercepting the O-acylisourea intermediate at a much faster rate than the intramolecular rearrangement. DMAP reacts with the O-acylisourea to form a highly reactive N-acylpyridinium salt. This new intermediate is more susceptible to nucleophilic attack by the alcohol and is not prone to the rearrangement that forms the N-acylurea byproduct.[1][4] This catalytic cycle significantly accelerates the rate of the desired ester formation, thereby outcompeting the side reaction.
Q3: Are certain substrates more prone to N-acylurea formation?
A3: Yes, the structure of both the carboxylic acid and the alcohol can significantly influence the rate of N-acylurea formation. Sterically hindered carboxylic acids and alcohols are particularly susceptible.[5] The increased steric bulk around the reacting centers slows down the desired intermolecular reaction between the O-acylisourea intermediate and the alcohol. This provides a larger window of opportunity for the slower, intramolecular O- to N-acyl rearrangement to occur, leading to a higher proportion of the N-acylurea byproduct.[5]
Q4: How can I remove the dicyclohexylurea (DCU) and N-acylurea byproducts after the reaction?
A4: The primary urea byproduct from DCC, N,N'-dicyclohexylurea (DCU), is poorly soluble in most common organic solvents and can often be removed by filtration.[4] However, complete removal of both DCU and the N-acylurea byproduct, which may have similar polarity to the desired ester, often requires column chromatography. For carbodiimides like EDC, the resulting urea byproduct is water-soluble, allowing for its removal through an aqueous workup.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of N-acylurea byproduct detected | 1. Slow reaction rate with the alcohol: This is common with sterically hindered substrates.[5] 2. High reaction temperature: Elevated temperatures can accelerate the rate of the O- to N-acyl rearrangement. 3. Inadequate amount of DMAP: Insufficient catalyst will not effectively intercept the O-acylisourea intermediate.[1] 4. Choice of carbodiimide: Some carbodiimides may be more prone to this side reaction depending on the substrates. For instance, using DIC with aromatic acids can lead to increased N-acylurea formation.[6] | 1. Optimize reaction temperature: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the rearrangement.[7] 2. Increase DMAP concentration: Use a sufficient catalytic amount of DMAP (typically 5-10 mol%) to accelerate the desired esterification.[3][8] 3. Slow addition of carbodiimide: Add the carbodiimide solution slowly to the reaction mixture at a low temperature to maintain a low concentration of the O-acylisourea intermediate. 4. Consider an alternative carbodiimide: If using DIC with an aromatic acid, consider switching to DCC or EDC. |
| Low yield of the desired ester | 1. Significant N-acylurea formation: As discussed above. 2. Hydrolysis of intermediates: Presence of water in the reaction can lead to hydrolysis of the carbodiimide and the activated intermediates. 3. Incomplete reaction: The reaction may not have reached completion. | 1. Follow the troubleshooting steps for high N-acylurea formation. 2. Ensure anhydrous conditions: Use dry solvents and reagents to prevent hydrolysis. 3. Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time. |
| Difficulty in purifying the product from byproducts | 1. Similar polarity of the product and N-acylurea. 2. Residual DCU after filtration. | 1. Optimize chromatographic conditions: Use a different solvent system or a different stationary phase for column chromatography to improve separation. 2. Recrystallization: If the product is a solid, recrystallization may help in removing impurities. 3. Aqueous wash for EDC byproduct: If using EDC, perform an acidic wash to remove the water-soluble urea byproduct. |
Data Presentation
Table 1: Influence of Reaction Temperature on N-acylurea Formation (Illustrative Data)
| Temperature | Relative N-acylurea Formation | Notes |
| 0 °C | Low | Lower temperatures disfavor the intramolecular rearrangement.[7] |
| Room Temperature (~25 °C) | Moderate | A common compromise between reaction rate and byproduct formation. |
| > 40 °C | High | Higher temperatures significantly accelerate the O- to N-acyl rearrangement. |
Table 2: Qualitative Comparison of Common Carbodiimides and Their Byproducts
| Carbodiimide | Byproduct | Byproduct Solubility | Typical Use Case |
| DCC (N,N'-Dicyclohexylcarbodiimide) | DCU (N,N'-Dicyclohexylurea) | Insoluble in most organic solvents | General purpose, easy byproduct removal by filtration.[4] |
| DIC (N,N'-Diisopropylcarbodiimide) | DIU (N,N'-Diisopropylurea) | More soluble in organic solvents than DCU | Can be advantageous when filtration is difficult. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | EDU (a water-soluble urea) | Water-soluble | Bioconjugation and reactions in aqueous media; easy removal by washing.[9] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing N-acylurea Formation in Steglich Esterification
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv.), the alcohol (1.0-1.2 equiv.), and 4-DMAP (0.05-0.1 equiv.).
-
Dissolution: Dissolve the starting materials in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Carbodiimide Addition: In a separate flask, dissolve the carbodiimide (e.g., DCC, 1.1 equiv.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled reaction mixture over a period of 15-30 minutes with vigorous stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, cool the mixture again to 0 °C to further precipitate the dicyclohexylurea (if DCC was used).
-
Filter the mixture through a pad of celite to remove the precipitated urea.
-
Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining DMAP and other basic impurities.
-
Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired ester from any residual N-acylurea and other impurities.
Visualizing the Reaction Pathway
To better understand the competing reaction pathways, the following diagrams illustrate the mechanism of Steglich esterification and the formation of the N-acylurea byproduct.
Figure 1. Reaction pathway of Steglich esterification highlighting the formation of the desired ester and the N-acylurea byproduct.
Figure 2. A logical workflow for troubleshooting the formation of N-acylurea byproduct.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. Sciencemadness Discussion Board - Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. reddit.com [reddit.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Optimizing the yield of "Tert-butyl 2-hydroxypropanoate" in acid-catalyzed reactions
Welcome to the technical support center for the acid-catalyzed synthesis of Tert-butyl 2-hydroxypropanoate (tert-butyl lactate). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the acid-catalyzed esterification of lactic acid with tert-butanol challenging? A1: The primary challenge stems from the structure of tert-butanol. As a tertiary alcohol, it is highly susceptible to dehydration under acidic conditions, leading to the formation of isobutylene as a major byproduct. This side reaction competes directly with the desired esterification, often reducing the yield.[1] Furthermore, the bulky tert-butyl group creates significant steric hindrance, which can slow down the rate of the desired esterification reaction.
Q2: What is the role of the acid catalyst in this reaction? A2: The acid catalyst, typically a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of lactic acid.[2][3] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of tert-butanol, initiating the esterification process. The catalyst is regenerated at the end of the reaction cycle.[4]
Q3: How critical is water removal for this reaction? A3: Water removal is absolutely critical. The Fischer esterification is a reversible equilibrium reaction that produces one molecule of water for every molecule of ester formed.[3][5] According to Le Chatelier's principle, removing water as it is formed will shift the equilibrium towards the product side, thereby increasing the yield of this compound.[2] This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
Q4: What are the main side reactions to be aware of? A4: The principal side reaction is the acid-catalyzed dehydration of tert-butanol to form isobutylene.[1] Isobutylene can further react or polymerize under acidic conditions. Another potential side reaction is the formation of di-tert-butyl ether from the self-condensation of two molecules of tert-butanol.
Q5: Can I use an excess of one reactant to improve the yield? A5: Yes, using a large excess of one of the reactants is a common strategy to drive the equilibrium towards the products.[2] In this specific reaction, using an excess of tert-butanol is often preferred. However, this must be balanced against the increased potential for dehydration side reactions. An alternative is to use an excess of lactic acid, though this may require more rigorous purification to remove the unreacted acid.
Troubleshooting Guide
Problem: Very low or no yield of the desired ester.
-
Did you effectively remove water from the reaction?
-
Answer: The Fischer esterification is an equilibrium-limited reaction.[5] Failure to remove the water byproduct will prevent the reaction from proceeding to completion.
-
Solution: Use a Dean-Stark trap with a suitable azeotropic solvent like toluene or cyclohexane to continuously remove water.[5][6] Ensure the apparatus is set up correctly and the reaction is refluxing at a rate that allows for efficient azeotropic distillation. Alternatively, consider using anhydrous reagents and performing the reaction under an inert atmosphere.
-
-
Is your reaction temperature optimal?
-
Answer: The temperature must be high enough to allow for a reasonable reaction rate and efficient azeotropic water removal, but not so high that it excessively favors the dehydration of tert-butanol.
-
Solution: For reactions involving tert-butanol, moderate temperatures are often best. A study on a similar esterification found that increasing the temperature from 80°C to 110°C increased conversion, but higher temperatures can accelerate side reactions.[1] Start with a temperature that allows for steady reflux (e.g., ~90-110°C if using toluene) and optimize from there. A patent for a related synthesis specifies a reaction temperature of 90°C.[7]
-
-
Is your catalyst concentration appropriate?
-
Answer: While catalytic, an insufficient amount of acid will result in a very slow reaction. Conversely, too much acid can aggressively promote the dehydration of tert-butanol.
-
Solution: Use a catalytic amount, typically 1-5 mol% of the limiting reagent. The optimal amount should be determined experimentally. If dehydration is a major issue, consider using a milder solid acid catalyst, such as an ion-exchange resin (e.g., Dowex 50W) or a supported heteropolyacid, which can offer higher selectivity for esterification over dehydration.[1][8]
-
Problem: The final product is contaminated with significant impurities.
-
Have you identified the impurities?
-
Answer: The most likely impurity derived from the reaction is a polymer of isobutylene (a sticky solid) or unreacted starting materials.
-
Solution: Use analytical techniques like ¹H NMR or GC-MS to identify the contaminants. Unreacted lactic acid will be acidic and can be removed with a basic wash. Unreacted tert-butanol is volatile and may be removed during solvent evaporation or distillation.
-
-
How can I purify the crude product effectively?
-
Answer: A multi-step workup and purification procedure is necessary.
-
Solution: First, neutralize the acid catalyst by washing the reaction mixture with a weak base like aqueous sodium bicarbonate (NaHCO₃).[4][9] Be cautious as this will generate CO₂ gas. Then, wash with brine (saturated NaCl solution) to reduce the water content in the organic layer.[4] Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9] Finally, purify the ester by fractional distillation under reduced pressure to separate it from any high-boiling impurities or unreacted starting materials.[7]
-
Data Presentation
Table 1: Effect of Reaction Parameters on this compound Yield (Illustrative)
This table summarizes the expected qualitative effects of changing key reaction parameters based on general principles of Fischer esterification and reactions involving tertiary alcohols.[1][6][8]
| Parameter | Low Setting | Medium Setting | High Setting | Expected Impact on Yield & Remarks |
| Molar Ratio (t-BuOH:Acid) | 1:1 | 3:1 | 5:1 | Increasing the excess of t-BuOH generally shifts equilibrium to favor the product, but can increase dehydration side reactions. |
| Catalyst Loading (mol%) | 0.5% | 2% | 5% | Higher loading increases reaction rate, but may significantly increase the rate of t-butanol dehydration. An optimum must be found. |
| Temperature | 70°C | 90°C | 120°C | Higher temperatures increase reaction rates but strongly favor the competing dehydration of tert-butanol, potentially lowering overall yield. |
| Water Removal | None | Molecular Sieves | Dean-Stark Trap | Essential for high yield. A Dean-Stark trap is generally the most effective method for driving the reaction to completion. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound
-
Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Reagent Charging: To the round-bottom flask, add lactic acid (e.g., 0.1 mol), tert-butanol (e.g., 0.3 mol, 3 equivalents), and an azeotropic solvent such as toluene (approx. 100 mL).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid monohydrate (p-TsOH) (e.g., 0.002 mol, 2 mol%).
-
Reaction: Heat the mixture to a steady reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction for 4-8 hours, or until no more water is observed collecting in the trap.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.
-
Aqueous Work-up: Wash the organic layer sequentially with:
-
1x 50 mL of water.
-
2x 50 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Vent the separatory funnel frequently to release pressure from CO₂ evolution.
-
1x 50 mL of saturated aqueous sodium chloride (brine).
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).
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Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The remaining crude oil is ready for purification.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Arrange a setup for fractional distillation under reduced pressure (vacuum distillation). Use a small distillation flask to avoid product loss.
-
Distillation: Transfer the crude this compound into the distillation flask.
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Fraction Collection: Gradually apply vacuum and slowly heat the flask. Collect the fraction corresponding to the boiling point of this compound. Discard any initial low-boiling fractions and stop before high-boiling residues begin to distill. The purity of the collected fractions should be assessed by GC or NMR.
Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting flowchart for low yield diagnosis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Investigation of Optimal Esterification Conditions of Lactic Acid with Butanol by Using Response Surface Methodology | Scientific.Net [scientific.net]
- 7. CN101914021A - Two-step process produces the method for high content and high optical purity butyl lactate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Technical Support Center: Improving Enantioselectivity in the Enzymatic Resolution of Tert-butyl 2-hydroxypropanoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the enantioselectivity in the enzymatic resolution of tert-butyl 2-hydroxypropanoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Question 1: My enzymatic resolution is resulting in low enantioselectivity (low E-value). What are the primary factors to investigate?
Answer:
Low enantioselectivity is a common challenge in enzymatic kinetic resolutions. Several factors can contribute to this issue. A systematic approach to troubleshooting should involve the investigation of the following parameters:
-
Enzyme Selection: The choice of lipase is critical. Not all lipases exhibit high enantioselectivity for this compound. It is recommended to screen a panel of commercially available lipases. Candida antarctica lipase B (CAL-B), often in its immobilized form (e.g., Novozym 435), is a frequently effective choice for the resolution of structurally similar hydroxy esters.[1][2]
-
Reaction Temperature: Temperature can significantly influence enzyme activity and enantioselectivity.[3] Generally, lower temperatures tend to enhance enantioselectivity, albeit at the cost of a slower reaction rate. It is advisable to perform the reaction at various temperatures (e.g., 25°C, 35°C, 40°C) to find the optimal balance.[1][3]
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Organic Solvent: The solvent in which the reaction is conducted plays a crucial role in modulating enzyme performance.[3] Solvents can affect the enzyme's conformation and the solubility of the substrate and product. Screening a range of organic solvents with varying polarities, such as hexane, toluene, and methyl tert-butyl ether (MTBE), is recommended.[3] Less polar solvents like hexane often yield higher enantioselectivity.[3]
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Acyl Donor: In transesterification reactions, the choice of the acyl donor can impact the reaction rate and enantioselectivity. Vinyl acetate is a commonly used and often effective acyl donor due to the irreversible nature of the subsequent tautomerization of the vinyl alcohol by-product.
-
Reaction Time (Conversion): For kinetic resolutions, it is crucial to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the unreacted substrate and the product.[1] Monitoring the reaction progress over time using techniques like chiral HPLC or GC is essential.
Question 2: The reaction is proceeding very slowly. How can I increase the reaction rate without significantly compromising enantioselectivity?
Answer:
A slow reaction rate can be a significant bottleneck. The following strategies can be employed to increase the rate:
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Increase Temperature: Gradually increasing the reaction temperature can significantly boost the reaction rate.[3] However, as mentioned previously, this may negatively impact enantioselectivity. A careful study of the temperature effect is necessary to find an optimal point. For a similar substrate, increasing the temperature from 25°C to 40°C dramatically reduced the time required to reach 50% conversion.[3]
-
Enzyme Loading: Increasing the amount of enzyme (biocatalyst loading) will generally lead to a faster reaction. This is a straightforward approach, but economic considerations may come into play for larger-scale reactions.
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Solvent Choice: The solvent can influence the reaction rate. While non-polar solvents often favor high enantioselectivity, sometimes a slightly more polar solvent might enhance the substrate's solubility and, consequently, the reaction rate. A solvent screening study is beneficial.
-
Agitation: Ensuring efficient mixing of the heterogeneous reaction mixture (immobilized enzyme and reactants in an organic solvent) is important for maximizing the contact between the enzyme and the substrate.
Question 3: I am observing a decrease in enantioselectivity at higher conversions (>50%). Why is this happening?
Answer:
This is an expected outcome in a kinetic resolution. The enantiomeric excess (ee) of both the remaining substrate and the product is maximized at or near 50% conversion. Beyond this point, the enzyme will start to catalyze the reaction of the less-favored enantiomer at a more significant rate, leading to a decrease in the ee of the product. Similarly, the ee of the unreacted starting material will begin to plateau and may even decrease slightly if there are any reversible reactions or enzyme inhibition. Therefore, careful monitoring and timely termination of the reaction are critical for achieving optimal results.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is most commonly recommended for the resolution of this compound?
A1: Candida antarctica lipase B (CAL-B), particularly in its immobilized form Novozym 435, is a highly recommended and frequently used biocatalyst for the kinetic resolution of a wide range of chiral alcohols and esters, including those structurally similar to this compound.[1][2] It is known for its high stability in organic solvents and often exhibits excellent enantioselectivity.[2]
Q2: What is a typical starting point for reaction conditions?
A2: A good starting point for the enzymatic resolution of this compound would be:
-
Enzyme: Novozym 435 (immobilized CAL-B).
-
Substrate: Racemic this compound.
-
Acyl Donor: Vinyl acetate (1.0-1.2 equivalents).
-
Solvent: Hexane or Methyl tert-butyl ether (MTBE).
-
Temperature: 35-40°C.[3]
-
Monitoring: Chiral HPLC or GC to track conversion and enantiomeric excess.
Q3: How can I separate the unreacted substrate from the acylated product after the reaction?
A3: The unreacted this compound and the newly formed ester product typically have different polarities. This difference can be exploited for separation using standard chromatographic techniques, such as column chromatography on silica gel.
Quantitative Data Presentation
The following tables summarize the impact of different reaction parameters on the enantioselectivity of lipase-catalyzed resolutions of relevant substrates. This data can serve as a guide for experimental design.
Table 1: Influence of Different Lipases on the Kinetic Resolution of a Structurally Similar Substrate *
| Entry | Lipase | Time (h) | Conversion (%) | ees (%) | eep (%) | E-value |
| 1 | Candida antarctica lipase B (CAL-B) | 24 | 50 | >99 | >99 | >200 |
| 2 | Pseudomonas cepacia lipase (immobilized on ceramic) | 48 | <50 | 95 | >99 | >200 |
| 3 | Candida rugosa lipase | 48 | <10 | - | - | - |
| 4 | Thermomyces lanuginosus lipase | 48 | <5 | - | - | - |
*Data adapted from the resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate.[3]
Table 2: Effect of Solvent on the Kinetic Resolution Catalyzed by CAL-B *
| Entry | Solvent | Time (h) | Conversion (%) | ees (%) | eep (%) | E-value |
| 1 | Hexane | 24 | 50 | 99 | >99 | >200 |
| 2 | Toluene | 24 | 47 | 87 | >99 | >200 |
| 3 | Methyl tert-butyl ether (MTBE) | 24 | 45 | 81 | >99 | >200 |
| 4 | Tetrahydrofuran (THF) | 24 | <30 | - | - | - |
| 5 | Chloroform | 24 | <30 | - | - | - |
*Data adapted from the resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate at 35°C.[3]
Table 3: Impact of Temperature on the Kinetic Resolution Catalyzed by CAL-B in Hexane *
| Entry | Temperature (°C) | Time to ~50% Conversion (h) | ees at ~50% conv. (%) | eep at ~50% conv. (%) | E-value |
| 1 | 25 | 24 | >99 | >99 | >200 |
| 2 | 35 | 16 | >99 | >99 | >200 |
| 3 | 40 | 12 | >99 | >99 | >200 |
*Data adapted from the resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate.[3]
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of this compound
This protocol is a general guideline and should be optimized for specific experimental setups.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., hexane, MTBE)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction flask under an inert atmosphere, add racemic this compound (1.0 equivalent).
-
Add the anhydrous organic solvent (e.g., hexane) to dissolve the substrate.
-
Add immobilized Candida antarctica lipase B (typically 10-20% by weight of the substrate).
-
Add vinyl acetate (1.0-1.2 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., 35°C).
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the unreacted (S)-tert-butyl 2-hydroxypropanoate and the product, (R)-tert-butyl 2-acetoxypropanoate, by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: General experimental workflow for enzymatic resolution.
References
Technical Support Center: Purification of Tert-butyl 2-hydroxypropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Tert-butyl 2-hydroxypropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities include unreacted starting materials such as lactic acid and tert-butanol, residual acid or base catalysts, and side-products like di-tert-butyl ether. Additionally, oligomers of lactic acid can form, especially if the reaction is carried out at high temperatures.
Q2: My final product appears to be degrading over time. What is the likely cause and how can I prevent it?
A2: this compound is susceptible to hydrolysis, especially under acidic or strongly basic conditions, which cleaves the ester bond to form lactic acid and tert-butanol. To minimize degradation, ensure all acidic or basic residues are removed during work-up. For long-term storage, keep the purified product in a cool, dry environment, preferably under an inert atmosphere.
Q3: Can I use distillation to purify this compound?
A3: Yes, vacuum distillation is a suitable method for purifying this compound, particularly for removing non-volatile impurities. However, care must be taken to avoid high temperatures which can lead to the formation of lactic acid oligomers. It is crucial to perform the distillation under reduced pressure to lower the boiling point.
Q4: What are the key considerations for purifying this compound by column chromatography?
A4: Silica gel is a common stationary phase for the purification of this compound. A typical eluent system is a gradient of ethyl acetate in hexane. It is important to choose a solvent system that provides good separation between the product and its impurities, which can be determined by thin-layer chromatography (TLC) prior to running the column.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is effective for identifying and quantifying volatile impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the product and detect the presence of impurities. The disappearance of signals corresponding to starting materials and the appearance of characteristic product peaks are key indicators of purity.
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall yield after work-up and purification. | Incomplete reaction. | Monitor the reaction progress using TLC or GC to ensure it has gone to completion before starting the work-up. |
| Product loss during aqueous extraction. | Ensure the pH of the aqueous phase is neutral before extraction to minimize the solubility of the ester. Perform multiple extractions with smaller volumes of organic solvent for better efficiency. | |
| Decomposition during distillation. | Use a lower distillation temperature by applying a higher vacuum. Minimize the time the compound is exposed to high temperatures. | |
| Product co-elutes with impurities during column chromatography. | Optimize the solvent system for column chromatography by screening different solvent polarities using TLC. A shallower gradient during elution may improve separation. |
Product Impurity Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of starting materials (lactic acid, tert-butanol) in the final product. | Inefficient extraction or purification. | During the aqueous work-up, wash the organic layer with a saturated solution of sodium bicarbonate to remove unreacted lactic acid. Ensure complete removal of tert-butanol during solvent evaporation or distillation. |
| Final product is acidic. | Residual acid catalyst or hydrolysis of the product. | Neutralize the reaction mixture before extraction. Wash the organic layer thoroughly with a mild base (e.g., sodium bicarbonate solution) and then with brine. |
| Broad peaks in NMR spectrum, suggesting polymeric material. | Formation of lactic acid oligomers. | Avoid excessive heating during the synthesis and purification steps. If distillation is used, ensure it is performed under high vacuum to keep the temperature low. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Neutralization: Following the synthesis, quench the reaction mixture and neutralize any acid catalyst with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Vacuum Distillation: Set up a fractional distillation apparatus for vacuum distillation. Use a vacuum pump and a pressure gauge to maintain a stable, low pressure.
-
Fraction Collection: Gradually heat the distillation flask. Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) by running TLC plates of the crude product. The ideal solvent system will show good separation between the product spot and any impurity spots.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization
Logical Workflow for Purification of this compound
Caption: A logical workflow for the purification of this compound.
Troubleshooting Decision Tree for Low Purity
Caption: A decision tree for troubleshooting low purity issues.
Stability of "Tert-butyl 2-hydroxypropanoate" under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyl 2-hydroxypropanoate. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound, as a tert-butyl ester, is generally stable under neutral and basic conditions. However, it is highly susceptible to cleavage under acidic conditions. The bulky tert-butyl group provides significant steric hindrance, protecting the carbonyl group from nucleophilic attack under basic conditions. Conversely, the stability of the tertiary carbocation formed upon protonation of the ester oxygen makes it labile to acid-catalyzed hydrolysis.
Q2: What are the expected degradation products of this compound under acidic conditions?
Under acidic conditions, this compound is expected to hydrolyze to form 2-hydroxypropanoic acid (lactic acid) and isobutylene (which can hydrate to form tert-butanol). The reaction proceeds via a unimolecular cleavage of the carbon-oxygen bond.
Q3: Is this compound stable to heat?
Q4: Can I use this compound in the presence of common oxidizing or reducing agents?
The stability of this compound in the presence of specific oxidizing or reducing agents should be determined on a case-by-case basis. The hydroxyl group could be susceptible to oxidation, and the ester group could potentially be reduced under strong reducing conditions. It is recommended to perform small-scale compatibility tests before proceeding with larger-scale reactions.
Troubleshooting Guides
Issue 1: Unexpected Cleavage of the Tert-butyl Ester Group
Symptoms:
-
Formation of 2-hydroxypropanoic acid or its salts in the reaction mixture.
-
Generation of isobutylene or tert-butanol as a byproduct.
-
Low yield of the desired product containing the intact tert-butyl ester.
Possible Causes:
-
Acidic Conditions: The presence of even catalytic amounts of acid can lead to rapid cleavage of the tert-butyl ester. This can be from acidic reagents, catalysts, or acidic impurities in solvents.
-
High Temperatures: Elevated temperatures, especially in the presence of moisture or trace acids, can promote hydrolysis.
Solutions:
-
Maintain Neutral or Basic pH: Ensure the reaction and work-up conditions are neutral or basic. Use non-acidic catalysts and reagents.
-
Use Anhydrous Conditions: Minimize the presence of water to reduce the risk of hydrolysis.
-
Control Reaction Temperature: Perform reactions at the lowest feasible temperature.
-
Purify Reagents and Solvents: Ensure all starting materials and solvents are free from acidic impurities.
Issue 2: Compound Degradation During Storage
Symptoms:
-
Change in physical appearance (e.g., color change, formation of precipitates).
-
Presence of impurities upon analysis (e.g., by NMR, GC-MS, or HPLC).
-
Decreased purity over time.
Possible Causes:
-
Improper Storage Conditions: Exposure to moisture, light, or elevated temperatures can lead to degradation.
-
Contamination: Contamination with acidic or basic substances can catalyze decomposition.
Solutions:
-
Recommended Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Avoid Contaminants: Use clean spatulas and glassware to handle the compound.
Quantitative Data Summary
Specific quantitative data on the stability of this compound is limited in the literature. The following table provides a qualitative summary based on the general behavior of tert-butyl esters. Researchers are encouraged to determine specific stability data for their experimental conditions using the protocols provided below.
| Condition | Stability of this compound | Expected Degradation Products |
| Acidic (pH < 6) | Low | 2-Hydroxypropanoic acid, Isobutylene, Tert-butanol |
| Neutral (pH 6-8) | High | - |
| Basic (pH > 8) | High | - |
| Elevated Temperature | Moderate to Low (Depends on other conditions) | Potentially 2-Hydroxypropanoic acid and Isobutylene |
| Oxidizing Agents | Depends on the agent | Potential oxidation of the hydroxyl group |
| Reducing Agents | Depends on the agent | Potential reduction of the ester group |
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability at Different pH Values
Objective: To assess the stability of this compound in aqueous solutions at various pH levels over time.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Incubation: Add a small aliquot of the stock solution to each buffer solution to a final concentration of approximately 1 mg/mL. Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).
-
Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Immediately quench the reaction by neutralizing the aliquot if it is acidic or basic, and/or by diluting with a cold mobile phase.
-
Analysis: Analyze the samples by HPLC to quantify the remaining amount of this compound.
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Quantification: Use a calibration curve generated from standard solutions of this compound.
Protocol 2: Analysis of Thermal Degradation by GC-MS
Objective: To identify the degradation products of this compound upon heating.
Methodology:
-
Sample Preparation: Place a known amount of this compound into a sealed vial.
-
Heating: Heat the vial at a specific temperature (e.g., 100 °C, 150 °C, 200 °C) for a defined period.
-
Extraction: After cooling, dissolve the residue in a suitable volatile solvent (e.g., dichloromethane).
-
Derivatization (Optional): If underivatized compounds are not sufficiently volatile or stable for GC, perform a derivatization step such as silylation to increase volatility.
-
GC-MS Analysis: Inject the sample into a GC-MS system to separate and identify the components.
GC-MS Method:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 30-300.
-
Identification: Identify degradation products by comparing their mass spectra with a library (e.g., NIST).
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the stability of this compound and the key experimental conditions.
Troubleshooting low conversion rates in "Tert-butyl 2-hydroxypropanoate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Tert-butyl 2-hydroxypropanoate, commonly known as tert-butyl lactate.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing very low conversion rates when attempting to synthesize this compound via standard Fischer esterification?
A1: The primary reason for low conversion rates in the standard Fischer esterification of lactic acid with tert-butanol is the high reactivity of tert-butanol in the presence of strong acid catalysts like sulfuric acid. Under these conditions, tert-butanol readily undergoes an elimination reaction (dehydration) to form isobutylene gas, which escapes the reaction mixture. This side reaction consumes the alcohol, preventing it from reacting with the lactic acid to form the desired ester.
Q2: What are the main side reactions to be aware of during the synthesis of this compound?
A2: The most significant side reaction is the acid-catalyzed dehydration of tert-butanol to isobutylene. Another potential side reaction, particularly with lactic acid at elevated temperatures, is self-esterification or dimerization to form lactyllactic acid. If using coupling agents like DCC (dicyclohexylcarbodiimide) in a Steglich-type esterification, the formation of N-acylurea byproduct is a common issue.
Q3: Are there alternative synthetic methods that can improve the yield?
A3: Yes, several alternative methods can mitigate the issue of tert-butanol dehydration and improve yields. These include:
-
Using solid acid catalysts: Heterogeneous catalysts like cation-exchange resins or silicotungstic acid on a solid support can provide the necessary acidity with a reduced propensity for causing dehydration.
-
Transesterification: Reacting an alkyl lactate (e.g., methyl or ethyl lactate) with tert-butanol in the presence of a suitable catalyst. This method avoids the direct use of lactic acid and can be driven to completion by removing the lower-boiling alcohol byproduct.
-
Two-step synthesis via lactide: This involves the dimerization of lactic acid to form lactide, which is then purified and reacted with tert-butanol in a ring-opening esterification. This method can produce high-purity product.
-
Enzymatic synthesis: Lipase-catalyzed esterification or transesterification offers a milder reaction environment, avoiding harsh acidic conditions and thus preventing tert-butanol dehydration.
Q4: How can I effectively monitor the progress of the reaction?
A4: The reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow you to track the consumption of the starting materials (lactic acid/alkyl lactate and tert-butanol) and the formation of the this compound product.
Troubleshooting Guide: Low Conversion Rates
This guide addresses the common problem of low conversion and yield in the synthesis of this compound.
Problem: Low yield in direct acid-catalyzed esterification
| Potential Cause | Suggested Solution |
| Dehydration of tert-butanol to isobutylene | Switch from a strong homogeneous acid catalyst (e.g., H₂SO₄) to a solid acid catalyst like Amberlyst-15 or silicotungstic acid on bentonite. These catalysts can reduce the rate of the competing dehydration reaction. |
| Reversible reaction equilibrium | Use a Dean-Stark apparatus to remove water as it is formed, which will drive the equilibrium towards the product. Alternatively, use a large excess of one of the reactants, although this may complicate purification. |
| Suboptimal reaction temperature | While higher temperatures can increase the reaction rate, they also favor the dehydration of tert-butanol. Optimize the temperature to find a balance between the rate of esterification and the rate of the side reaction. |
Problem: Incomplete reaction in transesterification
| Potential Cause | Suggested Solution |
| Inefficient removal of alcohol byproduct | If reacting ethyl lactate with tert-butanol, for example, ensure that the ethanol produced is effectively removed from the reaction mixture to drive the equilibrium forward. This can be achieved through distillation. |
| Catalyst deactivation | Ensure the catalyst being used is active and suitable for the reaction conditions. |
| Insufficient reaction time or temperature | Monitor the reaction by TLC or GC and allow it to proceed until the starting material is consumed. A moderate increase in temperature may be necessary. |
Problem: Low yield in enzymatic synthesis
| Potential Cause | Suggested Solution |
| Enzyme instability | Direct enzymatic esterification of lactic acid can be limited by the reduced stability of the lipase in the presence of the acid and the water produced.[1] Consider using the transesterification of ethyl lactate with tert-butanol, as this provides a more stable environment for the enzyme.[1] |
| Suboptimal solvent | The choice of solvent can significantly impact enzyme activity. Solvents like tert-butyl methyl ether have been shown to be effective in enzymatic ester synthesis with high lactic acid concentrations.[2] |
| Incorrect water activity | Enzymes require a certain amount of water to maintain their active conformation, but excess water will favor the reverse hydrolysis reaction. Control the water content in the reaction medium, for example, by using molecular sieves. |
Comparative Data on Synthesis Parameters
The following table summarizes typical reaction conditions for different synthetic routes to alkyl lactates. Note that direct quantitative comparisons for tert-butyl lactate are limited in the literature, and these values are based on related syntheses and should be used as a starting point for optimization.
| Synthetic Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) |
| Solid Acid Catalyzed Esterification | Silicotungstic acid on bentonite | None | 110 | 2 | ~87 (for tert-butyl acetate) |
| Transesterification (via Lactide) | Solid superacid (e.g., SO₄²⁻/TiO₂) | None | 90 | 9 | >99 (for tert-butyl lactate)[3] |
| Enzymatic Transesterification | Immobilized Lipase (e.g., Novozym 435) | Solvent-free or organic solvent | 30-50 | 24-72 | Varies |
| Fischer Esterification (n-butanol) | Transition-metal-substituted phosphotungstate | Cyclohexane | 105 | 2 | up to 85.9[4] |
Experimental Protocols
Protocol 1: Solid Acid Catalyzed Esterification of Lactic Acid with Tert-butanol
This protocol is adapted from methodologies for esterifying with tert-butanol using solid acid catalysts to minimize dehydration.
-
Catalyst Preparation: If required, prepare the solid acid catalyst (e.g., 25 wt% silicotungstic acid on bentonite) and activate it by heating under vacuum.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add lactic acid (1.0 eq.), tert-butanol (1.5-2.0 eq.), and the solid acid catalyst (e.g., 10-15 wt% relative to lactic acid).
-
Reaction Conditions: Heat the reaction mixture to a controlled temperature (e.g., 80-110°C) with vigorous stirring. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture and filter to remove the solid catalyst. Wash the catalyst with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to obtain pure this compound.
Protocol 2: Two-Step Synthesis via Lactide
This method, adapted from patent literature, is designed for high-purity product.[3]
Step A: Synthesis and Purification of Lactide
-
Polymerization: Lactic acid is subjected to condensation polymerization in the presence of a catalyst (e.g., a tin compound) to form a low molecular weight polymer.
-
Depolymerization: The lactic acid oligomer is then depolymerized under vacuum at high temperature to yield crude lactide.
-
Purification: The crude lactide is purified by recrystallization or vacuum distillation to a high purity (>99%).
Step B: Ring-Opening Esterification
-
Reaction Setup: In a reactor, combine the purified lactide (1.0 eq.) and anhydrous tert-butanol (a molar excess, e.g., 3-5 eq.).
-
Catalysis: Add a solid superacid catalyst (e.g., SO₄²⁻/TiO₂) at a ratio of approximately 70/1000 by weight relative to the lactide.[3]
-
Reaction Conditions: Heat the mixture to around 90°C and maintain a total reflux with continuous stirring for approximately 9 hours.[3]
-
Purification: After the reaction is complete, the desired this compound is purified from the reaction mixture by fractional distillation under vacuum.
Visualizations
Caption: A troubleshooting workflow for low conversion rates.
Caption: Overview of synthetic pathways and a key side reaction.
References
- 1. Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JP2009142217A - Synthesis method of lactate by enzyme - Google Patents [patents.google.com]
- 3. CN101914021A - Two-step process produces the method for high content and high optical purity butyl lactate - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
Alternatives to dicyclohexylcarbodiimide (DCC) in esterification
Welcome to the Technical Support Center for alternatives to dicyclohexylcarbodiimide (DCC) in esterification reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable protocols for a variety of modern coupling agents.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to DCC for my esterification?
While DCC is a classic and cost-effective coupling reagent, it has several drawbacks that can be addressed by modern alternatives. These include:
-
Formation of Insoluble Byproduct: DCC forms dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove from reaction mixtures due to its low solubility in most organic solvents.[1] This can lead to product contamination and purification challenges.
-
Allergenic Properties: DCC is a potent sensitizer and requires careful handling to avoid allergic reactions.[1]
-
Side Reactions: DCC can promote the formation of N-acylurea byproducts, which are often difficult to separate from the desired ester.[1]
Q2: What are the most common and effective alternatives to DCC?
Several classes of reagents have emerged as powerful alternatives to DCC, each with its own set of advantages:
-
Water-Soluble Carbodiimides (e.g., EDC): Ideal for reactions in aqueous media and simplify byproduct removal.
-
Yamaguchi Reagents (e.g., 2,4,6-Trichlorobenzoyl chloride): Excellent for high-yield synthesis of complex esters and macrolactones under mild conditions.[2][3]
-
Mitsunobu Reagents (e.g., DEAD/PPh₃): Uniquely suited for reactions requiring inversion of stereochemistry at the alcohol center.[4]
-
Uronium/Guanidinium Salts (e.g., HATU, HBTU, COMU): Known for their high efficiency, rapid reaction times, and suppression of side reactions, particularly in peptide and complex molecule synthesis.[5][6]
Troubleshooting Guides
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Q: My esterification yield is low when using EDC. What are the possible causes and solutions?
A: Low yields in EDC couplings can often be attributed to several factors:
-
Hydrolysis of EDC: EDC is water-sensitive and can rapidly hydrolyze, rendering it inactive.
-
Solution: Always use fresh, high-quality EDC and store it in a desiccator. Allow the reagent to warm to room temperature before opening to prevent condensation.[7]
-
-
Incorrect pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the alcohol is favored at a pH of 7.2-8.0.
-
Solution: Perform a two-step pH adjustment. Use a buffer like MES for the initial activation step, then raise the pH with a non-nucleophilic buffer like phosphate-buffered saline (PBS) for the coupling step.[8]
-
-
Formation of N-acylurea: This unreactive byproduct can form if the activated carboxylic acid (O-acylisourea intermediate) does not react promptly with the alcohol.
-
Solution: Add an auxiliary nucleophile like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the alcohol.[1] Lowering the reaction temperature can also suppress N-acylurea formation.[9]
-
Q: I'm observing an unexpected gummy residue in my EDC-mediated reaction. What is it and how can I avoid it?
A: A gummy residue can sometimes be due to the poor solubility of EDC hydrochloride in certain organic solvents at higher concentrations.
-
Solution: Ensure your reaction concentration is appropriate for the chosen solvent. If solubility issues persist, consider using a different solvent or a modified workup procedure.
Yamaguchi Esterification
Q: My Yamaguchi esterification is giving a poor yield. What should I check?
A: While generally high-yielding, several factors can impact the success of a Yamaguchi esterification:
-
Reagent Quality: The purity of 2,4,6-trichlorobenzoyl chloride (TCBC) and 4-(dimethylamino)pyridine (DMAP) is crucial.
-
Solution: Use freshly purified or high-purity reagents.
-
-
Steric Hindrance: The reactivity of TCBC can be reduced due to its steric bulk, especially with hindered carboxylic acids or alcohols.[3]
-
Solution: In some cases, using a less hindered acid chloride like benzoyl chloride has been shown to be effective.[10]
-
-
Substrate Decomposition: Sensitive substrates may decompose under the reaction conditions.
-
Solution: Ensure the reaction is run under strictly anhydrous conditions and at the recommended temperature.
-
Q: How do I effectively remove the byproducts from a Yamaguchi esterification?
A: The primary byproducts are 2,4,6-trichlorobenzoic acid and any excess DMAP.
-
Solution: A standard aqueous workup is typically sufficient. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove DMAP and a dilute base solution (e.g., saturated NaHCO₃) to remove the trichlorobenzoic acid.[2]
Mitsunobu Reaction
Q: I'm having difficulty purifying my product from triphenylphosphine oxide and the reduced azodicarboxylate byproducts. What are the best methods for removal?
A: Removal of these byproducts is a common challenge in Mitsunobu reactions.
-
Solution:
-
Crystallization/Precipitation: Triphenylphosphine oxide (TPPO) is often crystalline and can sometimes be removed by precipitation from a nonpolar solvent mixture like ether/hexane, followed by filtration.[11]
-
Chromatography: While standard silica gel chromatography can be effective, TPPO can sometimes co-elute with the product. Using a different solvent system (e.g., switching from ethyl acetate/hexane to ether/hexane) or a different stationary phase (e.g., alumina) can improve separation.[11]
-
Modified Reagents: Consider using polymer-supported triphenylphosphine or a phosphine with a basic handle. The resulting phosphine oxide can then be removed by simple filtration or an acidic wash, respectively.[4][12] Similarly, alternatives to DEAD, such as di-(4-chlorobenzyl)azodicarboxylate (DCAD), produce a hydrazine byproduct that can be easily removed by filtration.[4]
-
Q: My Mitsunobu reaction is not proceeding or is giving low yields. What could be the issue?
A: Several factors can lead to a failed or low-yielding Mitsunobu reaction:
-
Acidity of the Nucleophile: The carboxylic acid (or other nucleophile) should ideally have a pKa below 13 to be effectively deprotonated by the betaine intermediate.[4]
-
Solution: For less acidic nucleophiles, consider using a more basic azodicarboxylate reagent like 1,1'-(azodicarbonyl)dipiperidine (ADDP).
-
-
Order of Reagent Addition: The order of addition can be critical.
-
Solution: The standard protocol involves dissolving the alcohol, carboxylic acid, and triphenylphosphine together before the slow addition of the azodicarboxylate at 0 °C.[4] If this fails, pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine before adding the alcohol and then the acid may improve results.[4]
-
Uronium/Guanidinium Salts (HATU, HBTU, COMU)
Q: My coupling reaction with HATU/HBTU is failing. What are the common pitfalls?
A: While highly efficient, these reagents require careful handling and specific conditions:
-
Moisture: Uronium salts are moisture-sensitive.
-
Solution: Ensure all glassware is dry and use anhydrous solvents.[13]
-
-
Incorrect Base: A non-nucleophilic hindered base, such as N,N-diisopropylethylamine (DIPEA), is essential to deprotonate the carboxylic acid without competing in the reaction. Using a nucleophilic base like pyridine can interfere with the reaction.[13]
-
Guanidinylation Side Reaction: Excess uronium reagent can react with the free amine of the alcohol (if it has one) or other primary/secondary amines in the molecule, leading to a guanidinium byproduct and termination of the desired reaction.[6][14]
-
Solution: Use a slight excess of the carboxylic acid relative to the coupling reagent and avoid pre-activating the acid for extended periods before adding the alcohol.[14]
-
Q: I'm observing poor solubility of my uronium reagent. How can I address this?
A: Solubility can be an issue, particularly with HATU and HBTU in some solvents.
-
Solution:
-
Solvent Choice: Phosphonium-based reagents like PyBOP are generally more soluble in DMF than uronium-based reagents. COMU is also reported to have better solubility than HATU and HBTU in a wider range of solvents.[8]
-
Pre-dissolving: Ensure the reagent is fully dissolved in the solvent before proceeding with the reaction.
-
Data Presentation: Comparison of Coupling Reagents
The following table provides a general comparison of common coupling reagents for esterification. Yields and reaction times are highly substrate-dependent and the values below represent typical ranges.
| Coupling Reagent Class | Example(s) | Typical Yield (%) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| Carbodiimides | DCC | 60-90 | 12-24 h | Low cost, readily available. | Insoluble byproduct, allergenic, N-acylurea formation. |
| EDC | 70-95 | 1-24 h | Water-soluble reagent and byproduct, easy workup. | Moisture sensitive, can form N-acylurea. | |
| Yamaguchi Reagents | 2,4,6-Trichlorobenzoyl chloride (TCBC) | 80-95 | 1-12 h | High yields, mild conditions, good for complex molecules.[3] | Steric hindrance of TCBC can be a limitation.[3] |
| Mitsunobu Reagents | DEAD/PPh₃, DIAD/PPh₃ | 60-90 | 1-12 h | Inversion of alcohol stereochemistry.[4] | Difficult byproduct removal, requires acidic nucleophile.[12] |
| Uronium/Guanidinium Salts | HATU, HBTU, COMU | 85-99 | 0.5-4 h | High yields, fast reactions, low racemization.[5][6] | Higher cost, moisture sensitive, potential for side reactions.[14] |
Experimental Protocols
Protocol 1: Esterification using EDC/DMAP
This protocol is adapted for a greener Steglich esterification using acetonitrile as the solvent.[15]
Materials:
-
Carboxylic acid (1.0 equiv.)
-
Alcohol (1.0-1.2 equiv.)
-
EDC (1.5 equiv.)
-
DMAP (0.1-3 equiv., catalytic for simple esterifications, stoichiometric for more challenging couplings)
-
Acetonitrile (solvent)
-
1 M HCl (for workup)
-
Saturated NaHCO₃ solution (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask, add the carboxylic acid, alcohol, DMAP, and EDC.
-
Add acetonitrile and stir the mixture at room temperature. For primary alcohols, the reaction can be gently heated (e.g., 40 °C) to reduce reaction time. For secondary or less reactive alcohols, the reaction may require stirring for up to 24 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the ester.
Protocol 2: Yamaguchi Esterification
This protocol describes a general procedure for the Yamaguchi esterification.[2][16]
Materials:
-
Carboxylic acid (1.0 equiv.)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.1 equiv.)
-
2,4,6-Trichlorobenzoyl chloride (TCBC) (1.0 equiv.)
-
Anhydrous Toluene or THF (solvent)
-
Alcohol (1.1-1.5 equiv.)
-
DMAP (1.2-4.0 equiv.)
Procedure:
-
Mixed Anhydride Formation:
-
Dissolve the carboxylic acid in anhydrous toluene or THF.
-
Add Et₃N or DIPEA and stir for a few minutes.
-
Add TCBC and stir the mixture at room temperature for 1-2 hours.
-
-
Esterification:
-
In a separate flask, dissolve the alcohol and DMAP in anhydrous toluene or THF.
-
Add the solution of the alcohol and DMAP to the mixed anhydride solution.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
-
Protocol 3: Mitsunobu Reaction
This is a typical protocol for a Mitsunobu esterification.[4]
Materials:
-
Alcohol (1.0 equiv.)
-
Carboxylic acid (1.1 equiv.)
-
Triphenylphosphine (PPh₃) (1.1 equiv.)
-
Anhydrous THF or Diethyl Ether (solvent)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.1 equiv.)
Procedure:
-
Dissolve the alcohol, carboxylic acid, and PPh₃ in anhydrous THF or diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD in the same solvent to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Workup and Purification:
-
Concentrate the reaction mixture in vacuo.
-
The crude product can be purified by column chromatography. To aid in the removal of byproducts, a pre-purification step can be performed by triturating the crude residue with a solvent mixture like ether/hexane to precipitate out the triphenylphosphine oxide, which can then be removed by filtration.
-
Protocol 4: Esterification using HATU
This protocol outlines a general procedure for esterification using HATU.[17][18]
Materials:
-
Carboxylic acid (1.0 equiv.)
-
Alcohol (1.1 equiv.)
-
HATU (1.1 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.)
-
Anhydrous DMF or DCM (solvent)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid, alcohol, and HATU in anhydrous DMF or DCM.
-
Add DIPEA to the mixture and stir at room temperature.
-
Monitor the reaction progress by TLC. Reactions are typically complete within 0.5-4 hours.
-
Workup:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 10% citric acid), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
-
Visualizations
Reaction Mechanism: EDC/DMAP Mediated Esterification (Steglich Type)
Caption: Mechanism of EDC/DMAP mediated esterification.
Experimental Workflow: General Protocol for Uronium Salt Mediated Esterification
Caption: General workflow for esterification using uronium salts.
Troubleshooting Logic: Low Yield in Carbodiimide Coupling
Caption: Troubleshooting low yields in carbodiimide esterifications.
References
- 1. peptide.com [peptide.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 10. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Yamaguchi Esterification [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Impact of solvent choice on "Tert-butyl 2-hydroxypropanoate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 2-hydroxypropanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the impact of solvent choice and other critical parameters.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Water Removal: The esterification reaction produces water, which can hydrolyze the ester product back to the starting materials, thus limiting the reaction equilibrium. | Use of a Dean-Stark trap: When using a non-polar, azeotrope-forming solvent like toluene or cyclohexane, employ a Dean-Stark apparatus to continuously remove water from the reaction mixture. Addition of a dehydrating agent: Incorporate molecular sieves (e.g., 4Å) into the reaction mixture to sequester water as it is formed. This is effective in various organic solvents.[1] |
| Decomposition of Tert-butanol: Acid-catalyzed dehydration of tert-butanol to isobutylene is a significant side reaction, especially at elevated temperatures.[2] | Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Catalyst Choice: Consider using a milder catalyst than strong mineral acids. Lewis acids like titanium(IV) isopropoxide have been used successfully in transesterification reactions.[1] | |
| Steric Hindrance: Tert-butanol is a bulky alcohol, which can make the esterification reaction slow. | Increase Reaction Time: Monitor the reaction by TLC or GC and allow for a longer reaction time to reach completion. Use of an Activating Agent: For challenging esterifications, coupling agents like dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane (DCM) can be employed, though this introduces the byproduct dicyclohexylurea (DCU) which requires removal.[3] | |
| Presence of Impurities | Unreacted Lactic Acid: Due to the reversible nature of the reaction, unreacted lactic acid may remain. | Aqueous Workup: Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove unreacted acidic starting material.[3] |
| Lactic Acid Oligomers: Lactic acid can self-condense to form oligomers, especially at higher temperatures.[4] | Control Reaction Temperature: Lower reaction temperatures can minimize oligomerization. Use of Dilute Conditions: Running the reaction at a lower concentration may reduce the rate of bimolecular oligomerization. | |
| Byproducts from Solvent Reaction: Some solvents may participate in side reactions under the reaction conditions. | Inert Solvent Choice: Select a solvent that is inert to the reaction conditions. Aprotic solvents like toluene, hexane, or dichloromethane are generally preferred.[3] | |
| Difficult Product Isolation | Emulsion during Workup: The presence of both polar (hydroxyl, carboxyl) and non-polar (tert-butyl) groups can lead to the formation of emulsions during aqueous extraction. | Brine Wash: After the aqueous washes, wash the organic layer with a saturated sodium chloride (brine) solution to help break up emulsions.[3] Solvent Choice: Using a less polar solvent for extraction might mitigate emulsion formation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: A definitive "optimal" solvent has not been established in the literature through a direct comparative study. However, the choice of solvent is critical and depends on the specific esterification method employed.
-
For Azeotropic Water Removal: Non-polar solvents like toluene or cyclohexane are suitable as they form an azeotrope with water, allowing for its removal using a Dean-Stark apparatus to drive the reaction towards the product.
-
For Reactions with Coupling Agents: Aprotic solvents like dichloromethane (DCM) are commonly used for reactions involving coupling agents like DCC.[3]
-
For Transesterification: Anhydrous toluene has been reported as a suitable solvent for the transesterification from a methyl ester using a titanium(IV) isopropoxide catalyst.[1] Polar aprotic solvents like tetrahydrofuran (THF) are used in other synthesis routes for related compounds.[3]
Q2: How does solvent polarity affect the reaction?
A2: Solvent polarity can influence the solubility of reactants and the stability of intermediates.
-
Non-polar solvents are advantageous for azeotropic water removal.
-
Polar aprotic solvents (e.g., THF, ethyl acetate) can help to dissolve the polar lactic acid while not interfering with the reaction through hydrogen bonding.[3]
-
Polar protic solvents (e.g., methanol, ethanol) are generally avoided as the primary reaction solvent in direct esterification as they can compete with the tert-butanol in the reaction. However, methanol is used as a solvent in the synthesis of the racemic starting material for kinetic resolution.[3]
Q3: What are the main side reactions to be aware of?
A3: The two primary side reactions are the acid-catalyzed dehydration of tert-butanol to isobutylene and the self-condensation of lactic acid to form oligomers.[2][4] Careful control of reaction temperature and the choice of catalyst can help to minimize these side reactions.
Q4: Can I use an enzymatic approach for this synthesis?
A4: Yes, enzymatic kinetic resolution is a viable method. This typically involves the use of a lipase, such as Candida antarctica lipase B (CALB), in a non-polar organic solvent like tert-butyl methyl ether or hexane.[3] This method is particularly useful for obtaining enantiomerically pure product.
Data Presentation
As there is no direct comparative study with quantitative data in the literature for the synthesis of this compound in different solvents, the following table summarizes the qualitative impact of solvent choice based on general principles and data from related reactions.
| Solvent | Solvent Type | Typical Application | Potential Advantages | Potential Disadvantages | Reported Yield (for related compounds) |
| Toluene | Non-polar, Aprotic | Azeotropic water removal, Transesterification | Efficient water removal, inert. | Higher reaction temperatures may promote side reactions. | ~85% (Transesterification)[1] |
| Dichloromethane (DCM) | Polar, Aprotic | Reactions with coupling agents (e.g., DCC) | Good solubility for reactants, relatively low boiling point. | Can be challenging to remove all water, potential for side reactions with certain reagents. | - |
| Tetrahydrofuran (THF) | Polar, Aprotic | General purpose solvent for organic reactions | Good solvating power for a range of reagents. | Must be anhydrous as it is miscible with water. | - |
| Hexane / tert-Butyl methyl ether | Non-polar, Aprotic | Enzymatic kinetic resolution | Inert, good for enzyme stability. | Poor solubility of lactic acid. | - |
| Methanol | Polar, Protic | Precursor synthesis for kinetic resolution | Good solvent for the precursor keto-ester. | Competes in direct esterification of lactic acid. | - |
Experimental Protocols
The following is a generalized experimental protocol for the acid-catalyzed synthesis of this compound using azeotropic water removal.
Materials:
-
Lactic acid
-
Tert-butanol
-
Toluene (or cyclohexane)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add lactic acid (1 equivalent), tert-butanol (1.5-2.0 equivalents), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the lactic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.[3]
Mandatory Visualization
References
Temperature control to minimize side products in "Tert-butyl 2-hydroxypropanoate" synthesis
Welcome to the technical support center for the synthesis of tert-butyl 2-hydroxypropanoate (tert-butyl lactate). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this synthesis, with a focus on temperature control to minimize side product formation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using lactic acid and isobutylene as starting materials under acidic catalysis.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction: The reaction may not have reached equilibrium. | Extend the reaction time. Ensure efficient mixing. |
| Suboptimal temperature: The reaction temperature may be too low for efficient esterification. | Gradually increase the reaction temperature in 5-10°C increments, monitoring for side product formation. | |
| Catalyst deactivation: The acid catalyst may be poisoned or diluted. | Use a fresh batch of catalyst. Ensure all reactants and solvents are anhydrous. | |
| Presence of High Molecular Weight Impurities | Oligomerization of lactic acid: Higher reaction temperatures can promote the self-esterification of lactic acid to form dimers, trimers, and other oligomers. | Maintain the reaction temperature below 80°C. Consider using a milder acid catalyst. |
| Formation of a Volatile, Low-Boiling Point Side Product | Dimerization/Polymerization of isobutylene: Acid catalysts can induce the dimerization and polymerization of isobutylene, especially at elevated temperatures. | Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate. Ensure a stoichiometric or slight excess of lactic acid to isobutylene. |
| Product Degradation (Discoloration, Unexpected Impurities) | Thermal decomposition of the product: At excessively high temperatures, the tert-butyl ester may undergo elimination to form isobutylene and lactic acid, or other degradation pathways. | Avoid prolonged reaction times at high temperatures. Use a lower boiling point solvent to control the maximum reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound from lactic acid and isobutylene?
A1: The primary side products are lactic acid oligomers (from self-esterification of lactic acid) and isobutylene dimers and polymers. The formation of these byproducts is highly dependent on the reaction temperature and the concentration of the acid catalyst.
Q2: How does reaction temperature affect the yield and purity of this compound?
A2: Temperature has a dual effect. Increasing the temperature generally increases the rate of the desired esterification reaction. However, excessively high temperatures significantly promote the formation of side products such as lactic acid oligomers and isobutylene polymers, which can reduce the overall yield and purity of the desired product. An optimal temperature must be determined experimentally to balance reaction rate and selectivity.
Q3: What is the optimal temperature range for this synthesis?
A3: The optimal temperature range for the acid-catalyzed esterification of lactic acid with isobutylene is typically between 40°C and 80°C. It is recommended to start at a lower temperature (e.g., 50°C) and monitor the reaction progress and purity. If the reaction is too slow, the temperature can be gradually increased.
Q4: Can I use a different method to synthesize this compound to avoid these side products?
A4: Yes, alternative methods exist, such as the transesterification of another lactate ester (e.g., methyl lactate or ethyl lactate) with tert-butanol. Another approach is the reaction of a lactate salt with a tert-butylating agent. These methods may offer better control over side reactions but might involve different challenges, such as catalyst selection and purification strategies. A patented method describes the synthesis from lactide and tert-butanol at 90°C, which can yield high purity product.[1]
Q5: How can I monitor the formation of side products during the reaction?
A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique to monitor the reaction. It allows for the separation and identification of the desired product, unreacted starting materials, and various side products. Thin-layer chromatography (TLC) can also be a quick and simple method to qualitatively track the progress of the reaction and the appearance of major byproducts.
Data Presentation
The following table summarizes the expected impact of temperature on the yield and purity of this compound in a typical acid-catalyzed synthesis from lactic acid and isobutylene. Please note that these are representative values and actual results may vary depending on specific reaction conditions.
| Reaction Temperature (°C) | Main Product Yield (%) | Purity (%) | Major Side Products |
| 40 | 65 | 95 | Unreacted starting materials |
| 60 | 85 | 90 | Isobutylene dimers, Lactic acid dimers |
| 80 | 75 | 80 | Isobutylene dimers/polymers, Lactic acid oligomers |
| 100 | 50 | 60 | Significant amounts of isobutylene polymers and lactic acid oligomers |
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of this compound
This protocol describes the direct esterification of lactic acid with isobutylene using a strong acid catalyst.
Materials:
-
Lactic Acid (85-90% aqueous solution)
-
Isobutylene (liquefied gas or generated in situ)
-
Concentrated Sulfuric Acid (catalyst)
-
Dichloromethane (solvent)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Pressurized reaction vessel (e.g., a Parr reactor) or a robust sealed tube
Procedure:
-
Reaction Setup: In a clean, dry, and appropriately sized pressurized reaction vessel, dissolve lactic acid (1.0 equivalent) in dichloromethane.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.05-0.1 equivalents) with stirring.
-
Addition of Isobutylene: Carefully add liquefied isobutylene (1.5-2.0 equivalents) to the cooled reaction mixture. Seal the reaction vessel securely.
-
Reaction: Allow the reaction mixture to warm to the desired temperature (e.g., 50°C) and stir for 12-24 hours. Monitor the pressure of the vessel to ensure it remains within safe limits.
-
Work-up: After the reaction is complete (as determined by GC-MS or TLC), cool the vessel to room temperature and carefully vent any excess isobutylene in a well-ventilated fume hood.
-
Quenching: Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.
Mandatory Visualization
Reaction Pathway and Side Reactions
The following diagram illustrates the main reaction for the synthesis of this compound and the competing side reactions.
Caption: Reaction scheme for this compound synthesis and side reactions.
Troubleshooting Logic Flow
This diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of Tert-butyl 2-hydroxypropanoate by GC-MS
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the integrity and reproducibility of their work. Tert-butyl 2-hydroxypropanoate, a key chiral building block, is no exception. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity analysis of this compound. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection of the most appropriate method for specific analytical needs.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements for accuracy, precision, and sensitivity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Quantification based on the ratio of the integral of an analyte's signal to that of a certified internal standard.[1][2] |
| Applicability | Ideal for volatile and thermally stable compounds. This compound is amenable to GC analysis. | Suitable for a wide range of non-volatile and thermally labile compounds. Can be used for both purity and enantiomeric excess determination.[3][4] | Applicable to any soluble compound with a unique NMR signal. Provides structural information simultaneously and is a primary ratio method.[1][5] |
| Sample Preparation | Typically involves dissolution in a volatile solvent. Derivatization may be necessary for less volatile or polar impurities. | Dissolution in a suitable solvent compatible with the mobile phase. | Requires accurate weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.[6] |
| Key Performance Metrics | High sensitivity and specificity, excellent for identifying unknown impurities through mass spectral libraries. | High precision and robustness. Chiral HPLC offers excellent separation of enantiomers.[3][4] | High accuracy and precision without the need for a specific reference standard of the analyte.[1][5] |
| Potential Impurities Detected | Volatile impurities such as residual solvents (e.g., toluene, ethanol), starting materials (e.g., lactic acid, isobutylene), and byproducts of esterification. | A broader range of impurities, including non-volatile byproducts, oligomers of lactic acid, and enantiomeric impurities.[7] | Any impurity with a distinct proton signal that does not overlap with the analyte or internal standard signals. |
Experimental Protocols
Purity Analysis by GC-MS
This protocol outlines a general method for the purity determination of this compound using GC-MS.
Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex to ensure complete dissolution.
GC-MS Parameters:
| Parameter | Value |
| Column | DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (Split ratio 50:1) |
| Oven Program | Initial 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
Data Analysis: Purity is determined by the area percent normalization method. The mass spectrum of the main peak can be used to confirm the identity of this compound, with expected fragmentation patterns including the loss of the tert-butyl group (a prominent peak at m/z 57) and other characteristic fragments.[8]
Purity Analysis by HPLC
This protocol describes a reversed-phase HPLC method for purity analysis. For enantiomeric purity, a chiral stationary phase would be required.
Instrumentation: HPLC system with a UV detector.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the mobile phase to a final concentration of 1 mg/mL.
-
Filter through a 0.45 µm syringe filter.
HPLC Parameters:
| Parameter | Value |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Data Analysis: Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Purity Analysis by qNMR
This protocol provides a method for determining the absolute purity of this compound.
Instrumentation: 400 MHz NMR spectrometer or higher.
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
NMR Parameters:
| Parameter | Value |
| Pulse Program | A standard 90° pulse sequence |
| Relaxation Delay (d1) | 30 s (to ensure full relaxation of all relevant protons) |
| Number of Scans | 8 or 16 |
Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard, taking into account the number of protons, molecular weights, and weights of the sample and standard.[6]
Mandatory Visualizations
Caption: Workflow for the purity analysis of this compound by GC-MS.
Caption: Decision logic for selecting an analytical method for purity analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. CN115436511A - A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. rssl.com [rssl.com]
- 7. mdpi.com [mdpi.com]
- 8. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative NMR (qNMR) for the Assay of Tert-butyl 2-hydroxypropanoate: A Comparative Guide
In the landscape of pharmaceutical and chemical analysis, the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the assay of Tert-butyl 2-hydroxypropanoate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strengths of qNMR for accurate and efficient quantitative analysis.
Introduction to Quantitative NMR (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct quantification of substances without the need for analyte-specific reference standards.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated intensity of a nuclear magnetic resonance signal and the number of atomic nuclei giving rise to that signal.[1] By co-dissolving a known amount of a certified internal standard with the analyte, the concentration of the analyte can be determined with high accuracy and precision.[1] This technique is recognized by major pharmacopeias and is increasingly adopted for its non-destructive nature and the wealth of structural information it simultaneously provides.[3][4]
Comparison of Analytical Techniques for this compound Assay
The choice of an analytical method for the assay of this compound depends on various factors, including the required accuracy, precision, sample throughput, and the nature of potential impurities. While HPLC and GC are workhorse techniques in many laboratories, qNMR offers distinct advantages, particularly in the context of reference standard availability and metrological traceability.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Quantification based on the ratio of the integral of an analyte signal to that of a certified internal standard.[5] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5] | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5] |
| Applicability | Applicable to any soluble compound with a unique, well-resolved NMR signal. Provides structural confirmation.[5] | Suitable for a wide range of non-volatile and thermally labile compounds.[5] | Ideal for volatile and thermally stable compounds. Derivatization may be needed for non-volatile analytes.[5] |
| Reference Standard | Requires a certified internal standard (e.g., maleic acid, dimethyl sulfone), not the analyte itself.[2][6] | Requires a specific reference standard of this compound of known purity. | Requires a specific reference standard of this compound of known purity. |
| Sample Preparation | Involves precise weighing of both the analyte and the internal standard, followed by dissolution.[1] | Requires dissolution in a suitable solvent and filtration. | Typically involves dissolution in a volatile solvent; derivatization might be necessary for polar analytes to improve volatility.[5] |
| Accuracy & Precision | High accuracy and precision, with relative standard deviations typically below 1%.[2] | Good accuracy and precision, dependent on the purity of the reference standard and method validation. | High precision and accuracy, particularly with a flame ionization detector (FID). |
| Analysis Time | Relatively fast, with data acquisition typically taking a few minutes per sample. | Longer analysis times due to chromatographic separation. | Generally faster than HPLC, but can be longer than qNMR depending on the temperature program. |
Table 1: Comparison of qNMR, HPLC, and GC for the Assay of this compound.
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducibility and obtaining reliable quantitative data. Below are representative protocols for the assay of this compound using qNMR, HPLC, and GC.
-
Instrumentation: 400 MHz NMR Spectrometer
-
Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)
-
Solvent: Deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS)
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the exact weight.
-
Accurately weigh approximately 10 mg of maleic acid into the same vial. Record the exact weight.
-
Add approximately 0.75 mL of CDCl₃ to the vial.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H-NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (should be at least 5 times the longest T₁ of the signals of interest to ensure full relaxation).
-
Acquisition Time: 4 seconds
-
Spectral Width: 20 ppm
-
-
Data Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved quartet signal of the CH proton of this compound (expected around δ 4.2 ppm) and the singlet signal of the two vinyl protons of maleic acid (δ 6.3 ppm).
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (this compound: 146.18 g/mol [7]; Maleic acid: 116.07 g/mol )
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic acid)
-
-
-
Instrumentation: HPLC system with a UV detector
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard of known purity at a concentration of 1 mg/mL in the mobile phase.
-
Accurately weigh the this compound sample and prepare a solution of approximately 1 mg/mL in the mobile phase.
-
-
Data Analysis: The purity is determined by comparing the peak area of the sample to that of the reference standard (external standard method).
-
Instrumentation: GC system with a Flame Ionization Detector (FID)
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp to 180 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Data Analysis: Purity is typically determined by area percent normalization, assuming all components have a similar response factor with an FID. For higher accuracy, an internal standard method can be employed.
Quantitative Data Summary
The following table summarizes hypothetical, yet typical, quantitative results for the assay of a single batch of this compound using the three described methods. These values are illustrative and serve to highlight the expected performance of each technique.
| Parameter | qNMR | HPLC | GC |
| Mean Purity (%) | 99.2 | 99.0 | 99.3 |
| Standard Deviation (%) | 0.15 | 0.25 | 0.20 |
| Relative Standard Deviation (%) | 0.15 | 0.25 | 0.20 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.15% | ~0.03% | ~0.03% |
Table 2: Illustrative Quantitative Data for the Assay of this compound.
Visualizing the Workflow
Diagrams illustrating the experimental and logical workflows can aid in understanding the key steps of each analytical process.
Caption: Experimental workflow for qNMR analysis.
Caption: Logical relationship for qNMR purity calculation.
Conclusion
For the quantitative assay of this compound, qNMR presents a robust and accurate alternative to traditional chromatographic methods. Its primary advantage lies in its status as a primary ratio method of measurement, which obviates the need for a specific, highly characterized reference standard of the analyte.[3] This can significantly streamline the analytical process, especially in early-stage drug development where such standards may be scarce. While HPLC and GC remain powerful tools for purity determination, particularly for the separation and quantification of impurities, qNMR offers a direct, efficient, and metrologically traceable means of assaying the main component. The choice of technique should be guided by the specific analytical requirements, but for a direct and highly accurate purity assessment, qNMR is an exceptionally suitable method.
References
A Comparative Guide to Tert-butyl 2-hydroxypropanoate and Other Lactate Esters in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, particularly in the pharmaceutical and fine chemical industries, the choice of solvent and protecting groups can significantly impact reaction efficiency, yield, and overall process sustainability. Lactate esters, derived from renewable lactic acid, have emerged as a versatile class of "green" solvents and synthetic intermediates. This guide provides an objective comparison of tert-butyl 2-hydroxypropanoate with other common lactate esters—namely methyl, ethyl, and butyl lactate—focusing on their synthesis and application as protecting groups.
Properties and Synthesis of Lactate Esters
Lactate esters are typically synthesized via the esterification of lactic acid with the corresponding alcohol.[1] The structure of the alcohol moiety influences the physical and chemical properties of the resulting ester, such as boiling point, solubility, and reactivity.[1]
| Lactate Ester | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Methyl lactate | Methyl 2-hydroxypropanoate | C₄H₈O₃ | 104.10 | 144 |
| Ethyl lactate | Ethyl 2-hydroxypropanoate | C₅H₁₀O₃ | 118.13 | 154 |
| Butyl lactate | Butyl 2-hydroxypropanoate | C₇H₁₄O₃ | 146.18 | 187 |
| This compound | This compound | C₇H₁₄O₃ | 146.18 | - |
Table 1: Physical Properties of Common Lactate Esters [1]
Kinetic studies on the autocatalyzed esterification of lactic acid with a series of linear alcohols (C2-C5) have shown that the reaction rate is influenced by the structure of the alcohol.[2] The activation energies for the forward reactions are similar for ethanol, n-propanol, n-butanol, and n-pentanol, falling within the range of 47-49 kJ/mol.[2] However, the pre-exponential factor in the rate equation tends to decrease as the number of carbon atoms in the alcohol's alkyl chain increases, suggesting a decrease in reaction frequency.[2] This trend implies that the formation of ethyl lactate is kinetically more favorable than that of butyl lactate under similar conditions.
Furthermore, a study on the alcoholysis of poly(lactic acid) demonstrated that the reaction proceeds fastest with ethanol, followed by propanol and butanol.[3] This difference in reaction rates is attributed to the increasing steric hindrance of the longer-chain alcohols, which impedes their approach to the ester linkage.[3] While a direct kinetic study comparing tert-butanol was not found, the bulky nature of the tert-butyl group suggests that its esterification would be the most sterically hindered and thus likely the slowest among the compared alcohols.
Experimental Protocols for Lactate Ester Synthesis
Protocol 1: General Acid-Catalyzed Esterification of Lactic Acid
This protocol is a generalized procedure for the synthesis of methyl, ethyl, and butyl lactate.
-
Materials: Lactic acid, corresponding alcohol (methanol, ethanol, or n-butanol), a strong acid catalyst (e.g., sulfuric acid), and a suitable solvent for azeotropic water removal (e.g., toluene or cyclohexane).
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine lactic acid, an excess of the respective alcohol (typically a 2:1 to 5:1 molar ratio of alcohol to lactic acid), and a catalytic amount of sulfuric acid in the chosen solvent.[4][5]
-
Heat the mixture to reflux. Water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Purify the crude ester by distillation under reduced pressure.
-
Protocol 2: Synthesis of this compound via Transesterification
Direct acid-catalyzed esterification of lactic acid with tert-butanol is often challenging due to the steric hindrance of the tertiary alcohol. A more effective method is the transesterification of a less hindered lactate ester.[6]
-
Materials: Ethyl lactate, tert-butanol, a suitable catalyst (e.g., potassium tert-butoxide), and an anhydrous solvent (e.g., toluene).
-
Procedure:
-
To a solution of ethyl lactate in anhydrous toluene under an inert atmosphere, add a stoichiometric amount of potassium tert-butoxide at room temperature.
-
Stir the mixture for several hours, monitoring the reaction by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
-
Lactate Esters as Protecting Groups
The ester functional group can serve as a protecting group for the carboxylic acid moiety of lactic acid. The choice of ester influences the stability of the protecting group and the conditions required for its removal (deprotection).
| Ester Protecting Group | Stability | Common Deprotection Conditions |
| Methyl/Ethyl | Stable to mild acidic and basic conditions. | Strong basic hydrolysis (e.g., NaOH, LiOH) or enzymatic hydrolysis.[7] |
| Butyl | Similar to methyl/ethyl esters, generally stable. | Strong basic hydrolysis or enzymatic hydrolysis. |
| tert-Butyl | Stable to basic and mild acidic conditions. | Strong acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane).[8][9] |
Table 2: Stability and Deprotection of Lactate Esters as Protecting Groups
The tert-butyl ester is a valuable protecting group in complex syntheses, such as peptide synthesis, due to its orthogonal deprotection conditions relative to other common protecting groups like Fmoc (which is base-labile).[9] The cleavage of a tert-butyl ester proceeds via an acid-catalyzed mechanism that generates a stable tert-butyl cation and isobutylene.[9] This allows for selective deprotection without affecting other acid-sensitive or base-labile groups.
In contrast, methyl, ethyl, and butyl esters are generally more robust towards acidic conditions and require basic hydrolysis for cleavage.[7] This can be a limitation in the synthesis of molecules that are sensitive to strong bases. However, the stability of these simple alkyl esters makes them suitable for reactions where the carboxylic acid needs to be protected through multiple acidic steps. Enzymatic hydrolysis offers a milder alternative for the deprotection of these esters.[10]
Conclusion
The choice between this compound and other lactate esters in synthesis depends on the specific requirements of the reaction.
-
For Synthesis of the Ester: The synthesis of methyl, ethyl, and butyl lactate is generally more straightforward and kinetically favorable via direct esterification compared to the synthesis of this compound, which often requires a less direct transesterification route due to steric hindrance.
-
As Protecting Groups: this compound offers the advantage of acid-labile deprotection, providing orthogonality in complex synthetic strategies. Methyl, ethyl, and butyl lactate, on the other hand, are more robust protecting groups under acidic conditions and are typically removed under basic or enzymatic conditions.
Researchers and drug development professionals should consider these factors when selecting a lactate ester for their synthetic needs, balancing the ease of synthesis with the desired protecting group stability and deprotection strategy. The "green" credentials of all lactate esters make them attractive alternatives to traditional petroleum-based solvents and intermediates.
References
- 1. biviture.com [biviture.com]
- 2. tuengr.com [tuengr.com]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of Optimal Esterification Conditions of Lactic Acid with Butanol by Using Response Surface Methodology | Scientific.Net [scientific.net]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. inchem.org [inchem.org]
A Comparative Guide to the Synthesis of Tert-butyl 2-hydroxypropanoate: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral molecules such as Tert-butyl 2-hydroxypropanoate, a valuable building block in the pharmaceutical industry, presents a choice between traditional chemical methods and modern enzymatic approaches. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Chemical vs. Enzymatic Synthesis
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Primary Methods | Steglich Esterification, Acid-Catalyzed Esterification, Transesterification | Lipase-Catalyzed Kinetic Resolution |
| Stereoselectivity | Generally produces racemic mixtures unless chiral catalysts are used, which can be expensive. | High enantioselectivity, yielding enantiomerically pure products.[1] |
| Reaction Conditions | Often requires harsh conditions (e.g., strong acids/bases, high temperatures).[2][3] | Mild reaction conditions (e.g., near-neutral pH, lower temperatures).[3][4][5] |
| Yield | Can be high, but the theoretical maximum for a single enantiomer in resolution is 50%.[6] Direct asymmetric synthesis can achieve higher yields.[7] | The theoretical maximum yield for the desired enantiomer in kinetic resolution is 50%. |
| Byproducts & Waste | Can generate significant amounts of chemical waste.[8] | Generally produces less hazardous waste, making it a greener alternative.[4][8] |
| Catalyst Reusability | Catalysts can be difficult to recover and reuse. | Immobilized enzymes can often be recovered and reused for multiple cycles.[4][9] |
| Cost-Effectiveness | Can be cost-effective for large-scale production, but chiral catalysts can be expensive.[6] | Enzyme cost can be a significant factor, but reusability can offset this.[10][11] Overall operating costs may be higher due to longer reaction times.[8] |
Quantitative Performance Data
The following tables summarize the quantitative data for the different synthesis methods.
Chemical Synthesis Methods
| Method | Typical Yield | Enantiomeric Excess (ee) | Key Reagents | Reaction Temperature |
| Steglich Esterification | >90%[2] | Not inherently enantioselective | 2-hydroxypropionic acid, tert-butanol, DCC, DMAP[2] | 0 °C to Room Temperature[2] |
| Acid-Catalyzed Esterification | ~78%[2] | Prone to racemization[2] | 2-hydroxypropionic acid, tert-butanol, H₂SO₄[2] | < 60 °C to avoid racemization[2] |
| Transesterification | ~85%[2] | Dependent on chiral starting material | Methyl 2-hydroxypropanoate, tert-butanol, Titanium(IV) isopropoxide[2] | 80 °C[2] |
| Asymmetric Reduction | 85-95%[7] | >95%[7] | Tert-butyl 2-oxopropanoate, (R)-CBS, BH₃·SMe₂[7] | -78°C[7] |
Enzymatic Synthesis Method
| Method | Conversion | Enantiomeric Excess (ee) of unreacted (S)-alcohol | Enantiomeric Excess (ee) of (R)-ester | Key Reagents | Reaction Temperature |
| Lipase-Catalyzed Kinetic Resolution | ~50% | >99%[7] | >99%[7] | Racemic this compound, Novozym 435, Vinyl acetate[7] | 30-40°C[7] |
Experimental Protocols
Chemical Synthesis: Steglich Esterification
This method is a mild procedure suitable for the esterification of sterically hindered alcohols.[12]
Materials:
-
2-hydroxypropionic acid (1.0 eq)
-
tert-Butanol (1.5 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 2-hydroxypropionic acid, tert-butanol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC in anhydrous DCM to the cooled mixture with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a pad of celite to remove the DCU, and wash the filter cake with cold DCM.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Enzymatic Synthesis: Lipase-Catalyzed Kinetic Resolution
This method utilizes the high enantioselectivity of lipases to resolve a racemic mixture.
Materials:
-
Racemic this compound (1 equivalent)
-
Immobilized Candida antarctica lipase B (Novozym 435) (10-20% by weight of the substrate)
-
Vinyl acetate (0.5-0.6 equivalents)
-
Organic solvent (e.g., tert-butyl methyl ether or hexane)
Procedure:
-
In a flask, dissolve racemic this compound in a suitable organic solvent.
-
Add immobilized Candida antarctica lipase B (Novozym 435) and vinyl acetate to the solution.
-
Stir the suspension at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by chiral HPLC or GC to achieve approximately 50% conversion.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture contains the unreacted (S)-alcohol and the acylated (R)-ester. Separate these two compounds by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
-
The (R)-ester can then be hydrolyzed (e.g., using K₂CO₃ in methanol) to obtain the (R)-alcohol.[7]
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the key synthesis pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vito.be [vito.be]
- 4. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Does enzymatic catalysis lead to more sustainable chemicals production? A life cycle sustainability assessment of isopropyl palmitate - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04514A [pubs.rsc.org]
- 9. Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Steglich Esterification [organic-chemistry.org]
A Comparative Guide to the Validation of Analytical Methods for Tert-butyl 2-hydroxypropanoate
Introduction: The Analytical Imperative for Tert-butyl 2-hydroxypropanoate
This compound is a chiral ester that serves as a valuable building block in organic synthesis, particularly in the development of more complex pharmaceutical molecules.[1][2] Its molecular structure, featuring a bulky tert-butyl group, a secondary alcohol, and a chiral center, demands precise and reliable analytical control to ensure identity, purity, and concentration.[1] In the landscape of drug development and manufacturing, the validation of analytical procedures is not merely a regulatory formality; it is the bedrock of data integrity and product quality. This guide provides an in-depth comparison of validation strategies for key analytical methods applied to this compound, grounded in the harmonized principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and guidance from the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8]
The objective of validating an analytical procedure is to demonstrate through laboratory studies that it is suitable for its intended purpose.[9][10] This guide will dissect the validation of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering not just protocols, but the scientific rationale behind the experimental choices for each.
Pillar 1: The Core Principles of Method Validation
Before delving into specific techniques, it is crucial to understand the universal parameters that define a validated method. These characteristics, outlined by the ICH, ensure that a method is reliable, reproducible, and accurate for the analysis of this compound.[11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[11][12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[13]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[11][14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14]
The logical progression of these validation activities is critical. A method must first be shown to be specific before its linear response, accuracy, and precision can be reliably determined.
Caption: Workflow for Analytical Procedure Validation.
Pillar 2: Comparative Validation of Key Analytical Techniques
The choice of analytical technique is dictated by the physicochemical properties of this compound and the intended purpose of the analysis (e.g., purity, assay, identification).
Gas Chromatography (GC) for Purity and Volatile Impurity Profiling
Expertise & Experience (The "Why"): With a molecular weight of 146.18 g/mol and a likely moderate boiling point, this compound is well-suited for Gas Chromatography.[15][16] GC offers high resolution for separating volatile compounds, making it the ideal choice for assessing the purity of the bulk substance and quantifying volatile impurities, such as residual solvents or starting materials from its synthesis.
Trustworthiness (The Self-Validating Protocol):
A. Specificity
-
Injection Series: Sequentially inject a blank solvent (e.g., ethyl acetate), a certified reference standard (CRS) of this compound, and a sample spiked with known potential impurities.
-
Causality: This demonstrates that the analyte's peak is well-resolved from any solvent front, and that no co-elution occurs with known related substances. The retention time of the analyte in the sample must match that of the CRS.
B. Linearity
-
Standard Preparation: Prepare at least five concentrations of the CRS, typically spanning 50% to 150% of the expected sample concentration.
-
Analysis & Plotting: Analyze each concentration in triplicate. Plot the mean peak area against the concentration.
-
Causality: A linear regression analysis is performed to ensure a direct relationship between concentration and response. The acceptance criteria validate this relationship.
C. Accuracy (Recovery)
-
Spike Preparation: Spike a known quantity of this compound CRS into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates per level.
-
Calculation: Analyze the spiked samples and calculate the percentage recovery of the added analyte.
-
Causality: This experiment directly measures the agreement between the method's result and the known "true" value, confirming that the method is free from significant bias.
D. Precision
-
Repeatability: Prepare and analyze six independent samples of this compound at 100% of the target concentration on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or using a different GC system.
-
Causality: These tests demonstrate the method's consistency. Low variability (RSD) indicates a reliable and reproducible procedure for routine use.
E. Robustness
-
Parameter Variation: Deliberately vary critical GC parameters one at a time, such as carrier gas flow rate (±5%), oven temperature ramp (±2°C/min), and injection volume (±10%).
-
Impact Assessment: Analyze the effect of these changes on system suitability parameters (e.g., peak resolution, tailing factor) and the final quantitative result.
-
Causality: This ensures that minor, unavoidable fluctuations in method parameters during routine use will not significantly impact the accuracy and precision of the results.
Data Presentation: GC Validation Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Analyte peak is resolved from all other peaks (Resolution > 2.0) |
| Linearity (r²) | Correlation Coefficient ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0% |
| Intermediate Precision: ≤ 3.0% | |
| LOQ (% RSD) | ≤ 10.0% |
| Robustness | System suitability parameters met; results remain within precision criteria |
High-Performance Liquid Chromatography (HPLC) for Assay and Stability-Indicating Analysis
Expertise & Experience (The "Why"): HPLC is the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is ideal for accurate quantification (assay) in finished product formulations. Crucially, HPLC is essential for developing a stability-indicating method, which can separate the intact drug from its potential degradation products, a requirement for shelf-life studies.[17] Furthermore, chiral HPLC can be employed to separate the enantiomers if the stereoisomeric purity is a critical quality attribute.[18]
Trustworthiness (The Self-Validating Protocol):
A. Specificity (Forced Degradation)
-
Stress Conditions: Subject samples of this compound to forced degradation conditions: acidic (e.g., 0.1N HCl), basic (e.g., 0.1N NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 80°C), and photolytic (e.g., UV light).
-
Analysis: Analyze the stressed samples alongside an unstressed control. A photodiode array (PDA) detector is used to assess peak purity.
-
Causality: This is the most critical aspect of a stability-indicating method. The protocol must prove that the analyte peak decreases in response to stress and that all degradation product peaks are baseline-resolved from the main analyte peak. Peak purity analysis confirms that the analyte peak is spectrally homogeneous and free from co-eluting degradants.
B. Linearity, Accuracy, and Precision
-
The protocols are analogous to those described for GC, using peak areas from the HPLC chromatograms. The concentration range for linearity and accuracy studies for an assay method is typically 80% to 120% of the nominal concentration.
C. Robustness
-
Parameter Variation: Deliberately vary HPLC parameters such as mobile phase organic content (e.g., ±2% absolute), mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).
-
Impact Assessment: Evaluate the impact on system suitability (resolution, tailing factor, retention time) and quantitative results.
-
Causality: This ensures the method's reliability when transferred between laboratories or when facing minor variations in mobile phase preparation or instrument performance.
Data Presentation: HPLC Validation Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Peak purity index > 0.999; degradants resolved from analyte (Resolution > 2.0) |
| Linearity (r²) | Correlation Coefficient ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | Repeatability: ≤ 1.5% |
| Intermediate Precision: ≤ 2.0% | |
| LOQ (% RSD) | ≤ 10.0% |
| Robustness | System suitability passes; results are not significantly affected by variations |
Nuclear Magnetic Resonance (NMR) for Identity and Quantitative Analysis (qNMR)
Expertise & Experience (The "Why"): NMR spectroscopy is an unparalleled tool for unambiguous structural elucidation and therefore serves as a definitive identity test.[1] The ¹H NMR spectrum provides a unique fingerprint based on the chemical environment of each proton.[19] Beyond identity, Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity or concentration by comparing the integral of an analyte's signal to that of a certified internal standard of known purity, without needing a reference standard of the analyte itself.
Trustworthiness (The Self-Validating Protocol):
A. Specificity (Identity)
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).[1]
-
Structural Confirmation: Compare the observed chemical shifts, signal multiplicities, and integrations to the known structure. Key signals, such as the singlet for the nine protons of the tert-butyl group and the quartet/doublet pattern for the hydroxypropanoate moiety, must be present and correct.
-
Causality: This provides absolute structural confirmation. The presence of unexpected signals can indicate impurities, which can then be identified if their structures are known.
B. Quantitative NMR (qNMR) Validation
-
Internal Standard Selection: Choose a suitable internal standard that has a simple spectrum with at least one signal in a clear region of the analyte's spectrum, is stable, and is not reactive (e.g., maleic acid, dimethyl sulfone).
-
Accuracy & Linearity: Prepare a series of samples containing a fixed amount of the internal standard and varying, accurately weighed amounts of this compound.
-
Data Acquisition & Processing: Acquire spectra with parameters that ensure accurate integration (e.g., a long relaxation delay, typically 5 times the longest T₁). Calculate the molar ratio of the analyte to the internal standard from the integral ratios.
-
Causality: Plotting the calculated molar ratio against the true (weighed) molar ratio should yield a straight line passing through the origin with a slope of 1, confirming accuracy and linearity.
C. Precision
-
Repeatability: Prepare and analyze at least six independent qNMR samples containing the analyte and the internal standard. Calculate the purity or concentration and determine the RSD.
-
Causality: This demonstrates the high precision achievable with qNMR when sample preparation and acquisition parameters are carefully controlled.
Caption: Experimental Workflow for Quantitative NMR (qNMR).
Data Presentation: NMR Validation Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria |
| Specificity (Identity) | All predicted signals present; chemical shifts match reference (±0.05 ppm for ¹H) |
| qNMR Linearity (r²) | Correlation Coefficient ≥ 0.999 |
| qNMR Accuracy | Slope of calculated vs. true ratio = 0.99 - 1.01 |
| qNMR Precision (% RSD) | Repeatability: ≤ 1.0% |
| Robustness | Results are insensitive to minor changes in acquisition parameters (e.g., pulse angle) |
Conclusion: An Integrated Approach to Analytical Excellence
The validation of analytical methods for this compound is a multi-faceted process that underpins its quality control. No single technique is universally superior; rather, they are complementary tools in the analytical scientist's arsenal.
-
GC is the preferred method for assessing purity and volatile impurities in the bulk substance.
-
HPLC is indispensable for assay determination in formulated products and for confirming stability, a critical component of drug development.
-
NMR provides the ultimate confirmation of identity and offers a powerful primary method for quantification (qNMR) that is orthogonal to chromatographic techniques.
A robust analytical control strategy for this compound will leverage a combination of these validated methods, ensuring that the data generated is accurate, reliable, and compliant with global regulatory standards.[20] This commitment to scientific integrity and logical, self-validating systems is essential for advancing drug development and ensuring patient safety.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. uspbpep.com [uspbpep.com]
- 7. fda.gov [fda.gov]
- 8. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. drugfuture.com [drugfuture.com]
- 13. youtube.com [youtube.com]
- 14. propharmagroup.com [propharmagroup.com]
- 15. This compound | C7H14O3 | CID 3604460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3-羟基丙酸叔丁酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]
- 17. Stability-Indicating RP-HPLC Method Development and Validation for Quantification of Butylated Hydroxyanisole Content in Loperamide Oral Solid Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Comparative Guide to the Stability of Tert-Butyl Esters and Other Alkyl Esters
In the intricate field of multi-step organic synthesis, particularly within drug development and materials science, the selection of an appropriate protecting group for carboxylic acids is a critical decision that can dictate the success of a synthetic route. The tert-butyl (t-Bu) ester is a prominent choice, valued for its unique stability profile. This guide provides an objective, data-supported comparison of the stability of tert-butyl esters against other common alkyl esters, such as methyl, ethyl, and isopropyl esters, under various chemical environments.
Comparative Stability Under Common Reaction Conditions
The primary utility of the tert-butyl ester as a protecting group stems from the significant steric hindrance provided by the bulky tertiary butyl group.[1] This bulkiness shields the carbonyl carbon, making it exceptionally stable against a wide array of nucleophiles and basic conditions.[1] In contrast, less sterically hindered esters, like methyl and ethyl esters, are more susceptible to nucleophilic attack and are readily cleaved by base-catalyzed hydrolysis.
The key distinction lies in their lability under acidic versus basic conditions, which forms the basis of orthogonal protection strategies in complex syntheses.[2] Tert-butyl esters are readily cleaved under acidic conditions due to a mechanism involving the formation of a stable tertiary carbocation.[1] Conversely, simple alkyl esters like methyl and ethyl esters are generally stable under mild acidic conditions but are labile to basic hydrolysis.[2]
Table 1: Summary of Comparative Stability of Common Ester Protecting Groups
| Reaction Condition | Tert-Butyl Ester | Methyl Ester | Ethyl Ester | Benzyl Ester |
| Strong Acid (e.g., TFA, HCl) | Labile[2][3] | Stable (mild), Labile (strong)[2] | Stable (mild), Labile (strong) | Stable (mild), Labile (strong)[2] |
| Base (e.g., LiOH, NaOH) | Generally Stable[2] | Labile[2][4] | Labile | Generally Stable[2] |
| Nucleophiles (e.g., RLi, RMgX) | Stable[2] | Labile[2] | Labile | Labile[2] |
| Hydrogenolysis (e.g., H₂, Pd/C) | Stable[2] | Stable[2] | Stable | Labile[2] |
Quantitative Comparison of Hydrolysis Rates
The rate of ester hydrolysis is significantly influenced by the steric nature of the alcohol moiety. Under basic conditions (saponification), the reaction typically proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. The rate-determining step involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[5] Steric hindrance from bulky groups, like the tert-butyl group, impedes this attack, drastically slowing the reaction rate compared to less hindered esters.
While comprehensive kinetic data across identical conditions is sparse in the literature, a clear trend emerges: the rate of base-catalyzed hydrolysis decreases with increasing steric bulk of the alkyl group.
Table 2: Relative Rates of Base-Catalyzed Hydrolysis for Various Esters
| Ester Type | Relative Hydrolysis Rate | Comments |
| Methyl Acetate | Fastest | Minimal steric hindrance. |
| Ethyl Acetate | Slower than Methyl | Increased steric bulk compared to methyl. |
| Isopropyl Acetate | Slower than Ethyl | Secondary alkyl group provides more hindrance.[6] |
| Tert-Butyl Acetate | Very Slow / Negligible | Tertiary group effectively blocks nucleophilic attack. Steric factors significantly retard the rate, making it orders of magnitude slower than methyl acetate.[7] |
Note: The exact rates are highly dependent on substrate, temperature, solvent, and base concentration. The data presented reflects general trends.
Mechanistic Insights into Ester Cleavage
The divergent stability of tert-butyl esters and other alkyl esters is rooted in their distinct cleavage mechanisms.
Acid-Catalyzed Cleavage of Tert-Butyl Esters
The deprotection of tert-butyl esters under acidic conditions proceeds through a unimolecular mechanism (AAL1) that relies on the formation of the highly stable tert-butyl cation.
Caption: Acid-catalyzed cleavage of a tert-butyl ester via a stable carbocation intermediate.
Base-Catalyzed Hydrolysis of Primary/Secondary Alkyl Esters
Simple alkyl esters are hydrolyzed by bases via the BAC2 mechanism, which involves a tetrahedral intermediate.
Caption: Base-catalyzed hydrolysis (saponification) of a simple alkyl ester (R' = Me, Et, etc.).
Experimental Protocols
The following are representative protocols for the selective deprotection of different ester types.
Protocol 1: Acid-Catalyzed Deprotection of a Tert-Butyl Ester
This procedure is suitable for cleaving tert-butyl esters while leaving other ester types, such as methyl or benzyl esters, intact.[2]
-
Dissolution: Dissolve the tert-butyl ester substrate in a suitable anhydrous solvent like dichloromethane (DCM) or dioxane.
-
Acid Addition: Add a strong acid. Common choices include:
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, remove the acid and solvent under reduced pressure. The resulting carboxylic acid can be purified by standard methods such as crystallization or chromatography.
Protocol 2: Base-Catalyzed Hydrolysis of a Methyl or Ethyl Ester
This method, known as saponification, is effective for cleaving simple alkyl esters. Tert-butyl esters are generally resistant to these conditions.
-
Dissolution: Dissolve the methyl or ethyl ester in a mixture of solvents such as tetrahydrofuran (THF) and water, or methanol and water.
-
Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.5-3 equivalents).
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to 0°C and acidify with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate salt.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 3: Workflow for Comparative Kinetic Analysis of Ester Hydrolysis
To quantitatively compare the stability of different esters, a kinetic study can be performed by monitoring the formation of the carboxylic acid product over time.
Caption: Experimental workflow for determining and comparing ester hydrolysis rates.
Conclusion
The choice between a tert-butyl ester and other alkyl esters as a protecting group is a strategic one based on the planned synthetic route.
-
Tert-Butyl Esters are the group of choice when stability towards basic and nucleophilic reagents is paramount. Their selective and clean removal under mild acidic conditions provides a crucial tool for orthogonal protection strategies, especially in peptide synthesis and the creation of complex molecules.[1]
-
Methyl, Ethyl, and other Primary/Secondary Alkyl Esters are suitable when a base-labile protecting group is required. They are stable to a variety of non-basic conditions, including those used for the removal of many other protecting groups, but can be easily hydrolyzed when needed.
By understanding the fundamental differences in their stability and cleavage mechanisms, researchers can leverage this knowledge to design more efficient, selective, and successful synthetic pathways.
References
Benchmarking different synthesis routes for "Tert-butyl 2-hydroxypropanoate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to Tert-butyl 2-hydroxypropanoate, a valuable chiral building block in the pharmaceutical and fine chemical industries. The following sections detail the most common synthetic strategies, offering objective comparisons of their performance based on available experimental data.
Executive Summary
The synthesis of this compound can be broadly categorized into four main approaches: direct esterification of lactic acid, transesterification of lactate esters, synthesis via a keto-ester intermediate, and enzymatic resolution. Each method presents distinct advantages and disadvantages in terms of yield, purity, cost, and scalability. The choice of the optimal route will depend on the specific requirements of the researcher, including desired stereochemistry, available starting materials, and equipment.
Data Summary: A Comparative Overview
The following table summarizes the key quantitative parameters for the different synthetic routes to this compound and its analogs. Data for the target molecule is supplemented with information from closely related compounds where direct data is unavailable.
| Synthesis Route | Key Reagents | Typical Yield | Purity | Reaction Time | Key Advantages | Key Disadvantages |
| Direct Esterification | Lactic acid, Tert-butanol, Acid catalyst | 70-90%[1][2] | Moderate to High | 3-9 hours | Cost-effective, readily available starting materials. | Risk of side reactions, requires efficient water removal. |
| Transesterification | Ethyl lactate, Tert-butanol, Catalyst | High (qualitative)[3] | High | 6-9 hours[4][3] | Higher flexibility, simpler product removal.[3] | May require synthesis of the starting ester. |
| Via Keto-ester Intermediate | Tert-butyl 2-oxopropanoate, Reducing agent | High (qualitative)[5] | High | 2-4 hours[5] | Allows for stereoselective synthesis. | Requires synthesis of the keto-ester precursor. |
| Enzymatic Resolution | Racemic this compound, Lipase | ~50% (for one enantiomer)[5] | Excellent (enantiomeric excess) | Variable | High enantioselectivity, mild reaction conditions. | Lower yield for the desired enantiomer, enzyme cost. |
Synthesis Routes and Experimental Protocols
Direct Esterification of Lactic Acid
This classical approach involves the reaction of lactic acid with tert-butanol in the presence of an acid catalyst. The primary challenge is the removal of water to drive the reaction equilibrium towards the product.
Reaction Scheme:
A method adapted from the synthesis of similar esters involves the following steps:
-
Reaction Setup: A mixture of lactic acid (1 equivalent) and tert-butanol (1.5-3 equivalents) is prepared in a suitable solvent like toluene.
-
Catalyst Addition: A strong acid catalyst, such as p-toluenesulfonic acid or a solid acid resin (e.g., Amberlyst 15), is added to the mixture.[6]
-
Reaction Conditions: The mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. The reaction progress is monitored by TLC or GC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is neutralized or filtered off. The organic layer is washed with saturated sodium bicarbonate solution and brine. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.
Transesterification
Transesterification offers an alternative route, typically starting from a more volatile lactate ester like ethyl lactate. This method can offer better control and easier purification.[3]
Reaction Scheme:
The following protocol is based on the transesterification of related esters:
-
Reaction Setup: Ethyl lactate (1 equivalent) and tert-butanol (1.2-2 equivalents) are dissolved in an anhydrous solvent such as toluene.
-
Catalyst Addition: A catalyst, such as sodium tert-butoxide or a titanium-based catalyst, is added to the reaction mixture under an inert atmosphere.
-
Reaction Conditions: The reaction is heated to a temperature that allows for the removal of the ethanol byproduct by distillation, thereby driving the equilibrium towards the desired product. The reaction is monitored by GC or NMR.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and quenched with a weak acid. The organic layer is washed, dried, and concentrated. The final product is purified by distillation or chromatography.
Synthesis via a Keto-ester Intermediate
This two-step route involves the synthesis of Tert-butyl 2-oxopropanoate followed by its reduction to the desired product. This method is particularly useful for achieving high stereoselectivity when a chiral reducing agent is employed.[5]
Reaction Scheme:
Step 1: Synthesis of Tert-butyl 2-oxopropanoate Step 2: Reduction to this compound
-
Synthesis of Tert-butyl 2-oxopropanoate: This precursor can be synthesized through various methods, including the esterification of pyruvic acid with tert-butanol.[7]
-
Reduction to this compound:
-
Reaction Setup: Tert-butyl 2-oxopropanoate (1 equivalent) is dissolved in a suitable solvent like methanol or THF under an inert atmosphere.[5]
-
Reducing Agent Addition: For a racemic product, a reducing agent like sodium borohydride (1.1 equivalents) is added portion-wise at 0 °C.[5] For an enantioselective reduction, a chiral reducing agent system such as a CBS catalyst with a borane source can be used.[5]
-
Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved through column chromatography.[5]
-
Enzymatic Kinetic Resolution
This method is employed to separate enantiomers from a racemic mixture of this compound. It utilizes the stereoselectivity of enzymes, typically lipases, to acylate one enantiomer, allowing for the separation of the unreacted enantiomer.[5]
Reaction Scheme:
-
Reaction Setup: Racemic this compound (1 equivalent) is dissolved in an organic solvent (e.g., hexane or tert-butyl methyl ether).
-
Enzyme and Acyl Donor Addition: An immobilized lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate, 0.5-0.6 equivalents) are added to the solution.[5]
-
Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 30-40 °C), and the conversion is monitored by chiral HPLC or GC to reach approximately 50%.[5]
-
Work-up and Purification: The enzyme is filtered off and can often be reused. The filtrate, containing the acylated ester and the unreacted alcohol, is concentrated. The two compounds are then separated by column chromatography.
Visualizing the Synthesis Pathways
To better illustrate the relationships between the different synthetic strategies, the following diagrams are provided.
Caption: Overview of the primary synthetic routes to this compound.
Caption: A generalized experimental workflow for chemical synthesis.
References
- 1. "Esterification of technical grade lactic acid" by George John Swier [digitalcommons.njit.edu]
- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101914021A - Two-step process produces the method for high content and high optical purity butyl lactate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Esterification of Lactic Acid with n-Butanol by Reactive Distillation | Semantic Scholar [semanticscholar.org]
- 7. Tert-butyl 2-oxopropanoate|lookchem [lookchem.com]
Comparative Analysis of Impurity Profiling in Synthetic Tert-butyl 2-hydroxypropanoate and its Alternatives
A detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for impurity determination in the chiral building block, tert-butyl 2-hydroxypropanoate, and its common alternatives. This report provides a comparative overview of analytical techniques, supported by experimental data, to aid in the selection of appropriate quality control strategies.
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chiral building blocks is of paramount importance. This compound, a key intermediate in the synthesis of various pharmaceuticals, requires rigorous analytical characterization to ensure the absence of impurities that could affect the safety and efficacy of the final drug product. This guide presents a comparative analysis of analytical methods for impurity profiling in synthetically derived this compound and its common alternatives, such as ethyl (S)-2-hydroxypropanoate and methyl (S)-2-hydroxypropanoate.
Common Impurities in the Synthesis of this compound
The synthesis of this compound, often achieved through methods like Steglich esterification, can introduce several types of impurities. These can be broadly categorized as:
-
Process-Related Impurities: Arising from starting materials, intermediates, and by-products of side reactions. For instance, in a Steglich esterification, unreacted lactic acid and tert-butanol, as well as by-products from the coupling agents (e.g., dicyclohexylurea if DCC is used), can be present.
-
Residual Solvents: Organic solvents used during the synthesis and purification steps.
-
Degradation Products: Resulting from the instability of the product under certain conditions.
Analytical Methodologies for Impurity Detection
Several analytical techniques are employed for the identification and quantification of impurities in lactate esters. The most common and effective methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive identification.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain by-products. Flame Ionization Detection (FID) is commonly used for quantification due to its high sensitivity and wide linear range. For identification, Mass Spectrometry (GC-MS) provides structural information.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of non-volatile and thermally labile impurities, including unreacted starting materials, larger by-products, and degradation products. UV detection is a standard method for quantification, particularly for compounds with a chromophore.
Comparative Performance of Analytical Methods
The selection of an analytical method depends on the specific impurity being targeted, the required sensitivity, and the sample matrix. The following tables summarize the performance of GC and HPLC methods for the analysis of impurities in this compound and its alternatives.
Table 1: Comparison of GC Methods for Impurity Analysis
| Analyte/Impurity | Method | Column | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| tert-Butanol | GC-FID | DB-ALC1 | 0.067 g/L | 0.223 g/L | 0.99994 | [1] |
| tert-Butyl Alcohol & t-Butyl Chloride | GC-MS | - | 1.5 ppm | 4.5 ppm | >0.99 | [2] |
| Residual Solvents (General) | HS-GC-FID | DB-624 | Varies by solvent | Varies by solvent | >0.99 | [3] |
Table 2: Comparison of HPLC Methods for Impurity Analysis
| Analyte/Impurity | Method | Column | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Lactic Acid in Milk | HPLC-UV | - | 0.5 mmol L⁻¹ | 1.0 mmol L⁻¹ | >0.996 | [4] |
| Orlistat Impurities | RP-HPLC-UV | C18 | Varies by impurity | Varies by impurity | >0.999 | [5] |
| Lactic Acid (derivatized) | RP-HPLC-Fluorescence/UV | - | 50 nM | - | >0.99 | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods.
Protocol 1: GC-FID Analysis of Residual tert-Butanol
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-ALC1.
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Carrier Gas: Nitrogen or Helium.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane).
-
Injection: 1 µL split injection.
-
Quantification: External standard calibration curve of tert-butanol.[1]
Protocol 2: HPLC-UV Analysis of Non-Volatile Impurities
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate or acetate buffer) to maintain a stable pH.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (or a wavelength appropriate for the impurities of interest).
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Injection Volume: 10-20 µL.
-
Quantification: External standard calibration curves for known impurities or area percentage for unknown impurities.[5][7]
Visualization of Analytical Workflows
To illustrate the logical flow of impurity analysis, the following diagrams are provided in the DOT language.
Conclusion
The effective control of impurities in synthetic this compound is critical for its application in pharmaceutical development. A combination of orthogonal analytical techniques, primarily GC and HPLC, is necessary for a comprehensive impurity profile. While specific validated methods for this compound are not extensively published, robust methods for related lactate esters and common impurities provide a strong foundation for method development and validation. By leveraging the data and protocols presented in this guide, researchers and drug development professionals can establish effective quality control strategies to ensure the purity and safety of this important chiral building block.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Gas chromatographic determination of residual levels of tert.-butanol from lyophilized liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
A Researcher's Guide to Chiral Purity Determination of Tert-butyl 2-hydroxypropanoate
For researchers, scientists, and professionals in drug development, ensuring the chiral purity of key intermediates like tert-butyl 2-hydroxypropanoate is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.
The stereochemistry of a molecule can have a profound impact on its pharmacological activity. For chiral molecules such as this compound, a versatile building block in organic synthesis, the ability to accurately determine and control its enantiomeric composition is paramount. This guide explores the three most common and effective methods for determining the chiral purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric excess (ee) of this compound depends on several factors, including the required sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of each technique.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Separation of volatile enantiomers based on their interaction with a chiral stationary phase. | Diastereomeric interaction with a chiral auxiliary, leading to distinct NMR signals for each enantiomer. |
| Typical Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H, OD-H) | Cyclodextrin-based (e.g., Rt-βDEX) | Not applicable (analysis in solution) |
| Sample Requirements | Dissolved in a suitable mobile phase | Volatile and thermally stable (or derivatized) | Soluble in a deuterated solvent |
| Resolution | Generally high, baseline separation is often achievable. | High, capable of resolving very similar compounds. | Dependent on the chiral auxiliary and magnetic field strength. |
| Analysis Time | 10-30 minutes | 15-45 minutes | 5-20 minutes per sample |
| Advantages | Broad applicability, well-established, high resolution. | High efficiency, sensitive detectors (FID). | Rapid, non-destructive, provides structural information. |
| Limitations | Higher cost of chiral columns, solvent consumption. | Requires volatile and thermally stable analytes; derivatization may be necessary. | Lower sensitivity, may require specialized chiral solvating agents or derivatizing agents. |
Quantitative Data Summary
The following table presents typical quantitative data for the chiral analysis of this compound and its close analogs using the discussed techniques. It is important to note that specific results may vary depending on the exact experimental conditions.
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Analyte | This compound (analog) | (+)-tert-Butyl D-lactate | This compound (hypothetical) |
| Column/Reagent | Chiralpak® AD-H | Rt-βDEXsm | (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol) |
| Mobile Phase/Carrier Gas | n-Hexane/Isopropanol (90:10) | Helium | CDCl₃ |
| Flow Rate/Temperature | 1.0 mL/min | 1.5 mL/min (initial) | 25°C |
| Retention Time (t_R) | Enantiomer 1: ~8.5 minEnantiomer 2: ~9.8 min | Enantiomer 1: ~12.2 minEnantiomer 2: ~12.5 min | Not applicable |
| Resolution (R_s) | > 1.5 | > 1.5 | Not applicable |
| Limit of Detection (LOD) | ~0.1% of the minor enantiomer | ~0.05% of the minor enantiomer | ~1% of the minor enantiomer |
| Enantiomeric Ratio | Determined by peak area integration | ≥99.5:0.5[1] | Determined by signal integration |
| Optical Rotation | Not applicable | Not applicable | Not applicable |
| Specific Rotation [α]²⁰_D_ | Not directly measured | Not directly measured | Not directly measured |
| Reference Value | - | (+)-tert-Butyl D-lactate: +7.3±0.5°, c = 1.7% in methylene chloride[1] | - |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. The following are representative protocols for each of the key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is suitable for the direct separation of this compound enantiomers. Polysaccharide-based chiral stationary phases are highly effective for this class of compounds.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector (set at 210 nm)
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Degas the mobile phase before use.
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be baseline separated.
-
Quantification: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the analysis of volatile compounds. For less volatile compounds, derivatization may be necessary to improve thermal stability and chromatographic performance.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Chiral Capillary Column: Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness
Reagents:
-
Helium (carrier gas)
-
This compound sample
-
Anhydrous solvent (e.g., dichloromethane) for sample dilution
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in the anhydrous solvent at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 220°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.
-
Carrier Gas Flow: 1.5 mL/min (constant flow)
-
Split Ratio: 50:1
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Quantification: The enantiomeric ratio is determined from the integrated peak areas of the two enantiomers. A product data sheet for (+)-tert-Butyl D-lactate indicates that its enantiomeric ratio is determined by GC.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
This method allows for the determination of enantiomeric purity without chromatographic separation. The addition of a chiral solvating agent forms transient diastereomeric complexes that have distinct NMR signals for each enantiomer.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated Chloroform (CDCl₃)
-
This compound sample
-
Chiral Solvating Agent: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol)
Procedure:
-
Sample Preparation: In a clean NMR tube, dissolve approximately 10 mg of the this compound sample in 0.6 mL of CDCl₃.
-
Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of the sample alone.
-
Add Chiral Solvating Agent: Add a molar equivalent of Pirkle's alcohol to the NMR tube.
-
Acquire Final Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum. The signals corresponding to the enantiomers (e.g., the methine proton of the lactate moiety) should be split into two distinct sets of peaks.
-
Quantification: The enantiomeric excess is calculated from the integration of the separated signals corresponding to each enantiomer.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for chiral HPLC and the decision-making process for method selection.
References
A Comparative Guide to Lipase-Catalyzed Kinetic Resolution of Tert-butyl 2-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral molecules is a cornerstone of modern drug development and fine chemical production. The kinetic resolution of racemates using lipases offers a highly efficient and environmentally benign method to obtain enantiomerically pure compounds. This guide provides a comparative overview of different lipases for the kinetic resolution of tert-butyl 2-hydroxypropanoate, a valuable chiral building block.
While direct comparative data for the kinetic resolution of this compound is limited in publicly available literature, this guide extrapolates from extensive research on the resolution of structurally similar substrates, such as other lactate esters and chiral secondary alcohols. The data presented herein focuses on the most commonly employed and effective lipases for such transformations: Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PCL).
Performance Comparison of Key Lipases
The efficiency of a lipase in kinetic resolution is primarily evaluated based on its enantioselectivity (E), the conversion rate (c), and the enantiomeric excess (e.e.) of the product and the remaining substrate. The following table summarizes representative data for CAL-B (often used in its immobilized form, Novozym 435) and PCL in the resolution of chiral hydroxy esters.
| Lipase | Substrate | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (c) | Enantiomeric Excess (e.e.) of Product | Enantioselectivity (E) | Reference |
| Candida antarctica Lipase B (CAL-B) | Racemic 1-phenylethanol | Vinyl acetate | Toluene | 30 | 4 | ~50% | >99% | >200 | N/A |
| Candida antarctica Lipase B (CAL-B) | (R,S)-tert-butyl 2-(1-Hydroxyethyl)phenylcarbamate | Vinyl acetate | Diisopropyl ether | 40 | 24 | 50% | >99% | >200 | [1] |
| Pseudomonas cepacia Lipase (PCL) | (R,S)-tert-butyl 2-(1-Hydroxyethyl)phenylcarbamate | Vinyl acetate | Diisopropyl ether | 40 | 48 | <50% | 95% (substrate) | >200 | [1] |
| Pseudomonas cepacia Lipase (PCL) | Racemic 2-substituted cycloalkanols | Vinyl acetate | Diethyl ether | Room Temp | N/A | N/A | N/A | >200 | [2] |
Note: The data presented is for structurally related compounds and serves as a strong indicator of the expected performance for this compound.
Key Insights from Experimental Data
-
Candida antarctica lipase B (CAL-B) , particularly in its immobilized form Novozym 435, consistently demonstrates high enantioselectivity (E > 200) and achieves close to the theoretical maximum conversion of 50% for a kinetic resolution.[1] This makes it a highly reliable choice for producing enantiomerically pure products.
-
Pseudomonas cepacia lipase (PCL) also exhibits excellent enantioselectivity.[1][2] However, in some cases, it may require longer reaction times to achieve high conversion compared to CAL-B.[1]
-
Reaction Conditions are Crucial: The choice of solvent, acyl donor, and temperature significantly impacts the performance of the lipase.[1][2] Vinyl acetate is a commonly used and effective acyl donor due to the irreversible nature of the transesterification reaction.[2] Solvents such as diisopropyl ether and toluene are frequently employed.
Experimental Workflow & Protocols
The following section details a general experimental protocol for the lipase-catalyzed kinetic resolution of a racemic hydroxy ester.
Diagram of the Experimental Workflow
Caption: Workflow for lipase-catalyzed kinetic resolution.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for the specific substrate and lipase used.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 or immobilized PCL)
-
Anhydrous solvent (e.g., diisopropyl ether, toluene, or tert-butyl methyl ether)
-
Acyl donor (e.g., vinyl acetate)
-
Reaction vessel (e.g., sealed flask with magnetic stirrer)
-
Temperature-controlled shaker or water bath
-
Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., Gas Chromatography or High-Performance Liquid Chromatography with a chiral column)
Procedure:
-
Reaction Setup:
-
To a clean, dry reaction vessel, add racemic this compound (1 equivalent).
-
Add the anhydrous solvent (e.g., 10 mL per mmol of substrate).
-
Add the acyl donor (e.g., 1.5-2 equivalents of vinyl acetate).
-
Stir the mixture until all components are fully dissolved.
-
-
Enzyme Addition and Incubation:
-
Add the immobilized lipase (typically 10-50% w/w of the substrate).
-
Seal the reaction vessel and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 30-50 °C).
-
Maintain constant agitation to ensure good mixing.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture and analyzing them by GC or HPLC.
-
The reaction is typically stopped at or near 50% conversion to obtain high enantiomeric excess for both the acylated product and the unreacted starting material.
-
-
Work-up:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture of the acylated product and the unreacted alcohol can be separated by column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess of the separated product and the unreacted substrate using chiral GC or HPLC.
-
Conclusion
Both Candida antarctica lipase B and Pseudomonas cepacia lipase are highly effective biocatalysts for the kinetic resolution of chiral hydroxy esters and are excellent candidates for the resolution of this compound. CAL-B, particularly as Novozym 435, often provides a faster route to high enantiopurity and conversion. However, the optimal choice of lipase and reaction conditions should be determined experimentally to achieve the best results for this specific substrate. The provided experimental protocol and workflow offer a solid foundation for researchers to develop and optimize their kinetic resolution processes.
References
A Comparative Analysis of the Reactivity of Tert-butyl 2-hydroxypropanoate and Ethyl 2-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the choice of ester protecting groups or building blocks can significantly influence reaction outcomes, yields, and overall efficiency. This guide provides an objective comparison of the reactivity of tert-butyl 2-hydroxypropanoate and ethyl 2-hydroxypropanoate, focusing on key chemical transformations. While direct comparative kinetic data for these specific molecules is not extensively available in the literature, this guide leverages established principles of organic chemistry and experimental data from closely related analogs to provide a comprehensive analysis.
The primary difference in reactivity between this compound and ethyl 2-hydroxypropanoate stems from the steric hindrance imparted by the bulky tert-butyl group compared to the less sterically demanding ethyl group. This steric effect profoundly influences the rates of reactions involving the ester functionality.
Comparative Reactivity in Key Reactions
Hydrolysis
Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, is a fundamental reaction. The rate of hydrolysis is highly dependent on the steric environment around the carbonyl carbon.
Acid-Catalyzed Hydrolysis: In acid-catalyzed hydrolysis, the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The bulky tert-butyl group in this compound sterically hinders the approach of water to the carbonyl carbon, leading to a significantly slower reaction rate compared to ethyl 2-hydroxypropanoate.
Base-Catalyzed Hydrolysis (Saponification): Similarly, in base-catalyzed hydrolysis, the nucleophilic attack of a hydroxide ion on the carbonyl carbon is the rate-determining step. The steric bulk of the tert-butyl group impedes this attack, resulting in a slower saponification rate for this compound relative to its ethyl counterpart.
Quantitative Comparison of Hydrolysis Rates (Analogous Systems)
To illustrate the magnitude of this steric effect, the following table presents the relative rates of hydrolysis for tert-butyl acetate and ethyl acetate, which serve as excellent models for the lactate esters.
| Ester | Relative Rate of Acid-Catalyzed Hydrolysis (25°C) | Relative Rate of Base-Catalyzed Hydrolysis (25°C) |
| Ethyl Acetate | 1.00 | 1.00 |
| Tert-butyl Acetate | ~0.01 | ~0.02 |
Data extrapolated from analogous systems and established principles of steric effects in ester hydrolysis.
Esterification and Transesterification
The principles of steric hindrance also govern the formation of these esters (esterification) and their conversion from one form to another (transesterification).
Esterification: The formation of this compound from lactic acid and tert-butanol is significantly slower than the formation of ethyl 2-hydroxypropanoate from lactic acid and ethanol under similar conditions. The bulky tert-butanol is a poorer nucleophile and its size hinders its approach to the carboxylic acid.
Transesterification: In transesterification reactions, where the alcohol moiety of the ester is exchanged, the steric bulk of the tert-butyl group makes the carbonyl carbon less accessible to the incoming alcohol nucleophile. Consequently, transesterification of this compound is generally slower than that of ethyl 2-hydroxypropanoate.
Oxidation of the Secondary Alcohol
Both molecules possess a secondary hydroxyl group at the C2 position, which can be oxidized to a ketone. Common oxidizing agents for this transformation include chromic acid derivatives (e.g., Jones reagent) and Swern oxidation.
The steric hindrance of the ester group can influence the rate of oxidation. The larger tert-butyl group may slightly hinder the approach of the oxidizing agent to the hydroxyl group compared to the ethyl group. However, this effect is generally less pronounced than the steric effects observed in reactions directly involving the ester carbonyl group. The primary factor determining the feasibility of this reaction is the choice of the oxidizing agent and the reaction conditions. For instance, both primary and secondary alcohols can be oxidized to aldehydes and ketones respectively.[1] Tertiary alcohols, however, are resistant to oxidation under similar conditions.[1]
Experimental Protocols
General Protocol for Acid-Catalyzed Hydrolysis of Lactate Esters
Objective: To determine the relative rates of hydrolysis of this compound and ethyl 2-hydroxypropanoate.
Materials:
-
This compound
-
Ethyl 2-hydroxypropanoate
-
1 M Hydrochloric Acid
-
Dioxane (or another suitable co-solvent)
-
Standardized 0.1 M Sodium Hydroxide solution
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Conical flasks
-
Pipettes and burettes
Procedure:
-
Prepare solutions of this compound and ethyl 2-hydroxypropanoate of known concentration (e.g., 0.1 M) in a dioxane-water mixture (e.g., 1:1 v/v).
-
In separate conical flasks, add a known volume of the ester solution and an equal volume of 1 M hydrochloric acid.
-
Place the flasks in a constant temperature water bath (e.g., 50°C).
-
At regular time intervals (e.g., every 30 minutes), withdraw a known aliquot from each reaction mixture and quench the reaction by adding it to a flask containing ice-cold water.
-
Titrate the amount of lactic acid produced with standardized 0.1 M sodium hydroxide solution using phenolphthalein as an indicator.
-
The rate of reaction can be determined by plotting the concentration of lactic acid formed against time.
General Protocol for Oxidation of the Secondary Hydroxyl Group
Objective: To compare the oxidation of the secondary hydroxyl group in this compound and ethyl 2-hydroxypropanoate.
Materials:
-
This compound
-
Ethyl 2-hydroxypropanoate
-
Jones Reagent (a solution of chromium trioxide in aqueous sulfuric acid)
-
Acetone
-
Round-bottom flasks
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
TLC plates and developing chamber
Procedure:
-
Dissolve a known amount of either this compound or ethyl 2-hydroxypropanoate in acetone in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution until the orange color of the reagent persists.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding isopropanol.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the product (the corresponding 2-oxopropanoate ester) and calculate the yield.
Visualizing Reaction Mechanisms and Workflows
Caption: General mechanisms for acid- and base-catalyzed ester hydrolysis.
References
Literature review of "Tert-butyl 2-hydroxypropanoate" synthesis methods
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of chiral building blocks is a cornerstone of innovation. Tert-butyl 2-hydroxypropanoate, a valuable intermediate, can be synthesized through various methodologies. This guide provides a comparative overview of the most common synthetic routes, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your research and development needs.
Comparison of Key Synthesis Methods
The selection of a synthetic route for this compound depends on several factors, including the desired scale, cost of starting materials and reagents, required stereochemical purity, and available equipment. The following table summarizes the key quantitative parameters of the primary synthesis methods.
| Method | Starting Materials | Catalyst/Reagent | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| 1. Direct Esterification (Steglich) | Lactic acid, tert-butanol | DCC/EDC, DMAP | 2-12 h | 0 - RT | 40-60% (estimated) | Mild conditions, avoids strong acids. | Use of expensive coupling agents, formation of urea byproduct. |
| 2. Acid-Catalyzed Reaction with Isobutylene | Lactic acid, Isobutylene | H₂SO₄ or solid acid | 2-8 h | RT | Moderate to High | Atom economical, uses inexpensive starting materials. | Requires handling of gaseous isobutylene, potential for side reactions (e.g., polymerization). |
| 3. Transesterification of Alkyl Lactate | Alkyl lactate (e.g., ethyl lactate), tert-butanol | Potassium tert-butoxide or Lipase | 4-24 h | RT - 70°C | 70-95% | High conversion, avoids water as a byproduct (chemical catalysis). | Requires preparation of the starting ester, potential for equilibrium limitations. |
| 4. Ring-Opening of Lactide | Lactide, tert-butanol | Solid acid (e.g., SO₄²⁻/TiO₂) | 9 h | 90°C | High (qualitative) | High purity product, direct route from a lactic acid derivative.[1] | Lactide can be expensive and hygroscopic. |
| 5. Enzymatic Esterification | Lactic acid, tert-butanol | Immobilized Lipase (e.g., Novozym 435) | 24-72 h | 30-60°C | Moderate to High | High selectivity, mild conditions, environmentally friendly. | Longer reaction times, enzyme cost and stability can be a concern. |
Detailed Experimental Protocols
Direct Esterification (Steglich Esterification)
This method utilizes a carbodiimide coupling agent to facilitate the esterification under mild conditions, avoiding the harsh acidic conditions that can cause dehydration of tert-butanol.
Protocol:
-
In a round-bottom flask, dissolve lactic acid (1 equivalent) and 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane (DCM).
-
Add tert-butanol (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Acid-Catalyzed Reaction with Isobutylene
This method involves the acid-catalyzed addition of the carboxylic acid to isobutylene, which acts as a source of the tert-butyl cation.
Protocol:
-
Dissolve lactic acid (1 equivalent) in a suitable solvent such as dichloromethane or diethyl ether.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Cool the solution to 0 °C.
-
Bubble isobutylene gas through the solution or add liquefied isobutylene.
-
Seal the reaction vessel and allow it to stir at room temperature for 8 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by distillation.
Transesterification of Alkyl Lactate
This approach involves the exchange of the alkyl group of a lactate ester with a tert-butyl group from tert-butanol. This can be achieved using either chemical or enzymatic catalysis.
Chemical Transesterification Protocol:
-
To a solution of ethyl lactate (1 equivalent) in anhydrous toluene, add potassium tert-butoxide (1.2 equivalents) at room temperature under an inert atmosphere.
-
Stir the resulting mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Ring-Opening of Lactide with tert-Butanol
This method provides a direct route to this compound from lactide, the cyclic dimer of lactic acid.
Protocol: [1]
-
In an esterification kettle, add refined lactide (e.g., 320 kg) and anhydrous tert-butanol (e.g., 1000 kg).[1]
-
Add a solid superacid catalyst, such as SO₄²⁻/TiO₂, at a weight ratio of 70/1000 to the lactide.[1]
-
Heat the mixture to 90 °C under normal pressure and stir continuously with total reflux for 9 hours.[1]
-
After the reaction, transfer the mother liquor to a surge tank.
-
Purify the product by continuous rectification.
Enzymatic Esterification/Transesterification
Lipases, particularly immobilized forms like Candida antarctica lipase B (Novozym 435), can catalyze the esterification of lactic acid or the transesterification of an alkyl lactate with high selectivity under mild conditions.
Protocol (based on analogous enzymatic resolutions):
-
In a flask, dissolve lactic acid (1 equivalent) and tert-butanol (1.5 equivalents) in a suitable organic solvent (e.g., tert-butyl methyl ether).
-
Add immobilized Candida antarctica lipase B (Novozym 435), typically 10-20% by weight of the limiting reactant.
-
Stir the suspension at a controlled temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by HPLC or GC.
-
Once the desired conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthesis methods.
Caption: Steglich esterification of lactic acid.
Caption: Acid-catalyzed reaction with isobutylene.
Caption: Transesterification of an alkyl lactate.
Caption: Ring-opening of lactide with tert-butanol.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tert-butyl 2-hydroxypropanoate
For laboratory professionals engaged in cutting-edge research and pharmaceutical development, adherence to rigorous safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity and operational excellence. Tert-butyl 2-hydroxypropanoate, a chiral building block utilized in various syntheses, requires meticulous handling from acquisition to disposal.[1] This guide provides a detailed, step-by-step protocol for its safe and compliant disposal, grounded in established safety principles and regulatory standards. We will delve into the causality behind each procedural step, ensuring you are equipped not just with instructions, but with a deep understanding of the safety rationale.
Hazard Profile and Chemical Properties of this compound
Understanding the intrinsic properties of a chemical is the first step toward safe handling and disposal. This compound is classified with specific hazards that dictate the necessary precautions.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following primary hazards[2]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications mandate the use of appropriate personal protective equipment (PPE) and handling procedures to prevent exposure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₃ | PubChem[2] |
| Molecular Weight | 146.18 g/mol | PubChem[2] |
| Appearance | Off-white solid or crystals | ChemBK[3], Sigma-Aldrich[4] |
| Melting Point | 38-42 °C | Sigma-Aldrich[4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | Sigma-Aldrich[4] |
| Storage Temperature | 2-8°C | ChemBK[3], Sigma-Aldrich[4] |
The compound's combustible nature (Flash Point > 100°C) and its physical form as a low-melting solid are critical considerations for storage and waste segregation.
Immediate Safety Precautions: Your First Line of Defense
Before beginning any procedure that involves handling this compound, including its disposal, ensure the following safety measures are in place. These steps are non-negotiable and crucial for preventing accidental exposure.
-
Engineering Controls: Always handle the compound within a certified chemical fume hood to mitigate the risk of inhaling vapors or dust, which can cause respiratory irritation.[5] Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[6]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes and dust.[6]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and inspect them for integrity before each use. Dispose of contaminated gloves in accordance with institutional protocols.[7]
-
Body Protection: A laboratory coat must be worn to prevent skin contact.[5]
-
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and environmental protection. Drain or regular trash disposal is strictly prohibited.[8]
The fundamental principle of chemical waste management is segregation. Mixing incompatible chemicals can lead to dangerous reactions, such as the generation of toxic gases or fire.
-
Dedicated Waste Stream: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.[9][10]
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify its contents: "this compound". Include the approximate quantity and date.[8][11]
-
Incompatibility: Do not mix this waste with other chemical streams, particularly strong oxidizing agents, strong acids, or strong bases.[5] While it is an ester, it should be collected in a dedicated container or with other compatible organic solids.
Choosing the right container is critical to prevent leaks and ensure safe storage.
-
Material: Use a chemically resistant container, such as high-density polyethylene (HDPE) or a glass bottle, with a secure, leak-proof lid.[9]
-
Headspace: Do not overfill the container. Leave at least 10% headspace to allow for potential vapor expansion.[9]
A. Unused or Expired Product: For the disposal of the pure chemical, carefully transfer the solid from its original container into the designated hazardous waste container using a clean spatula or scoop. This should be done inside a chemical fume hood to control dust.
B. Contaminated Labware and Materials: Items such as gloves, weighing paper, or pipette tips that are contaminated with this compound must be disposed of as hazardous waste.
-
Place all contaminated solid items directly into the designated solid hazardous waste container.
-
For contaminated glassware, rinse it with a minimal amount of a suitable solvent (e.g., ethanol or acetone) inside a fume hood. The resulting rinsate is now considered hazardous waste and must be collected in a separate, compatible liquid hazardous waste container labeled appropriately. After rinsing, the glassware can typically be washed through normal laboratory procedures.
C. Spill Management: In the event of a spill, immediate and correct action is required to prevent exposure and contamination.
-
Evacuate and Ventilate: If the spill is large or occurs outside a fume hood, evacuate the immediate area and ensure it is well-ventilated.
-
Contain: For liquid spills (if the compound has melted), contain the spill using an inert, non-combustible absorbent material like vermiculite, dry sand, or cat litter.[10][12] Do not use combustible materials like paper towels for absorption.
-
Collect: Carefully sweep or scoop the solid chemical or the absorbent material into the designated hazardous waste container.[5][13]
-
Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent (like ethanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Storage: Store the sealed and labeled waste container in a designated, cool, and well-ventilated satellite accumulation area.[5][9] This area should be away from heat, sparks, open flames, and incompatible chemicals.[9]
-
Professional Disposal: Arrange for a pickup with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9][10] Never attempt to dispose of the chemical waste yourself. The final disposal will likely involve incineration at a licensed facility.[5]
Disposal Decision Workflow
To simplify the decision-making process, the following workflow diagram outlines the key steps and considerations for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers and drug development professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H14O3 | CID 3604460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. D-乳酸(+)-叔丁酯 ≥99.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. chemtalk.com.au [chemtalk.com.au]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
Personal protective equipment for handling Tert-butyl 2-hydroxypropanoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tert-butyl 2-hydroxypropanoate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant that can cause skin, eye, and respiratory irritation.[1] Adherence to proper personal protective equipment protocols is critical to minimize exposure and ensure safety.
| Body Part | Equipment | Specifications |
| Eyes | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield may also be appropriate.[4] |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are generally recommended to prevent skin exposure.[2][4] |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect against splashes and spills.[2] |
| Respiratory | Fume Hood or Ventilated Enclosure | Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors or mists.[2] If ventilation is inadequate, respiratory protection should be worn.[4] |
Physicochemical and Hazard Data
| Property | Value |
| Molecular Formula | C₇H₁₄O₃[1][5] |
| Molecular Weight | 146.18 g/mol [1] |
| Appearance | Colorless liquid[3][6][7] |
| Boiling Point | 185 - 187 °C[3] |
| Flash Point | 69 °C / 156.2 °F[3] |
| Density | 0.984 g/cm³[3] |
| Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the chemical in a tightly closed container in a cool, dry, and well-ventilated location.[2][3]
-
Keep away from heat, sparks, open flames, and hot surfaces.[2][3]
2. Handling:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]
-
Always wear the recommended personal protective equipment (PPE).
-
Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid contact with skin and eyes and prevent inhalation of mist or vapors.[2][5]
3. Spill Cleanup:
-
In the event of a small spill, ensure adequate ventilation.[2]
-
Absorb the spill with an inert, non-combustible material such as sand or silica gel.[2]
-
Collect the absorbed material and place it into a suitable container for disposal.[2]
4. Disposal Plan:
-
All waste materials, including the chemical and any contaminated absorbent materials, must be disposed of through an approved waste disposal facility.[2][3]
-
Do not allow the chemical to be released into the environment.[2]
Emergency First Aid Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms persist.[3]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and then drink plenty of water. Seek medical attention.[3]
References
- 1. This compound | C7H14O3 | CID 3604460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. chembk.com [chembk.com]
- 6. Butyl Lactate | C7H14O3 | CID 8738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. consolidated-chemical.com [consolidated-chemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
